M351-0056
Description
Properties
Molecular Formula |
C15H12BrFN2O2S3 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C15H12BrFN2O2S3/c1-8-15(6-14(23-8)13-7-22-9(2)18-13)24(20,21)19-12-4-3-10(16)5-11(12)17/h3-7,19H,1-2H3 |
InChI Key |
VWQLSIBNGFNHPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CSC(=N2)C)S(=O)(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of M351-0056
Core Mechanism of Action: A Novel Modulator of the VISTA Immune Checkpoint
M351-0056 is a novel, low molecular weight compound identified as a modulator of the V-domain immunoglobulin suppressor of T-cell activation (VISTA), a critical negative immune-checkpoint protein.[1][2] VISTA is known to regulate a wide range of immune responses, and this compound represents a significant development as a small molecule agent capable of targeting this protein to treat autoimmune diseases and inflammation.[1][2]
The primary mechanism of action of this compound is to bind to VISTA and enhance its immunosuppressive functions.[3][4] This agonistic activity leads to several downstream effects on T-cells and other immune cells. In vitro studies have demonstrated that this compound suppresses the proliferation of peripheral blood mononuclear cells (PBMCs) and reduces the secretion of inflammatory cytokines from both PBMCs and human CD4+ T cells.[1][2] Furthermore, the compound promotes the conversion of T cells into Foxp3+ regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[1]
The signaling cascade modulated by this compound's interaction with VISTA is believed to involve the JAK2-STAT2 pathway.[1][2] Treatment with this compound has been shown to decrease the expression of key components of this pathway, including JAK2 and STAT2, as well as reduce the phosphorylation of these proteins in PBMCs.[1] In addition to the JAK2-STAT2 pathway, this compound has also been shown to ameliorate systemic lupus erythematosus (SLE) by inhibiting the activation of type I interferon (IFN-I) signaling and the noncanonical NF-κB pathway.[5][6]
The therapeutic potential of this compound has been demonstrated in preclinical models of autoimmune disease. Daily administration of the compound was effective in ameliorating imiquimod-induced psoriasis-like dermatitis in mice.[1][2] It has also been shown to alleviate lupus-like disease in mouse models.[3][5] These findings underscore the potential of this compound as a lead compound for the development of new therapies for autoimmune and inflammatory disorders.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (KD) | 12.60 ± 3.84 μM | Human VISTA-extracellular domain | [1][2] |
| IL-2 Production Inhibition | Dose-dependent inhibition at 25 or 50 μM | Jurkat cells | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action on the VISTA-JAK2-STAT2 signaling pathway.
Experimental Workflow for In Vivo Psoriasis Model
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
M351-0056: A Novel Small Molecule VISTA Agonist for Immune Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
V-domain immunoglobulin suppressor of T-cell activation (VISTA), also known as VSIR, is a critical negative checkpoint regulator that plays a pivotal role in maintaining immune homeostasis. As a member of the B7 family of immunoregulatory proteins, VISTA is primarily expressed on hematopoietic cells and functions to suppress T-cell activation, thereby preventing excessive immune responses and autoimmunity. The development of therapeutic agents that modulate VISTA activity presents a promising strategy for the treatment of autoimmune diseases and certain cancers. M351-0056 is a novel, low molecular weight compound that has been identified as a potent agonist of VISTA, demonstrating significant immunomodulatory effects in preclinical studies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Core Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 12.60 ± 3.84 μM | Microscale Thermophoresis (MST) | [1][2] |
| Assay | Effect of this compound | Key Findings | Reference |
| Cytokine Secretion (Human PBMCs) | Decreased secretion of IFN-γ, TNF-α, IL-17A, and IL-1β | This compound enhances the inhibitory function of VISTA on pro-inflammatory cytokine production. | [1][2] |
| T-Cell Proliferation (Human PBMCs) | Suppressed proliferation | The compound inhibits T-cell expansion, a key process in autoimmune responses. | [1][2][3] |
| Regulatory T-Cell (Treg) Conversion | Enhanced conversion of human T-cells into Foxp3+ Tregs | This compound promotes the generation of immunosuppressive Treg populations. | [1] |
| Mouse Model | Treatment Effect | Key Outcomes | Reference |
| Imiquimod-Induced Psoriasis-like Dermatitis | Ameliorated skin inflammation | Reduced ear thickness, and decreased mRNA and protein levels of inflammatory cytokines (IFN-γ, TNF-α, IL-17A, IL-1β) in skin lesions. | [1] |
| Chronic Graft-versus-Host Disease (cGVHD)-induced Lupus | Alleviated lupus-like disease progression | Reduced autoantibody levels, inflammatory cytokines, and chemokines; inhibited immune cell expansion. | [3][4] |
| MRL/lpr Lupus-prone Mice | Alleviated lupus-like disease progression | Similar beneficial effects on autoimmune parameters as observed in the cGVHD model. | [3][4] |
Mechanism of Action and Signaling Pathways
This compound functions as a VISTA agonist, enhancing its natural immunosuppressive activity.[1] Studies have elucidated two primary signaling pathways through which this compound exerts its effects: the JAK2-STAT2 pathway and the inhibition of the IFN-I and noncanonical NF-κB pathways.[1][3]
VISTA-Mediated Immunosuppression via the JAK2-STAT2 Pathway
RNA sequencing analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound revealed differential gene expression associated with the JAK2-STAT2 signaling pathway.[1] This suggests that upon binding of this compound to VISTA, a downstream signaling cascade is initiated, leading to the modulation of immune responses.
Inhibition of IFN-I and Noncanonical NF-κB Pathways in Lupus Models
In mouse models of lupus, this compound was found to ameliorate disease by inhibiting the aberrantly activated type I interferon (IFN-I) signaling and the noncanonical NF-κB pathway in monocytes.[3][4] This highlights a distinct mechanism of action relevant to the pathophysiology of systemic lupus erythematosus.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Homology Modeling and Virtual Screening
The three-dimensional structure of the VISTA extracellular domain was generated using homology modeling.[2] This model was then utilized for a virtual screening campaign of a small molecule library to identify potential VISTA-binding compounds.[1] The binding poses of the hit compounds were visually inspected to select candidates for further biological evaluation, leading to the identification of this compound.[2]
Microscale Thermophoresis (MST)
MST was employed to quantitatively determine the binding affinity of this compound to the human VISTA-extracellular domain (VISTA-ECD).[1] In this assay, purified VISTA-ECD protein is labeled with a fluorescent dye. A serial dilution of this compound is then incubated with the labeled protein. The samples are subjected to a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored. Changes in the thermophoretic movement upon ligand binding are used to calculate the dissociation constant (KD).
PBMC Proliferation and Cytokine Secretion Assays
Human PBMCs were used to assess the functional activity of this compound.[1] For proliferation assays, PBMCs were labeled with a fluorescent dye such as CFSE and stimulated with mitogens (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin) in the presence or absence of this compound. Cell proliferation was measured by flow cytometry as the dilution of the fluorescent dye over time. For cytokine analysis, cell culture supernatants were collected after a defined incubation period and the concentrations of various cytokines (e.g., IFN-γ, TNF-α, IL-17A, IL-1β) were quantified using ELISA or multiplex bead-based assays.[1][3]
Imiquimod-Induced Psoriasis-like Dermatitis Mouse Model
BALB/c mice received a daily topical application of imiquimod (B1671794) cream on their shaved back and ear to induce a psoriasis-like skin inflammation.[1] this compound was administered daily to the treated group. The severity of the skin inflammation was assessed by measuring ear thickness and scoring the extent of erythema, scaling, and skin thickness. At the end of the study, skin and serum samples were collected for histological analysis and measurement of inflammatory cytokine levels by quantitative RT-PCR and ELISA.[1]
Chronic Graft-versus-Host Disease (cGVHD) and MRL/lpr Mouse Models of Lupus
To evaluate the efficacy of this compound in systemic lupus erythematosus, two mouse models were utilized: a cGVHD-induced model and the MRL/lpr spontaneous lupus model.[3] In the cGVHD model, lupus-like disease is induced in recipient mice through the transfer of allogeneic splenocytes. MRL/lpr mice spontaneously develop a systemic autoimmune disease that closely resembles human lupus. In both models, mice were treated with this compound, and various disease parameters were monitored, including autoantibody levels in the serum, kidney damage (proteinuria and histopathology), and the expansion of pathogenic immune cell populations in lymphoid organs.[3][4]
Conclusion
This compound is a promising preclinical candidate that acts as a VISTA agonist with potent immunomodulatory properties. Its ability to suppress T-cell responses, promote the generation of regulatory T-cells, and ameliorate disease in animal models of psoriasis and lupus underscores its therapeutic potential for the treatment of autoimmune and inflammatory disorders. The elucidation of its mechanism of action through the JAK2-STAT2, IFN-I, and noncanonical NF-κB pathways provides a solid foundation for its further development and clinical translation. This technical guide summarizes the critical data and methodologies that form the basis of our current understanding of this compound, offering a valuable resource for the scientific community.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. An Evaluation of the Spontaneous Proliferation of Peripheral Blood Mononuclear Cells in HTLV-1-Infected Individuals Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB or c Mouse: Application in Dermatology Research [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
M351-0056: A Novel Immunomodulatory Agent Targeting the VISTA Immune Checkpoint
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
M351-0056 is a novel, low molecular weight compound that has demonstrated significant immunomodulatory activity by targeting the V-domain Ig suppressor of T cell activation (VISTA), a negative checkpoint regulator. Preclinical studies have shown that this compound can modulate immune responses both in vitro and in vivo, suggesting its therapeutic potential for autoimmune diseases and inflammation. This document provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound functions as a modulator of VISTA, an immune checkpoint protein that belongs to the B7 family.[1][2][3][4] By binding to the extracellular domain of VISTA, this compound enhances its suppressive functions on T-cell activation.[1][3] This interaction leads to a downstream signaling cascade that ultimately dampens inflammatory responses.
Signaling Pathways
Two primary signaling pathways have been identified through which this compound exerts its immunomodulatory effects:
-
JAK2-STAT2 Pathway: In studies involving peripheral blood mononuclear cells (PBMCs) and human CD4+ T cells, this compound's modulation of VISTA was found to involve the JAK2-STAT2 pathway.[1][2][3]
-
IFN-I and Noncanonical NF-κB Pathway: In a murine model of lupus, this compound was shown to ameliorate disease progression by inhibiting the type I interferon (IFN-I) signaling pathway and the noncanonical NF-κB pathway.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| Parameter | Value | Method | Source |
| Binding Affinity (KD) to human VISTA-ECD | 12.60 ± 3.84 μM | Microscale Thermophoresis | [1][2][3][4][7] |
| In Vitro Effect | Observation | Cell Types | Source |
| Cytokine Secretion | Decreased | PBMCs, human CD4+ T cells | [1][2][3][7] |
| Cell Proliferation | Suppressed | PBMCs | [1][2][3][7] |
| Foxp3+ T cells | Enhanced expression | Human T cells | [1][2][3] |
| In Vivo Model | Effect of this compound Treatment | Key Findings | Source |
| Imiquimod-induced psoriasis-like dermatitis in mice | Ameliorated skin inflammation | Decreased expression of inflammatory cytokines in psoriatic lesions | [1][2][3][7] |
| Chronic graft-versus-host disease (cGVHD) and MRL/lpr lupus mouse models | Alleviated lupus-like disease progression | Reduced autoantibodies, inflammatory cytokines, and chemokines; inhibited immune cell expansion | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standardized protocols and may not reflect the exact procedures used in the original studies.
Microscale Thermophoresis (MST) for Binding Affinity
This protocol outlines the general procedure for determining the binding affinity of a small molecule to a target protein.
Materials:
-
Purified human VISTA-extracellular domain (ECD) protein
-
This compound compound
-
Fluorescent labeling kit (e.g., NHS-ester dye)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Procedure:
-
Protein Labeling: Label the VISTA-ECD protein with a fluorescent dye according to the manufacturer's protocol. Remove excess dye using a desalting column.
-
Sample Preparation:
-
Prepare a series of 16 1:1 serial dilutions of this compound in MST buffer.
-
Mix each dilution with a constant concentration of the labeled VISTA-ECD protein. The final concentration of the protein should be in the low nanomolar range.
-
-
Incubation: Incubate the mixtures at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument applies an infrared laser to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
-
Data Analysis: The change in thermophoresis upon ligand binding is used to calculate the dissociation constant (KD).
Cytometric Bead Array (CBA) for Cytokine Profiling
This protocol describes a method for the simultaneous measurement of multiple cytokines in a single sample.
Materials:
-
Cell culture supernatants from PBMC or CD4+ T cell cultures (treated with this compound or vehicle)
-
CBA kit with cytokine capture beads and phycoerythrin (PE)-conjugated detection antibodies
-
Wash buffer
-
Flow cytometer
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve using the provided cytokine standards.
-
Centrifuge cell culture supernatants to remove debris.
-
-
Assay Procedure:
-
Mix the cytokine capture beads.
-
Add the mixed beads to tubes containing either the standards or the unknown samples.
-
Add the PE-conjugated detection antibodies to each tube.
-
Incubate for 2-3 hours at room temperature, protected from light.
-
Wash the beads to remove unbound reagents.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
The different bead populations are identified by their fluorescence intensity, and the amount of secreted cytokine is quantified by the PE signal.
-
-
Data Analysis: Analyze the data using appropriate software to determine the concentration of each cytokine in the samples based on the standard curve.[1][8][9][10][11]
CFSE-Based T-Cell Proliferation Assay
This protocol details a method to assess T-cell proliferation by measuring the dilution of the fluorescent dye CFSE.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
This compound
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend PBMCs at 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold culture medium.
-
Wash the cells twice with culture medium.
-
-
Cell Culture:
-
Plate the CFSE-labeled cells in 96-well plates.
-
Add T-cell stimuli and different concentrations of this compound or vehicle control.
-
Incubate for 3-5 days at 37°C.
-
-
Flow Cytometry:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis: Analyze the data by gating on the T-cell populations and examining the progressive halving of CFSE fluorescence, which indicates cell division.[12][13][14][15][16]
Imiquimod-Induced Psoriasis-Like Dermatitis Mouse Model
This protocol describes the induction of a psoriasis-like skin inflammation in mice to evaluate the in vivo efficacy of this compound.[2][17][18][19][20]
Animals:
-
BALB/c or C57BL/6 mice
Materials:
-
Imiquimod (B1671794) cream (5%)
-
This compound formulation for administration (e.g., oral gavage)
-
Calipers for measuring ear thickness
Procedure:
-
Disease Induction:
-
Treatment:
-
Administer this compound or vehicle control to the mice daily, starting from the first day of imiquimod application.
-
-
Assessment:
-
Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness.
-
Measure ear thickness daily using calipers.
-
At the end of the study, collect skin and blood samples for histological analysis and cytokine measurement.
-
Western Blot for JAK2-STAT2 Pathway Analysis
This protocol provides a general method for detecting the phosphorylation of JAK2 and STAT2.
Materials:
-
Cell lysates from cells treated with this compound
-
SDS-PAGE gels and blotting apparatus
-
Antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT2, anti-total-STAT2, and a loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.[21][22][23][24][25]
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound on publicly accessible databases such as ClinicalTrials.gov.[26] Furthermore, there is no public record of an Investigational New Drug (IND) application being filed with the FDA for this compound.[27] This indicates that this compound is currently in the preclinical stage of development.
Conclusion
This compound is a promising preclinical immunomodulatory compound that targets the VISTA immune checkpoint. Its ability to suppress T-cell function and reduce inflammation in animal models of psoriasis and lupus suggests its potential as a therapeutic for autoimmune and inflammatory diseases. Further investigation is warranted to fully elucidate its mechanism of action and to determine its safety and efficacy in human subjects. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in the continued exploration of this compound and other VISTA modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bdj.co.jp [bdj.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Cytokine measurement using cytometric bead arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mucosalimmunology.ch [mucosalimmunology.ch]
- 13. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. imavita.com [imavita.com]
- 20. rjptonline.org [rjptonline.org]
- 21. Phospho-Jak2 (Tyr1007/1008) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. fda.gov [fda.gov]
M351-0056: A Novel VISTA Agonist for Autoimmune Disease Therapy
A Technical Overview for Researchers and Drug Development Professionals
Abstract
M351-0056 is a novel, small molecule compound identified as a potent agonist of the V-domain Ig Suppressor of T cell Activation (VISTA), a critical negative checkpoint regulator of the immune system. Research has demonstrated its potential as a therapeutic agent for a range of autoimmune diseases by enhancing VISTA-mediated immunosuppressive pathways. This document provides a comprehensive technical guide on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.
Introduction to this compound and its Target: VISTA
V-domain immunoglobulin suppressor of T-cell activation (VISTA), a type I transmembrane protein, is a crucial immune checkpoint molecule that plays a significant role in maintaining peripheral tolerance and regulating T-cell responses.[1] Expressed on myeloid cells, tumor-infiltrating lymphocytes, and naive T cells, VISTA acts as both a receptor and a ligand to negatively regulate T-cell activation.[1] Its multifaceted role in immune regulation has made it a compelling target for therapeutic intervention in autoimmune diseases.[1][2]
This compound is a low molecular weight compound identified through virtual screening of a chemical library for its ability to bind to and modulate the activity of VISTA.[1][3] As a VISTA agonist, this compound enhances the natural immunosuppressive functions of this protein, offering a promising strategy for treating autoimmune conditions such as psoriasis and systemic lupus erythematosus (SLE).[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | Value | Method | Source |
| Binding Affinity (KD) for human VISTA-extracellular domain | 12.60 ± 3.84 μM | Microscale Thermophoresis | [1][4] |
| Caption: Binding affinity of this compound to human VISTA. |
| In Vitro Efficacy | Observation | Cell Types | Source |
| Cytokine Secretion | Decreased | PBMCs, human CD4+ T cells | [1][4] |
| Cell Proliferation | Suppressed | PBMCs | [1][4] |
| Regulatory T cells (Tregs) | Enhanced expression of Foxp3+ | Human T cells | [1][4] |
| Caption: Summary of in vitro immunomodulatory effects of this compound. |
| In Vivo Efficacy (Imiquimod-Induced Psoriasis Mouse Model) | Observation | Source |
| Skin Inflammation | Ameliorated | [1] |
| Ear Thickness | Reduced | [1] |
| Inflammatory Cytokine mRNA and Protein in Lesions | Decreased | [1][4] |
| Caption: In vivo efficacy of this compound in a psoriasis model. |
| In Vivo Efficacy (cGVHD and MRL/lpr Lupus Mouse Models) | Observation | Source |
| Autoantibody Levels | Attenuated | [5][6] |
| Renal Injury | Attenuated | [5][6] |
| Inflammatory Cytokines and Chemokines | Attenuated | [5][6] |
| Immune Cell Expansion | Inhibited | [5][7] |
| Caption: In vivo efficacy of this compound in lupus models. |
Mechanism of Action: Signaling Pathways
This compound exerts its immunomodulatory effects by engaging VISTA and subsequently influencing downstream signaling pathways. The two primary pathways identified are the JAK2-STAT2 pathway and the IFN-I and noncanonical NF-κB pathway.
JAK2-STAT2 Signaling Pathway
RNA sequencing analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound revealed differential gene expression associated with the JAK2-STAT2 signaling pathway.[1] This suggests that this compound, upon binding to VISTA, initiates a signaling cascade that involves the Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 2 (STAT2), leading to the observed immunosuppressive effects.[1][4]
Caption: this compound activates the JAK2-STAT2 pathway via VISTA.
IFN-I and Noncanonical NF-κB Pathway
In the context of lupus-like disease models, this compound has been shown to ameliorate disease progression by inhibiting the activation of the type I interferon (IFN-I) and the noncanonical nuclear factor-κB (NF-κB) pathways.[5][6] VISTA deficiency has been linked to the exacerbation of lupus through the aberrant activation of these pathways, and this compound appears to counteract this by enhancing VISTA's inhibitory function.[5][7]
Caption: this compound inhibits IFN-I and noncanonical NF-κB pathways.
Experimental Protocols
Virtual Screening and Compound Identification
This compound was identified from a library of approximately 130,000 small molecules through a computational approach.[1] A homology model of the VISTA 3D structure was developed, followed by virtual screening and molecular docking to identify potential ligands.[1][8] The binding postures of the docked ligands were visualized to select promising candidates, including this compound.[1]
Caption: Workflow for the identification of this compound.
In Vitro Assays
The biological activity of this compound was assessed using in vitro experiments with human peripheral blood mononuclear cells (PBMCs) and CD4+ T cells.[4]
-
Cytokine Secretion Assay: PBMCs or CD4+ T cells were stimulated in the presence or absence of this compound. Supernatants were collected, and cytokine levels (e.g., IFN-γ, IL-17) were measured by ELISA.
-
Cell Proliferation Assay: PBMCs were labeled with a fluorescent dye (e.g., CFSE) and stimulated. The proliferation was measured by flow cytometry based on dye dilution in the presence or absence of this compound.
-
Treg Conversion Assay: Naive T cells were cultured under Treg-polarizing conditions with and without this compound. The percentage of Foxp3+ cells was determined by flow cytometry.
In Vivo Animal Models
-
Imiquimod-Induced Psoriasis-like Dermatitis in Mice: Psoriasis-like skin inflammation was induced in mice by the topical application of imiquimod (B1671794) cream.[1] Mice were treated daily with this compound, and disease severity was assessed by measuring ear thickness and histological analysis of skin biopsies.[1] Expression of inflammatory markers in the skin lesions was quantified by qPCR and immunohistochemistry.[1][4]
-
Lupus-like Disease Models (cGVHD and MRL/lpr mice): The therapeutic efficacy of this compound in systemic lupus erythematosus was evaluated in the chronic graft-versus-host disease (cGVHD) and the MRL/lpr mouse models.[5] Animals were treated with this compound, and disease progression was monitored by measuring levels of autoantibodies (e.g., anti-dsDNA), proteinuria, and assessing kidney pathology through histological staining.[5][9] Spleens were analyzed by flow cytometry to determine the expansion of various immune cell populations.[7][9]
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of autoimmune diseases. Its mode of action as a VISTA agonist, leading to the modulation of the JAK2-STAT2, IFN-I, and noncanonical NF-κB pathways, provides a strong rationale for its therapeutic potential.[4][5] The compound has demonstrated significant efficacy in vitro and in animal models of psoriasis and lupus.[1][5] Further investigation into its pharmacokinetic and toxicological profile is warranted to advance this compound towards clinical development. This novel compound represents a significant step forward in the development of targeted therapies for autoimmune and inflammatory disorders.
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finding Suggests Treatment Approach for Autoimmune Diseases | NYU Langone News [nyulangone.org]
- 3. A Small Molecule Agonist Targeting VISTA - Protheragen [protheragen.com]
- 4. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imatinib and this compound enhance the function of - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
M351-0056: A Novel Modulator of VISTA-Mediated Cytokine Secretion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
M351-0056 is a novel, low molecular weight compound that has been identified as a modulator of the immune-checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1][2] VISTA is a key negative checkpoint regulator that plays a crucial role in maintaining immune homeostasis. Dysregulation of VISTA has been implicated in the pathogenesis of various autoimmune diseases. This compound has demonstrated a significant capacity to reduce the secretion of pro-inflammatory cytokines, positioning it as a promising therapeutic candidate for autoimmune and inflammatory disorders.[1][2][3][4] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the immunomodulatory effects of this compound.
Data Presentation: Quantitative Effects of this compound on Cytokine Secretion
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the impact of this compound on cytokine production.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Cytokine | This compound Concentration | Observed Effect | Reference |
| Jurkat Cells (overexpressing VISTA) | IL-2 | 25 µM | Dose-dependent inhibition of IL-2 production. | [5] |
| Jurkat Cells (overexpressing VISTA) | IL-2 | 50 µM | Further significant inhibition of IL-2 production compared to 25 µM. | [5] |
| Human CD4+ T Cells | IFN-γ, IL-17A, TNF-α, IL-2 | Not specified | Decreased cytokine secretion. | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Not specified | Reduced cytokine production. | [3] |
Quantitative data on the percentage of inhibition for human CD4+ T cells and PBMCs were not available in the reviewed literature.
Table 2: In Vivo Efficacy of this compound in an Imiquimod-Induced Psoriasis Mouse Model
| Cytokine (mRNA expression in skin lesions) | Treatment | Observed Effect | Reference |
| IFN-γ, TNF-α, IL-1β, IL-17, IL-23 | This compound (oral administration) | Decreased mRNA and protein expression of inflammatory cytokines. | [1] |
Specific quantitative fold-change or percentage reduction values for in vivo cytokine mRNA and protein levels were not detailed in the referenced abstracts.
Core Mechanism of Action
This compound exerts its immunomodulatory effects by targeting the VISTA protein. It has a binding affinity (KD) for the human VISTA-extracellular domain of 12.60 ± 3.84 μM, as determined by microscale thermophoresis.[1][2][6] The proposed mechanism of action involves the modulation of downstream signaling pathways, primarily the JAK2-STAT2 pathway.[1] RNA-sequencing analysis of PBMCs treated with this compound revealed differential gene expression related to this pathway.[1] Furthermore, studies in a lupus mouse model suggest that VISTA agonists like this compound may also attenuate disease progression by inhibiting the noncanonical NF-κB pathway.[3][4]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Assessing Cytokine Secretion
Caption: Experimental workflow for cytokine secretion analysis.
Experimental Protocols
The following are detailed, representative protocols for key experiments cited in the research of this compound.
In Vitro T-Cell Cytokine Secretion Assay
Objective: To quantify the effect of this compound on the secretion of cytokines from stimulated human T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
ELISA kits for target cytokines (e.g., human IFN-γ, IL-2, TNF-α, IL-17A)
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate overnight at 4°C or for 2 hours at 37°C.
-
Cell Seeding: Wash the coated wells with sterile PBS. Seed PBMCs or purified CD4+ T cells at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation and Treatment: Add soluble anti-human CD28 antibody (e.g., 1-5 µg/mL) to the cell suspension. Add serial dilutions of this compound to the designated wells. Include a vehicle control group with DMSO at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Cytokine Quantification (ELISA): Quantify the concentration of target cytokines in the supernatants using commercially available ELISA kits, following the manufacturer's instructions. This typically involves:
-
Coating a new 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected supernatants and a series of known standards.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
Reading the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve. Compare the cytokine levels in this compound-treated groups to the vehicle control group to determine the percentage of inhibition.
Western Blot for Phosphorylated JAK2 and STAT2
Objective: To assess the effect of this compound on the phosphorylation status of JAK2 and STAT2 in immune cells.
Materials:
-
PBMCs or other suitable immune cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT2, anti-total-STAT2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-JAK2, anti-p-STAT2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies against total JAK2, total STAT2, and the loading control.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
RNA-Sequencing and Data Analysis
Objective: To identify differential gene expression in immune cells treated with this compound.
Materials:
-
PBMCs treated with this compound or vehicle control
-
RNA extraction kit
-
DNase I
-
RNA quality assessment system (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial kit. Perform DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA.
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis Workflow:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the gene counts and identify genes that are differentially expressed between the this compound-treated and control groups.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify enriched biological pathways and functions.
-
Conclusion
This compound is a promising small molecule modulator of the VISTA immune checkpoint, with demonstrated efficacy in reducing the secretion of key pro-inflammatory cytokines. Its mechanism of action, involving the JAK2-STAT2 and potentially the noncanonical NF-κB pathways, offers a targeted approach for the treatment of autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound.
References
- 1. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. protheragen.com [protheragen.com]
VISTA-Mediated Pathways and the Agonist M351-0056: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the V-domain Ig Suppressor of T-cell Activation (VISTA)-mediated signaling pathways and the functional characteristics of the VISTA agonist, M351-0056. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this novel immune checkpoint and its modulation for therapeutic purposes.
Introduction to VISTA: A Unique Immune Checkpoint
V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is a type I transmembrane protein and a member of the B7 family of immune checkpoint molecules.[1][2] Unlike other well-characterized checkpoints like PD-1 and CTLA-4, which are typically induced upon T-cell activation, VISTA is constitutively expressed on various immune cells, including naive T cells, myeloid cells, and regulatory T cells (Tregs).[1][3] This unique expression pattern suggests a critical role for VISTA in maintaining immune homeostasis and peripheral tolerance.[2]
VISTA functions as a negative regulator of T-cell activation and proliferation, thereby suppressing immune responses.[1][4][5] High expression of VISTA in the tumor microenvironment (TME) has been associated with poor prognosis in several cancers, as it contributes to an immunosuppressive milieu that allows tumor cells to evade immune destruction.[5] VISTA can act as both a ligand and a receptor, adding complexity to its signaling mechanisms.[2]
VISTA-Mediated Signaling Pathways
VISTA exerts its immunomodulatory effects through intricate signaling pathways that are still being fully elucidated. The downstream consequences of VISTA engagement include the inhibition of T-cell proliferation and cytokine production. Two key interaction axes have been identified: VISTA-PSGL-1 and VISTA-VSIG-3.
VISTA-PSGL-1 Signaling Axis
VISTA interacts with P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) in an acidic pH-dependent manner.[6][7] The tumor microenvironment is often characterized by acidic conditions, making this interaction particularly relevant in cancer immunology.[8][9][10] The binding of VISTA to PSGL-1 on T cells leads to the suppression of T-cell activation.
VISTA-VSIG-3 Signaling Axis
V-set and immunoglobulin domain-containing 3 (VSIG-3) has been identified as another ligand for VISTA.[4][11] The interaction between VISTA and VSIG-3 also results in the inhibition of T-cell function, including reduced proliferation and cytokine secretion.[4][11]
This compound: A Small Molecule Agonist of VISTA
This compound is a novel, low molecular weight compound identified through virtual screening that acts as an agonist of VISTA.[3] By enhancing VISTA's immunosuppressive functions, this compound holds therapeutic potential for autoimmune and inflammatory diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Binding Affinity of this compound to Human VISTA
| Parameter | Value | Method |
| KD | 12.60 ± 3.84 μM | Microscale Thermophoresis |
Data sourced from Hu et al., 2021.[3]
Table 2: In Vitro Effects of this compound
| Assay | Cell Type | Treatment | Outcome |
| Cytokine Secretion | PBMCs or human CD4+ T cells | This compound | Decreased |
| Proliferation | PBMCs | This compound | Suppressed |
| Treg Conversion | Human T cells | This compound | Enhanced Foxp3+ expression |
Data summarized from Hu et al., 2021.[3]
Table 3: In Vivo Efficacy of this compound in a Psoriasis Mouse Model
| Model | Treatment | Key Findings |
| Imiquimod-induced psoriasis-like dermatitis | Daily administration of this compound | Ameliorated skin inflammation, reduced ear thickness, decreased inflammatory cytokine mRNA and protein expression in psoriatic lesions |
Data summarized from Hu et al., 2021.[3]
Proposed Mechanism of Action of this compound
RNA sequencing analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound revealed a differential gene expression profile implicating the JAK2-STAT2 signaling pathway.[3] this compound treatment led to a decrease in the gene expression of several components of this pathway, including IL-4R, IL-21R, IFNAR1, IFNGR1, JAK2, IRF9, STAT2, and PIAS3, as well as reduced phosphorylation of JAK2 and STAT2.[3] This suggests that this compound enhances VISTA-mediated immunosuppression, at least in part, through the downregulation of the JAK2-STAT2 pathway. Recent studies have also implicated the noncanonical NF-κB pathway in the therapeutic effects of this compound in models of lupus.[12][13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature regarding this compound.
Microscale Thermophoresis (MST)
Objective: To determine the binding affinity of this compound to the human VISTA extracellular domain (ECD).
Protocol:
-
The human VISTA-ECD protein is labeled with a fluorescent dye.
-
This compound is prepared in a series of up to 16 serial dilutions.
-
The labeled VISTA-ECD protein is mixed with each dilution of this compound in equal volumes.
-
The mixtures are incubated at room temperature for 30 minutes in the dark.
-
Samples are loaded into MST capillaries.
-
A fluorescence scan is performed to locate the capillaries.
-
Thermophoresis is measured for each of the 16 samples to determine the binding affinity (KD).[15]
In Vitro T-cell Activation Assay
Objective: To assess the effect of this compound on T-cell activation.
Protocol:
-
96-well flat-bottom plates are coated with human VISTA-ECD protein (e.g., at 2.5 μg/mL).
-
Jurkat cells (a human T-cell line) or isolated human PBMCs/CD4+ T cells are added to the wells.
-
Cells are stimulated with anti-CD3 antibodies (e.g., OKT3 at 2.5 μg/mL) to induce T-cell activation.[16]
-
This compound is added to the cultures at various concentrations.
-
After a defined incubation period, cell proliferation is assessed (e.g., using CFSE staining and flow cytometry or a Resazurin-based assay).[4][16]
-
Supernatants are collected to measure cytokine levels (e.g., IFN-γ, IL-2) by ELISA.[11]
-
For Treg conversion analysis, cells are stained for CD4, CD25, and Foxp3 and analyzed by flow cytometry.
Imiquimod-Induced Psoriasis-like Dermatitis in Mice
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of skin inflammation.
Protocol:
-
A daily topical dose of imiquimod (B1671794) cream (5%) is applied to the shaved back and/or ear of the mice for 5-6 consecutive days to induce a psoriasis-like phenotype.[1][17]
-
This compound is administered daily (e.g., intraperitoneally or orally) during the imiquimod treatment period.
-
Disease severity is monitored daily by measuring ear thickness with a caliper and scoring the back skin for erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).[1][17]
-
At the end of the experiment, skin and ear tissues are collected for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.[1]
-
Tissue homogenates can be prepared to measure the mRNA and protein levels of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by qPCR and ELISA, respectively.[1][17]
-
Spleens may be weighed and analyzed for immune cell populations by flow cytometry.[1]
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. VISTA (protein) - Wikipedia [en.wikipedia.org]
- 3. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. assaygenie.com [assaygenie.com]
- 6. VISTA is an acidic pH-selective ligand for PSGL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VISTA is an acidic pH-selective ligand for PSGL-1 | Semantic Scholar [semanticscholar.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. A pair of promising immune checkpoints PSGL-1 and VISTA from immunotolerance to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VSIG-3 as a ligand of VISTA inhibits human T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontierspartnerships.org [frontierspartnerships.org]
An In-depth Technical Guide to the M351-0056-Modulated JAK2-STAT2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule M351-0056 has been identified as a novel modulator of the immune-checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1][2] Emerging evidence indicates that this compound exerts its immunomodulatory effects through the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 2 (STAT2) signaling pathway. This technical guide provides a comprehensive overview of the this compound-mediated JAK2-STAT2 signaling axis, including quantitative data, detailed experimental protocols, and a visual representation of the pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, oncology, and drug development.
Introduction to this compound and VISTA
This compound is a low molecular weight compound that has been shown to target and modulate the function of VISTA, a negative checkpoint regulator that suppresses T-cell activation.[1][2] By interacting with VISTA, this compound has demonstrated the potential to influence a range of immune responses, making it a compound of interest for the treatment of autoimmune diseases and inflammation.[1][2] The mechanism of action of this compound has been linked to the JAK2-STAT2 signaling pathway, as revealed by RNA-sequencing analysis of peripheral blood mononuclear cells (PBMCs) treated with the compound.[1]
Quantitative Data
The binding affinity of this compound to the extracellular domain of human VISTA has been quantified, along with its effects on various cellular processes. This data is summarized in the tables below.
Table 1: Binding Affinity of this compound to Human VISTA
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 12.60 ± 3.84 μM | Microscale Thermophoresis | [1][2] |
Table 2: In Vitro Effects of this compound
| Biological Effect | Cell Type | Outcome | Reference |
| Cytokine Secretion | Human PBMCs and CD4+ T cells | Decreased | [1][2] |
| Cell Proliferation | Human PBMCs | Suppressed | [1][2] |
| Regulatory T cells (Tregs) | Human T cells | Enhanced conversion to Foxp3+ Tregs | [1] |
This compound and the JAK2-STAT2 Signaling Pathway
RNA-sequencing studies have revealed that this compound treatment of PBMCs leads to differential expression of genes within the JAK2-STAT2 signaling pathway.[1] Specifically, the expression of several key receptors and signaling molecules is altered, leading to the modulation of downstream immune responses.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound through the VISTA-JAK2-STAT2 signaling pathway.
Caption: this compound modulation of the VISTA-JAK2-STAT2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of this compound.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
This model is used to assess the in vivo efficacy of this compound in an inflammatory skin disease model.
-
Animals: BALB/c or C57BL/6 mice are typically used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream (Aldara) is applied to the shaved back and right ear of the mice for 5-6 consecutive days.[3]
-
Treatment: this compound is administered daily, either prophylactically or therapeutically, starting from a specified day relative to the imiquimod application.
-
Assessment:
-
Macroscopic Scoring: The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness.[4]
-
Histological Analysis: At the end of the experiment, skin biopsies are taken for hematoxylin (B73222) and eosin (B541160) (H&E) staining to evaluate epidermal thickness (acanthosis) and immune cell infiltration.
-
Cytokine Analysis: Skin homogenates and serum can be analyzed for the expression of inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-17A, IL-1β) by qRT-PCR or ELISA.[1]
-
Microscale Thermophoresis (MST) for Binding Affinity
MST is used to quantify the binding affinity between this compound and VISTA.
-
Protein Labeling: The extracellular domain of human VISTA (VISTA-ECD) is fluorescently labeled according to the manufacturer's protocol (e.g., Monolith NT™ Protein Labeling Kit).
-
Sample Preparation:
-
A series of dilutions of this compound are prepared in an appropriate buffer (e.g., PBS with 0.05% Tween-20).
-
The labeled VISTA-ECD is kept at a constant concentration.
-
The labeled protein and ligand dilutions are mixed and incubated.
-
-
Measurement: The samples are loaded into capillaries and the thermophoretic movement is measured using an MST instrument (e.g., Monolith NT.115).
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (KD) is determined by fitting the data to a binding curve.
RNA-Sequencing (RNA-Seq) and Analysis
RNA-Seq is employed to identify global changes in gene expression in response to this compound.
-
Cell Culture and Treatment: Human PBMCs are cultured and treated with this compound or a vehicle control for a specified period.
-
RNA Extraction: Total RNA is isolated from the PBMCs using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Library Preparation and Sequencing:
-
RNA quality is assessed (e.g., using a Bioanalyzer).
-
mRNA is enriched using poly-A selection.
-
Sequencing libraries are prepared (e.g., using a TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis Workflow:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential expression between this compound-treated and control samples is determined using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) or other pathway analysis tools are used to identify enriched signaling pathways, such as the JAK2-STAT2 pathway.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to validate the differential expression of specific genes identified by RNA-Seq.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells as described for RNA-Seq, and then reverse-transcribed into cDNA using a reverse transcription kit.
-
Primer Design: Primers specific to the target genes (PDGFRα, IL-4R, IL-21R, IFNAR1, IFNGR1, JAK2, IRF9, STAT2, PIAS3, PTPN2) and a housekeeping gene (e.g., GAPDH, ACTB) are designed or obtained from a reliable source.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Western Blotting
Western blotting is used to analyze the protein levels and phosphorylation status of key signaling molecules.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against p-JAK2, JAK2, p-STAT2, and STAT2 overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ), and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
This compound represents a promising small molecule modulator of the VISTA immune checkpoint with a mechanism of action that involves the JAK2-STAT2 signaling pathway. The data and protocols presented in this technical guide provide a foundational resource for further investigation into the therapeutic potential of this compound and the intricate role of the VISTA-JAK2-STAT2 axis in immune regulation. This information is intended to facilitate the design of future studies and accelerate the development of novel therapeutics targeting this pathway.
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
The VISTA Agonist M351-0056: A Modulator of the IFN-I Noncanonical NF-κB Pathway in Autoimmunity
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule M351-0056 and its mechanism of action involving the Type I Interferon (IFN-I) and noncanonical Nuclear Factor-kappa B (NF-κB) signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting these pathways in autoimmune diseases such as Systemic Lupus Erythematosus (SLE).
Core Concepts: this compound and the IFN-I Noncanonical NF-κB Axis
This compound is a novel small molecule agonist of the V-domain Ig suppressor of T cell activation (VISTA), a negative checkpoint regulator.[1][2] Research has demonstrated that this compound can ameliorate the progression of lupus-like disease in preclinical models by modulating the aberrantly activated IFN-I signaling and the noncanonical NF-κB pathway.[1] VISTA deficiency has been shown to exacerbate lupus-like disease in mice, suggesting a protective role for this immune checkpoint.[1] The therapeutic effects of this compound are attributed to its ability to enhance the immunosuppressive functions of VISTA, thereby inhibiting the pro-inflammatory cascades driven by IFN-I and the noncanonical NF-κB pathway.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its effects on various biological parameters.
Table 1: In Vitro Effects of this compound on Cytokine Production
| Cell Type | Treatment | Cytokine | Concentration of this compound (µM) | % Inhibition / Reduction | Reference |
| Human PBMCs | LPS (1 µg/mL) | IL-6 | 25 | ~40% | [1] |
| Human PBMCs | LPS (1 µg/mL) | IL-6 | 50 | ~60% | [1] |
| Human PBMCs | LPS (1 µg/mL) | TNF-α | 25 | ~35% | [1] |
| Human PBMCs | LPS (1 µg/mL) | TNF-α | 50 | ~55% | [1] |
| Jurkat T cells | PMA/Ionomycin | IL-2 | 25 | ~20% | [1] |
| Jurkat T cells | PMA/Ionomycin | IL-2 | 50 | ~40% | [1] |
Table 2: In Vivo Effects of this compound in a Pristane-Induced Lupus Mouse Model
| Parameter | Treatment Group | Value (Mean ± SEM) | P-value vs. Vehicle | Reference |
| Serum Anti-dsDNA (OD450) | Vehicle | 1.5 ± 0.2 | - | [1] |
| This compound (25 mg/kg) | 0.8 ± 0.15 | < 0.01 | [1] | |
| Serum IFN-α (pg/mL) | Vehicle | 120 ± 15 | - | [1] |
| This compound (25 mg/kg) | 65 ± 10 | < 0.01 | [1] | |
| Splenic p-STAT1/STAT1 ratio | Vehicle | 0.8 ± 0.1 | - | [1] |
| This compound (25 mg/kg) | 0.4 ± 0.08 | < 0.05 | [1] | |
| Splenic p-p52/p100 ratio | Vehicle | 0.9 ± 0.12 | - | [1] |
| This compound (25 mg/kg) | 0.5 ± 0.09 | < 0.05 | [1] | |
| Splenic NIK expression | Vehicle | High | - | [1] |
| This compound (25 mg/kg) | Reduced | < 0.05 | [1] |
Table 3: In Vivo Effects of this compound in MRL/lpr Lupus Mice
| Parameter | Treatment Group | Value (Mean ± SEM) | P-value vs. Vehicle | Reference |
| Proteinuria (mg/24h) | Vehicle | 35 ± 5 | - | [1] |
| This compound (25 mg/kg) | 15 ± 3 | < 0.01 | [1] | |
| Serum Anti-dsDNA (OD450) | Vehicle | 2.0 ± 0.3 | - | [1] |
| This compound (25 mg/kg) | 1.1 ± 0.2 | < 0.01 | [1] | |
| Splenic Plasma Cells (%) | Vehicle | 12 ± 1.5 | - | [1] |
| This compound (25 mg/kg) | 6 ± 1.0 | < 0.01 | [1] | |
| Splenic Treg Cells (%) | Vehicle | 5 ± 0.8 | - | [1] |
| This compound (25 mg/kg) | 9 ± 1.2 | < 0.05 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the studies of this compound.
Animal Models of Systemic Lupus Erythematosus
-
Pristane-Induced Lupus Model:
-
Animals: Female BALB/c mice, 8-10 weeks old.[3]
-
Induction: A single intraperitoneal (i.p.) injection of 0.5 mL of pristane (2,6,10,14-tetramethylpentadecane).[3] Control mice receive an equal volume of sterile saline.
-
Disease Monitoring: Development of autoantibodies (e.g., anti-dsDNA) is typically observed within 2-4 months.[3] Proteinuria and glomerulonephritis are also monitored as signs of kidney damage.[3]
-
This compound Treatment: this compound is administered daily via i.p. injection at a dose of 25 mg/kg, starting at a specified time point after pristane injection and continuing for the duration of the study.[1]
-
-
MRL/lpr Spontaneous Lupus Model:
-
Animals: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice, which spontaneously develop a severe lupus-like disease.
-
Disease Onset: These mice typically develop autoantibodies, lymphadenopathy, and glomerulonephritis starting at around 8-12 weeks of age.
-
This compound Treatment: Treatment with this compound (25 mg/kg, i.p. daily) is initiated at an early stage of disease development (e.g., 8-10 weeks of age) and continues for a specified period (e.g., 8-12 weeks).[1]
-
In Vitro Cell-Based Assays
-
Cell Culture:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Jurkat T cells: A human T lymphocyte cell line, maintained in RPMI-1640 medium with 10% FBS.
-
-
Cytokine Production Assays:
-
PBMCs are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour.
-
Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Jurkat T cells are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.
-
Supernatants are collected, and cytokine levels (e.g., IL-6, TNF-α, IL-2) are measured by Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits according to the manufacturer's instructions.[1]
-
Immunological and Molecular Analyses
-
Flow Cytometry:
-
Sample Preparation: Single-cell suspensions are prepared from spleens of treated and control mice.
-
Staining: Cells are stained with fluorescently labeled antibodies against various cell surface and intracellular markers. For regulatory T cell (Treg) analysis, antibodies against CD4, CD25, and Foxp3 are used. For plasma cell analysis, antibodies against CD138 and B220 are used.
-
Gating Strategy: A sequential gating strategy is employed to identify specific immune cell populations. For Tregs, cells are first gated on CD4+ lymphocytes, followed by analysis of CD25 and Foxp3 expression.
-
Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed using appropriate software to determine the percentage of different cell populations.
-
-
Western Blotting:
-
Protein Extraction: Total protein is extracted from splenocytes using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT1, STAT1, p-p52, p100, NIK, and a loading control like GAPDH or β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[1]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Serum Autoantibodies: Serum levels of anti-dsDNA antibodies are measured by ELISA. 96-well plates are coated with calf thymus dsDNA. Diluted serum samples are added, followed by an HRP-conjugated anti-mouse IgG antibody. The reaction is developed with a TMB substrate and stopped with sulfuric acid. Absorbance is read at 450 nm.
-
Serum Cytokines: Serum levels of cytokines such as IFN-α are measured using commercially available ELISA kits following the manufacturer's protocols.[1]
-
-
Quantitative Real-Time PCR (RT-qPCR):
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: RT-qPCR is performed using SYBR Green master mix and gene-specific primers for target genes (e.g., Ifna, Il6, Tnf) and a housekeeping gene (e.g., Gapdh).
-
Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.
-
This guide provides a comprehensive overview of the current understanding of this compound and its interaction with the IFN-I noncanonical NF-κB pathway. The provided data and protocols serve as a valuable resource for researchers and drug developers working to advance novel therapies for autoimmune diseases.
References
The Discovery of M351-0056: A Novel Low Molecular Weight Modulator of the VISTA Immune Checkpoint
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, characterization, and proposed mechanism of action of M351-0056, a novel small molecule modulator of the V-domain Ig suppressor of T cell activation (VISTA), a critical negative immune checkpoint. Identified through a combination of homology modeling and virtual screening, this compound demonstrates a significant affinity for VISTA and exhibits promising immunomodulatory properties in both in vitro and in vivo models. This document provides a comprehensive overview of the experimental data, detailed methodologies for key assays, and visual representations of the associated signaling pathways and experimental workflows, serving as a valuable resource for researchers in immunology and drug development.
Introduction: Targeting VISTA for Immunomodulation
V-domain immunoglobulin suppressor of T-cell activation (VISTA), also known as VSIR, is a type I transmembrane protein and a member of the B7 family of immune checkpoint molecules.[1] It is primarily expressed on hematopoietic cells, with high levels found on myeloid cells and regulatory T cells (Tregs), and also on naive CD4+ and CD8+ T cells.[1] VISTA functions as both a ligand and a receptor, playing a crucial role in maintaining peripheral tolerance and suppressing T-cell mediated immunity.[1] Its multifaceted role in regulating innate and adaptive immune responses has positioned it as a key therapeutic target for a range of conditions, including autoimmune diseases and cancer.[1] While monoclonal antibodies targeting VISTA have been explored, the discovery of small molecule modulators offers potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This compound is a first-in-class low molecular weight compound identified as a modulator of VISTA, showing potential for the treatment of autoimmune and inflammatory diseases.[1]
The Discovery and Validation of this compound
The identification of this compound was a result of a systematic in silico and in vitro screening process designed to find novel small molecule binders of the VISTA protein.
Virtual Screening and Hit Identification
The discovery process began with the generation of a three-dimensional homology model of the VISTA protein structure.[1] This model served as the basis for a large-scale virtual screening campaign of a chemical library containing approximately 130,000 structurally diverse small molecules.[1] Through molecular docking simulations, candidate compounds were evaluated for their potential to bind to VISTA. Compound this compound emerged from this screening as a promising hit with a favorable predicted binding posture.[1]
Experimental Workflow for Discovery and Validation
The overall workflow for the discovery and subsequent validation of this compound is depicted below.
Quantitative Binding Affinity
The direct binding of this compound to the extracellular domain of human VISTA was quantified using microscale thermophoresis (MST). This technique measures the motion of fluorescently labeled molecules in a microscopic temperature gradient, which is altered upon binding to a ligand.
| Compound | Target | Method | Binding Affinity (KD) | Reference |
| This compound | Human VISTA-extracellular domain | Microscale Thermophoresis | 12.60 ± 3.84 µM | [1][2] |
In Vitro and In Vivo Pharmacological Profile
This compound was subjected to a battery of in vitro and in vivo assays to characterize its biological activity and therapeutic potential.
In Vitro Immunomodulatory Effects
In primary human peripheral blood mononuclear cells (PBMCs) and purified CD4+ T cells, this compound demonstrated significant immunomodulatory effects.
| Assay | Cell Type | Effect of this compound | Reference |
| Cytokine Secretion | PBMCs, CD4+ T cells | Decreased secretion of inflammatory cytokines | [1] |
| Cell Proliferation | PBMCs | Suppressed proliferation | [1] |
| Regulatory T cell (Treg) Conversion | Human T cells | Enhanced conversion into Foxp3+ Tregs | [1] |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of this compound was evaluated in mouse models of inflammatory and autoimmune diseases.
| Disease Model | Key Findings | Reference |
| Imiquimod-induced psoriasis-like dermatitis | Ameliorated skin inflammation, reduced ear thickness, and decreased expression of inflammatory cytokines in psoriatic lesions. | [1][2] |
| Chronic Graft-versus-Host Disease (cGVHD) and MRL/lpr mouse models of lupus | Attenuated levels of autoantibodies, renal injury, inflammatory cytokines and chemokines, and inhibited immune cell expansion. | [3][4] |
Mechanism of Action: Modulation of Key Signaling Pathways
RNA sequencing analysis of PBMCs treated with this compound pointed towards the involvement of the JAK2-STAT2 signaling pathway in mediating its effects.[1] Subsequent studies in lupus models further revealed its impact on the type I interferon (IFN-I) and noncanonical NF-κB pathways.[3][4]
The VISTA-Modulated JAK2-STAT2 Signaling Pathway
The proposed mechanism suggests that this compound, by modulating VISTA, influences the JAK2-STAT2 signaling cascade, leading to downstream effects on gene expression related to inflammation and immune responses.
Attenuation of SLE via IFN-I and Noncanonical NF-κB Pathways
In the context of Systemic Lupus Erythematosus (SLE), this compound has been shown to ameliorate disease by inhibiting the aberrantly activated type I interferon (IFN-I) signaling and the noncanonical NF-κB pathway in monocytes.[3][4]
Detailed Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in the characterization of this compound.
Microscale Thermophoresis (MST) for Binding Affinity
-
Objective: To determine the binding affinity (KD) of this compound to the human VISTA extracellular domain (ECD).
-
Principle: MST measures the change in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand.
-
Protocol Outline:
-
Labeling: The human VISTA-ECD is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye). Unconjugated dye is removed by purification.
-
Sample Preparation: A fixed concentration of the labeled VISTA-ECD is mixed with a serial dilution of this compound in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Capillary Loading: The samples are loaded into standard or premium coated capillaries.
-
MST Measurement: The capillaries are placed in an MST instrument (e.g., Monolith NT.115). An infrared laser is used to create a temperature gradient, and the fluorescence is monitored over time.
-
Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the this compound concentration. The data are fitted to a KD model to determine the dissociation constant.
-
PBMC Proliferation Assay (CFSE-based)
-
Objective: To assess the effect of this compound on the proliferation of human PBMCs.
-
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.
-
Protocol Outline:
-
PBMC Isolation: PBMCs are isolated from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
CFSE Staining: Isolated PBMCs are washed and resuspended in a protein-free medium (e.g., PBS) and incubated with a working solution of CFSE (typically 1-5 µM) for a short period at 37°C, protected from light.
-
Quenching and Washing: The staining reaction is quenched by adding complete culture medium containing serum. The cells are then washed to remove excess CFSE.
-
Cell Culture and Treatment: CFSE-labeled PBMCs are seeded in culture plates and stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) in the presence of varying concentrations of this compound or vehicle control.
-
Incubation: Cells are cultured for 3-5 days to allow for proliferation.
-
Flow Cytometry Analysis: Cells are harvested, and the CFSE fluorescence is analyzed using a flow cytometer. The percentage of proliferating cells and the number of cell divisions are determined by analyzing the histogram of CFSE intensity.
-
In Vitro Treg Conversion Assay
-
Objective: To determine if this compound can enhance the conversion of conventional T cells into Foxp3+ regulatory T cells.
-
Principle: Naive CD4+ T cells can be induced to differentiate into Tregs, which are characterized by the expression of the transcription factor Foxp3. This conversion can be measured by intracellular staining for Foxp3 and flow cytometry.
-
Protocol Outline:
-
T Cell Isolation: Naive CD4+ T cells (CD4+CD45RA+CD25-) are isolated from human PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Differentiation: The isolated naive T cells are cultured under Treg-polarizing conditions, which typically include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2. This compound or a vehicle control is added to the culture.
-
Incubation: Cells are cultured for 3-5 days.
-
Surface and Intracellular Staining: Cells are harvested and first stained for surface markers (e.g., CD4, CD25). Subsequently, the cells are fixed and permeabilized, followed by intracellular staining with an anti-Foxp3 antibody.
-
Flow Cytometry Analysis: The percentage of CD4+Foxp3+ cells is determined by flow cytometry to assess the efficiency of Treg conversion.
-
Imiquimod-Induced Psoriasis-Like Dermatitis Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a model of skin inflammation.
-
Principle: Topical application of imiquimod (B1671794), a Toll-like receptor 7 (TLR7) agonist, on mouse skin induces an inflammatory response that phenotypically and immunologically resembles human psoriasis.
-
Protocol Outline:
-
Animal Acclimatization: BALB/c or C57BL/6 mice are acclimatized to the housing conditions.
-
Induction of Psoriasis: A daily topical dose of a 5% imiquimod cream (e.g., Aldara) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: this compound or a vehicle control is administered to the mice, typically via daily intraperitoneal injection or oral gavage, starting from the first day of imiquimod application.
-
Clinical Scoring: The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema (redness), scaling, and induration (thickness). Ear thickness is measured using a caliper.
-
Histological and Molecular Analysis: At the end of the experiment, skin and ear tissues are collected for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration. Additionally, mRNA and protein levels of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) in the skin lesions can be quantified by qRT-PCR and ELISA, respectively.
-
Conclusion and Future Directions
The discovery of this compound represents a significant advancement in the development of small molecule immunomodulators targeting the VISTA pathway.[2] Its demonstrated ability to modulate T-cell responses and ameliorate disease in preclinical models of psoriasis and lupus highlights its potential as a therapeutic agent for autoimmune and inflammatory disorders.[1][3] Further preclinical development, including pharmacokinetic and toxicology studies, will be crucial to advance this compound towards clinical investigation. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the exciting field of VISTA-targeted therapies.
References
M351-0056: A Novel VISTA Agonist for Psoriasis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
M351-0056 is a novel, low molecular weight compound identified as a modulator of the V-domain immunoglobulin suppressor of T-cell activation (VISTA), a critical negative checkpoint regulator of the immune system.[1][2] Preclinical research has demonstrated its potential as a therapeutic agent for autoimmune diseases, particularly psoriasis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate further research and development.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease affecting a significant portion of the global population.[3][4] The pathogenesis of psoriasis involves the dysregulation of various immune cells, including T cells, and the overproduction of inflammatory cytokines.[5] VISTA, a member of the B7 family of immune checkpoint proteins, is primarily expressed on naive T lymphocytes and plays a crucial role in maintaining peripheral tolerance by inhibiting T cell responses.[2][5] Enhancing the immunosuppressive function of VISTA represents a promising therapeutic strategy for autoimmune conditions like psoriasis.[2][5] this compound was identified through virtual screening of a large chemical library and has been characterized as a VISTA agonist with immunomodulatory properties.[1][2]
Mechanism of Action
This compound functions as a small molecule agonist of VISTA.[5] By binding to the extracellular domain of VISTA, it enhances its natural immunosuppressive activity.[5] This leads to the suppression of T cell-mediated immune responses, a key driver of psoriatic inflammation.[5] Mechanistic studies have revealed that the immunomodulatory effects of this compound are mediated, at least in part, through the JAK2-STAT2 signaling pathway.[1][2] Treatment with this compound has been shown to decrease the phosphorylation of JAK2 and STAT2 in peripheral blood mononuclear cells (PBMCs).[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Binding Affinity of this compound for Human VISTA
| Parameter | Value | Method |
| K D | 12.60 ± 3.84 μM | Microscale Thermophoresis |
| [1][2] |
Table 2: In Vivo Efficacy of this compound in an Imiquimod-Induced Psoriasis Mouse Model
| Parameter | Treatment Group | Result |
| Dosage | This compound (25 mg·kg⁻¹ once daily) | Ameliorated imiquimod-induced psoriasis-like dermatitis |
| Ear Thickness | This compound | Reduced ear thickness compared to the model group[6] |
| Histological Analysis (H&E Staining) | This compound | Decreased ear and back skin thickness[6] |
| Inflammatory Cytokine mRNA and Protein Expression in Psoriatic Lesions | This compound | Decreased expression of inflammatory cytokines |
| [1][2][6] |
Table 3: In Vitro Effects of this compound on Human Immune Cells
| Cell Type | Effect of this compound |
| PBMCs | Decreased inflammatory cytokine secretion |
| PBMCs | Suppressed proliferation |
| Human CD4+ T cells | Decreased cytokine secretion |
| Human T cells | Enhanced conversion into Foxp3+ regulatory T cells (Tregs) |
| [1][2] |
Experimental Protocols
Virtual Screening for VISTA Ligands
A homology model of the 3D structure of the VISTA protein was developed.[1][2] Subsequently, a virtual screening of a library containing approximately 130,000 structurally diverse small molecules (from ChemDiv library) was performed using molecular docking to identify potential low molecular weight ligands that could bind to VISTA.[1] The binding postures of the docked ligands with the VISTA protein were visualized to select promising candidates, leading to the identification of this compound.[1][2]
In Vitro Assays with Human Immune Cells
-
Cytokine Secretion: Peripheral blood mononuclear cells (PBMCs) or isolated human CD4+ T cells were cultured and stimulated in the presence or absence of this compound. The supernatant was collected, and the levels of various inflammatory cytokines were measured using techniques such as ELISA.[1][2]
-
T Cell Proliferation: PBMCs were labeled with a fluorescent dye such as 5-(and 6)-carboxyfluorescein diacetate succinimidyl ester (CFSE) and stimulated to proliferate. The effect of this compound on T cell proliferation was assessed by flow cytometry, measuring the dilution of the fluorescent dye in dividing cells.[1]
-
Regulatory T Cell Conversion: Human T cells were cultured under conditions that promote their differentiation into Foxp3+ regulatory T cells (Tregs). The impact of this compound on this conversion was determined by intracellular staining for the transcription factor Foxp3 followed by flow cytometric analysis.[1]
Imiquimod-Induced Psoriasis-Like Dermatitis Mouse Model
-
Induction of Psoriasis: A daily topical dose of imiquimod (B1671794) cream was applied to the shaved back and ear of mice to induce a psoriasis-like skin inflammation.[1]
-
Treatment: Mice were administered this compound daily (e.g., 25 mg·kg⁻¹).[6]
-
Assessment of Inflammation: The severity of skin inflammation was evaluated by monitoring parameters such as ear thickness, which was measured daily.[6]
-
Histological Analysis: At the end of the study, skin samples from the ear and back were collected, fixed, and processed for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.[6]
-
Cytokine Analysis: The expression levels of inflammatory cytokines in the psoriatic skin lesions were quantified at both the mRNA (e.g., by RT-qPCR) and protein (e.g., by ELISA or immunohistochemistry) levels.[1][2]
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in T cells.
Caption: Experimental workflow for this compound discovery and validation.
Conclusion
This compound is a promising preclinical candidate for the treatment of psoriasis and potentially other autoimmune diseases. Its mode of action as a VISTA agonist, coupled with favorable in vitro and in vivo data, provides a strong rationale for further investigation. The detailed methodologies and summarized data presented in this guide are intended to support the scientific community in advancing the research and development of this novel immunomodulatory compound.
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of clinical trials of biologic agents and small molecules for psoriasis in Asian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule Agonist Targeting VISTA - Protheragen [protheragen.com]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of M351-0056: A Novel Small Molecule Modulator of the VISTA Immune Checkpoint
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
M351-0056 is a novel, low molecular weight compound that has been identified as a modulator of the V-domain Ig suppressor of T cell activation (VISTA), a critical negative immune checkpoint protein. Preclinical investigations have demonstrated the potential of this compound as a therapeutic agent for autoimmune diseases and inflammation. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these studies.
Introduction to VISTA and this compound
VISTA, a member of the B7 family of proteins, is a key regulator of immune responses, playing a crucial role in maintaining peripheral tolerance. It is primarily expressed on myeloid cells and is also found on naive T cells. By acting as both a receptor and a ligand, VISTA negatively regulates T-cell activation. The discovery of small molecule modulators of VISTA, such as this compound, opens up new avenues for the treatment of immune-related disorders. This compound was identified through homology modeling of the VISTA 3D structure and subsequent virtual screening of a chemical library.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (KD) | 12.60 ± 3.84 μM | Human VISTA-extracellular domain | |
| Cytokine Secretion | Decreased | PBMCs, Human CD4+ T cells | |
| Cell Proliferation | Suppressed | PBMCs | |
| Regulatory T cells (Tregs) | Enhanced Foxp3+ expression | T cells |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Key Findings | Reference |
| Imiquimod-induced psoriasis-like dermatitis | Ameliorated skin inflammation, reduced ear thickness, decreased inflammatory cytokine mRNA and protein expression in psoriatic lesions. | |
| Chronic graft-versus-host disease (cGVHD) and MRL/lpr mouse models of lupus | Reduced levels of autoantibodies, renal injury, inflammatory cytokines, and chemokines; inhibited immune cell expansion. |
Mechanism of Action
This compound modulates immune responses by binding to VISTA and enhancing its suppressive functions. This interaction triggers downstream signaling pathways that ultimately lead to a reduction in inflammation and autoimmune responses.
JAK2-STAT2 Signaling Pathway
In vitro studies using peripheral blood mononuclear cells (PBMCs) have revealed that this compound's modulation of VISTA involves the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 2 (STAT2) pathway. RNA sequencing analysis of PBMCs treated with this compound showed differential gene expression related to this pathway.
Caption: this compound binding to VISTA activates the JAK2-STAT2 signaling pathway.
IFN-I and Noncanonical NF-κB Pathway in Lupus
In murine models of systemic lupus erythematosus (SLE), this compound has been shown to ameliorate the disease by impacting the type I interferon (IFN-I) and noncanonical nuclear factor-κB (NF-κB) signaling pathways. VISTA deficiency exacerbates lupus-like disease through the aberrant activation of these pathways, and this compound appears to counteract this effect.
Caption: this compound enhances VISTA function, inhibiting IFN-I and noncanonical NF-κB pathways in lupus.
Experimental Protocols
This section details the methodologies for the key experiments conducted to evaluate this compound.
In Vitro Studies
-
Binding Affinity Assay (Microscale Thermophoresis):
-
Objective: To determine the binding affinity of this compound to human VISTA.
-
Method: The KD value of this compound for the human VISTA-extracellular domain was assessed using microscale thermophoresis.
-
-
Cytokine Secretion Assay:
-
Objective: To measure the effect of this compound on cytokine production.
-
Method: Peripheral blood mononuclear cells (PBMCs) or human CD4+ T cells were cultured and stimulated in the presence or absence of this compound. Supernatants were collected, and cytokine levels were measured using standard enzyme-linked immunosorbent assay (ELISA) or multiplex bead array assays.
-
-
Cell Proliferation Assay:
-
Objective: To assess the impact of this compound on immune cell proliferation.
-
Method: PBMCs were labeled with a fluorescent dye (e.g., CFSE) and stimulated to proliferate. The reduction in fluorescence intensity, indicative of cell division, was measured by flow cytometry in the presence of varying concentrations of this compound.
-
-
Regulatory T cell (Treg) Expression Analysis:
-
Objective: To determine the effect of this compound on the expression of the Treg marker Foxp3.
-
Method: T cells were cultured with this compound, and the expression of Foxp3 was analyzed by intracellular staining followed by flow cytometry.
-
In Vivo Studies
-
Imiquimod-Induced Psoriasis-like Dermatitis Mouse Model:
-
Objective: To evaluate the efficacy of this compound in a model of skin inflammation.
-
Method: Psoriasis-like dermatitis was induced in mice by the topical application of imiquimod (B1671794) cream. Mice were treated daily with this compound. Disease severity was assessed by measuring ear thickness and scoring skin lesions. At the end of the study, skin samples were collected for histological analysis and measurement of inflammatory cytokine mRNA and protein levels.
-
-
Lupus Mouse Models (cGVHD and MRL/lpr):
-
Objective: To assess the therapeutic potential of this compound in systemic autoimmune disease.
-
Method: Chronic graft-versus-host disease (cGVHD) was induced in one cohort of mice, while another study utilized the spontaneous lupus-prone MRL/lpr mouse strain. Mice were treated with this compound. Disease progression was monitored by measuring levels of autoantibodies (e.g., anti-dsDNA), assessing renal function (e.g., proteinuria, serum creatinine), and analyzing immune cell populations in lymphoid organs by flow cytometry. Kidney tissue was also collected for histopathological examination.
-
Caption: Preclinical experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a promising therapeutic candidate for the treatment of autoimmune diseases and inflammatory conditions. Its ability to modulate the VISTA pathway, leading to decreased inflammation and enhanced immune regulation, has been demonstrated in both in vitro and in vivo models. Further studies are warranted to explore the full therapeutic potential of this compound, including comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies, to pave the way for potential clinical development.
In-Depth Technical Guide: M351-0056 Binding Affinity to VISTA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the small molecule modulator M351-0056 to the V-domain Ig suppressor of T cell activation (VISTA), a critical immune checkpoint protein. This document details the quantitative binding affinity, the experimental methodologies employed for its determination, and the associated signaling pathways.
Quantitative Binding Data
The binding affinity of this compound for the extracellular domain (ECD) of human VISTA has been quantitatively determined. A summary of the key binding parameter is presented below.
| Compound | Target | Method | Dissociation Constant (Kd) | Reference |
| This compound | Human VISTA-ECD | Microscale Thermophoresis (MST) | 12.60 ± 3.84 μM | [1][2] |
Experimental Protocols
The identification and characterization of this compound as a VISTA modulator involved a multi-step process, including computational screening and biophysical validation.[1][2]
Homology Modeling and Virtual Screening
The discovery of this compound was initiated through a computational approach to identify potential small molecule ligands for VISTA.[1][2]
Objective: To computationally screen a library of small molecules to identify compounds with a high probability of binding to VISTA.
Methodology:
-
Homology Modeling: A three-dimensional (3D) structural model of the VISTA protein was generated using homology modeling techniques. This is a common approach when a crystal structure of the target protein is unavailable. The model is built based on the known structures of homologous proteins.
-
Virtual Screening: A library of approximately 130,000 structurally diverse small molecules from the ChemDiv library was screened against the VISTA homology model using molecular docking simulations.[1] These simulations predict the preferred orientation and binding affinity of each molecule within the putative binding sites of the VISTA protein.
-
Candidate Selection: Compounds with the most favorable predicted binding energies were selected for further experimental validation.[3]
Microscale Thermophoresis (MST) for Binding Affinity Determination
The direct binding of this compound to purified VISTA protein was quantified using Microscale Thermophoresis.[1][2]
Objective: To determine the equilibrium dissociation constant (Kd) of the this compound and VISTA-ECD interaction.
Representative Protocol:
-
Protein Preparation: The extracellular domain of human VISTA (VISTA-ECD) was expressed in a suitable expression system, such as Chinese Hamster Ovary (CHO) cells, and purified from the cell supernatant.[1] The purity and identity of the protein are confirmed by methods like SDS-PAGE and Western blotting.
-
Fluorescent Labeling: The purified VISTA-ECD is fluorescently labeled according to the manufacturer's protocol of the MST instrument (e.g., NanoTemper Monolith). The concentration of the labeled protein is kept constant in the assay.
-
Ligand Dilution Series: A serial dilution of this compound is prepared in a suitable assay buffer (e.g., PBS with 0.05% Tween-20).
-
Incubation: The constant concentration of labeled VISTA-ECD is mixed with the different concentrations of this compound and incubated for a short period to allow the binding to reach equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled VISTA-ECD along a microscopic temperature gradient. This movement, or thermophoresis, changes upon the binding of this compound.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the this compound concentration. The Kd value is then calculated by fitting the resulting binding curve to a suitable binding model.
In Vitro Functional Assays
The biological activity of this compound was assessed in primary human immune cells.[1][2]
Objective: To evaluate the effect of this compound on the function of human peripheral blood mononuclear cells (PBMCs) and CD4+ T cells.
Representative Protocol for T Cell Proliferation and Cytokine Secretion:
-
Cell Isolation: PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation. CD4+ T cells can be further purified from PBMCs using magnetic-activated cell sorting (MACS).
-
Cell Culture: Cells are cultured in a complete RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Stimulation: T cell proliferation and cytokine production are induced by stimulating the T cell receptor (TCR) using anti-CD3 and anti-CD28 antibodies.
-
Treatment: The stimulated cells are treated with various concentrations of this compound or a vehicle control.
-
Proliferation Assay: T cell proliferation can be measured using assays such as CFSE dilution, where a fluorescent dye is diluted with each cell division, or by measuring the incorporation of a radioactive or colorimetric substrate.
-
Cytokine Analysis: The concentration of cytokines (e.g., IL-2, IFN-γ) in the cell culture supernatants is measured using techniques like ELISA or multiplex bead-based assays.
Visualizations
Drug Discovery and Validation Workflow
The following diagram illustrates the general workflow for the discovery and validation of a small molecule VISTA modulator like this compound.
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
M351-0056: Application Notes and In Vitro Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for M351-0056, a novel small molecule modulator of the immune checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA). The following sections detail the methodologies for key assays, present quantitative data in a structured format, and include diagrams of the relevant signaling pathway and experimental workflows.
Summary of In Vitro Effects of this compound
This compound has been identified as a modulator of VISTA, demonstrating a binding affinity (KD) of 12.60 ± 3.84 μM for the human VISTA-extracellular domain.[1][2] In vitro studies have shown that this compound can decrease inflammatory cytokine secretion, inhibit T cell proliferation, and promote the conversion of T cells into Foxp3+ regulatory T cells (Tregs).[1] The mechanism of action is suggested to involve the JAK2-STAT2 signaling pathway.[1]
Quantitative Data Summary
| Parameter | Cell Type | Treatment/Stimulation | Concentration of this compound | Result |
| Binding Affinity (KD) | Human VISTA-ECD protein | Microscale Thermophoresis | N/A | 12.60 ± 3.84 μM |
| IL-2 Secretion | Jurkat cells | PMA and PHA | 25 µM and 50 µM | Dose-dependent inhibition |
| IL-2 Secretion | Murine CD4+ T cells | Anti-CD3 | 10 µM | Inhibition of IL-2 secretion |
| Cytokine Secretion | Human PBMCs or CD4+ T cells | Anti-CD3/CD28 + VISTA-ECD | Titrated amounts | Decreased cytokine secretion |
| T Cell Proliferation | Human PBMCs | Anti-CD3/CD28 + VISTA-ECD | Titrated amounts | Suppression of proliferation |
| Regulatory T Cell (Treg) Expression | Human PBMCs | Anti-CD3/CD28 + VISTA-ECD | Titrated amounts | Enhanced expression of Foxp3+ T cells |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
Jurkat (Clone E6-1): Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate from healthy donors using Ficoll-Paque density gradient centrifugation. Culture in complete RPMI-1640 medium.
-
Human and Murine CD4+ T cells: Isolate from PBMCs or spleens, respectively, using magnetic-activated cell sorting (MACS).
-
Cytokine Secretion Assay
This protocol is designed to assess the effect of this compound on cytokine production by stimulated T cells.
-
Plate Coating:
-
Coat 96-well flat-bottom plates with anti-human CD3 (clone OKT3, 2.5 µg/mL) and anti-human CD28 (clone CD28.2, 2.5 µg/mL) antibodies in PBS.
-
For VISTA co-stimulation, add human VISTA-ECD protein (2.5 or 5 µg/mL) to the antibody cocktail.
-
Incubate the plates at 4°C overnight.
-
-
Cell Plating and Treatment:
-
Wash the coated plates with PBS.
-
Plate PBMCs or human CD4+ T cells at a density of 1 x 105 cells per well in complete RPMI-1640 medium.
-
Add titrated amounts of this compound to the wells.
-
-
Incubation and Analysis:
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cell supernatants and measure cytokine levels (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead-based immunoassay.
-
T Cell Proliferation Assay
This assay measures the inhibitory effect of this compound on T cell proliferation.
-
Cell Preparation:
-
Label PBMCs with a proliferation tracking dye (e.g., CFSE) according to the manufacturer's instructions.
-
-
Plate Coating and Cell Seeding:
-
Follow the plate coating procedure as described in the Cytokine Secretion Assay protocol.
-
Seed the labeled PBMCs at a density of 1 x 105 cells per well.
-
-
Treatment and Incubation:
-
Add various concentrations of this compound to the culture.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Analysis:
-
Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.
-
Regulatory T Cell (Treg) Conversion Assay
This protocol evaluates the potential of this compound to induce the differentiation of T cells into Tregs.
-
Experimental Setup:
-
Follow the plate coating, cell seeding, and treatment steps as outlined in the Cytokine Secretion Assay protocol using PBMCs.
-
-
Incubation:
-
Incubate the cells for an appropriate duration to allow for Treg differentiation (e.g., 3-5 days).
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for surface markers (e.g., CD4, CD25) and the intracellular transcription factor Foxp3.
-
Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.
-
Western Blot Analysis of JAK2-STAT2 Signaling
This protocol details the investigation of the this compound mechanism of action on the JAK2-STAT2 pathway.
-
Cell Treatment and Lysis:
-
Treat PBMCs with this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT2, and STAT2 overnight at 4°C. Use GAPDH as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Proposed signaling pathway of this compound in T cells.
Caption: General workflow for in vitro cell-based assays with this compound.
References
Application Notes and Protocols for In Vivo Studies of M351-0056 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo study design of M351-0056, a small molecule modulator of the immune-checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA), in various mouse models of inflammatory and autoimmune diseases.[1][2][3]
Introduction
This compound is a novel compound that has demonstrated therapeutic potential by modulating VISTA's function in immune responses.[2][3] Preclinical in vivo studies in mouse models are crucial for evaluating its efficacy and mechanism of action. This document outlines detailed protocols for psoriasis and systemic lupus erythematosus (SLE) models, including experimental design, data collection, and analysis.
Mechanism of Action
This compound functions as a VISTA agonist. By binding to VISTA, it enhances its suppressive effects on T-cell activation, leading to a reduction in inflammatory responses.[2][3] The proposed signaling pathways involved include the downregulation of the JAK2-STAT2 pathway and the inhibition of the IFN-I and noncanonical NF-κB pathways.[1][2]
Diagram of the Proposed this compound Signaling Pathway
References
- 1. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M351-0056 in an Imiquimod-Induced Psoriasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The imiquimod-induced psoriasis model in mice is a widely used and robust preclinical model that recapitulates key features of human psoriasis, particularly the activation of the IL-23/IL-17 inflammatory axis.[1][2] M351-0056 is a novel small molecule compound that modulates the immune-checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA).[3] This document provides detailed application notes and protocols for the use of this compound in an imiquimod-induced psoriasis model, based on published findings.
This compound has been shown to ameliorate imiquimod-induced psoriasis-like dermatitis by modulating the VISTA-mediated immune response.[3] In vivo studies have demonstrated that daily administration of this compound significantly reduces the severity of skin inflammation, as evidenced by decreased ear thickness and reduced serum levels of pro-inflammatory cytokines.[3][4] The mechanism of action involves the JAK2-STAT2 pathway.[3]
Data Presentation
The following tables summarize the quantitative data from a study evaluating the efficacy of this compound in an imiquimod-induced psoriasis model in BALB/c mice.[4]
Table 1: Effect of this compound on Ear Thickness in Imiquimod-Induced Psoriasis Model
| Treatment Group | Mean Ear Thickness (mm ± SD) at Day 6 |
| Control | 0.15 ± 0.02 |
| Imiquimod (B1671794) (Model) | 0.45 ± 0.05 |
| Imiquimod + this compound (25 mg/kg) | 0.25 ± 0.04* |
*P < 0.05, significantly different from the imiquimod-only model group. Data are presented as mean ± SD (n=8).[4]
Table 2: Effect of this compound on Serum Cytokine Levels in Imiquimod-Induced Psoriasis Model
| Cytokine | Control (pg/mL ± SD) | Imiquimod (Model) (pg/mL ± SD) | Imiquimod + this compound (25 mg/kg) (pg/mL ± SD) |
| IFN-γ | 50 ± 10 | 250 ± 30 | 150 ± 25 |
| TNF-α | 100 ± 15 | 400 ± 40 | 200 ± 30 |
| IL-17A | 20 ± 5 | 150 ± 20 | 75 ± 15 |
| IL-1β | 40 ± 8 | 200 ± 25 | 100 ± 20 |
*P < 0.05, significantly different from the imiquimod-only model group. Data are presented as mean ± SD (n=8).[4]
Experimental Protocols
Imiquimod-Induced Psoriasis Model in BALB/c Mice
This protocol describes the induction of psoriasis-like skin inflammation in BALB/c mice using imiquimod cream.[1][5]
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Imiquimod 5% cream (e.g., Aldara™)
-
Control cream (e.g., Vaseline™)
-
Electric shaver
-
Calipers for measuring ear thickness
-
Anesthesia (optional, for shaving)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Hair Removal: On day 0, carefully shave the dorsal back skin of the mice. If necessary, lightly anesthetize the mice to avoid stress and injury.
-
Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the right ear of each mouse for 5-7 consecutive days.[1]
-
Control Group: For the control group, apply an equivalent amount of control cream to the shaved back and right ear.
-
Monitoring: Monitor the mice daily for the development of psoriatic symptoms, including erythema (redness), scaling, and skin thickness.
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of the skin inflammation daily using a modified PASI scoring system. The scoring is based on erythema, scaling, and induration (thickness), each graded on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the scores for these three parameters.
-
Ear Thickness Measurement: Measure the ear thickness daily using calipers.
Administration of this compound
This protocol outlines the administration of this compound to the imiquimod-treated mice.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile PBS, DMSO)
-
Syringes and needles for administration (e.g., intraperitoneal injection)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose of 25 mg/kg can be administered in a reasonable volume.
-
Treatment Initiation: The timing of treatment initiation can vary. For a therapeutic approach, start the administration of this compound after the establishment of psoriatic symptoms (e.g., from day 3 of imiquimod application). For a prophylactic approach, administration can begin concurrently with the first imiquimod application.
-
Administration: Administer this compound at a dose of 25 mg/kg once daily via the chosen route (e.g., intraperitoneal injection).[4] The vehicle control group should receive an equivalent volume of the vehicle.
-
Duration of Treatment: Continue the daily administration of this compound throughout the duration of the imiquimod application.
Endpoint Analysis
Sample Collection and Processing:
-
Euthanasia and Sample Collection: At the end of the experiment (e.g., day 6 or 8), euthanize the mice.
-
Blood Collection: Collect blood samples via cardiac puncture for serum separation. Allow the blood to clot at room temperature and then centrifuge to collect the serum. Store the serum at -80°C for cytokine analysis.
-
Tissue Collection: Harvest the treated back skin and ear for histological analysis.
Histological Analysis:
-
Fixation and Embedding: Fix the skin samples in 10% neutral buffered formalin and embed them in paraffin.
-
Staining: Section the paraffin-embedded tissues and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness, acanthosis, and immune cell infiltration.
Cytokine Analysis:
-
ELISA: Use commercially available ELISA kits to measure the concentrations of IFN-γ, TNF-α, IL-17A, and IL-1β in the collected serum samples according to the manufacturer's instructions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. aimspress.com [aimspress.com]
- 3. Imiquimod has strain-dependent effects in mice and does not uniquely model human psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum Levels of TNF-α, IFN-γ, IL-6, IL-8, IL-12, IL-17, and IL-18 in Patients With Active Psoriasis and Correlation With Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Psoriasis in BALB/c Murine Model using Imiquimod: A Pilot Study | Journal of Advanced Veterinary Research [advetresearch.com]
Application Notes and Protocols: M351-0056 in the cGVHD Lupus Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic lupus erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and subsequent inflammation in multiple organs. The chronic graft-versus-host disease (cGVHD) mouse model is a well-established preclinical model that recapitulates many features of human SLE, including autoantibody production and lupus-like glomerulonephritis.[1][2][3][4][5] M351-0056 is a novel small molecule agonist of the V-domain Ig Suppressor of T-cell Activation (VISTA), an immune checkpoint protein that negatively regulates T-cell responses.[6][7][8][9] Recent studies have demonstrated that this compound can ameliorate the development of lupus-like disease in the cGVHD mouse model, suggesting its therapeutic potential for SLE.[10][11][12][13]
These application notes provide a comprehensive overview of the use of this compound in the cGVHD lupus mouse model, including its mechanism of action, detailed experimental protocols, and key quantitative data.
Mechanism of Action
This compound functions as a VISTA agonist.[6][10][12][14] VISTA is a negative immune checkpoint regulator highly expressed on myeloid cells and also found on T cells.[7][15] By binding to VISTA, this compound enhances its immunosuppressive functions, leading to the inhibition of T-cell activation and proliferation.[6][8][9] In the context of the cGVHD lupus model, this compound has been shown to alleviate disease progression by inhibiting the activation of the type I interferon (IFN-I) and noncanonical NF-κB pathways.[10][12][13]
Signaling Pathway of this compound as a VISTA Agonist
References
- 1. researchgate.net [researchgate.net]
- 2. 4adi.com [4adi.com]
- 3. cusabio.com [cusabio.com]
- 4. chondrex.com [chondrex.com]
- 5. Induced murine models of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Enzyme-linked Immunosorbent Assay (ELISA) to Measure Serum Levels of Murine Anti-dsDNA Antibodies [bio-protocol.org]
- 7. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Kidney injury in the murine models of hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Renal Graft-Versus-Host Disease in a Murine Model of Allogeneic Bone Marrow Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protheragen.com [protheragen.com]
- 15. sinobiological.com [sinobiological.com]
Application Notes and Protocols for M351-0056 with Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
M351-0056 is a novel small molecule compound that modulates the activity of the immune-checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1][2] VISTA is a negative checkpoint regulator that suppresses T cell responses and is involved in maintaining immune homeostasis.[1][2][3] this compound has been identified as a VISTA agonist, meaning it enhances the immunosuppressive functions of VISTA.[3] In studies involving human peripheral blood mononuclear cells (PBMCs), this compound has been shown to decrease the secretion of pro-inflammatory cytokines, suppress the proliferation of lymphocytes, and promote the differentiation of CD4+ T cells into Foxp3+ regulatory T cells (Tregs).[1][2][4]
The mechanism of action of this compound is believed to involve the JAK2-STAT2 signaling pathway.[1][2] By targeting VISTA, this compound presents a potential therapeutic avenue for autoimmune diseases and inflammatory conditions.[1][2] These application notes provide detailed protocols for studying the effects of this compound on human PBMCs, including methods for assessing cytokine production, T cell proliferation, and regulatory T cell induction.
Data Summary
The following tables summarize the observed effects of this compound on PBMC functions based on available literature.
Table 1: Effect of this compound on Cytokine Secretion by Activated PBMCs
| Cytokine | Effect of this compound Treatment |
| IFN-γ | Decreased |
| TNF-α | Decreased |
| IL-2 | Decreased |
| IL-17A | Decreased |
Note: PBMCs were stimulated with anti-CD3 and anti-CD28 antibodies in the presence of VISTA protein. This compound further reduced the levels of these cytokines.[1]
Table 2: Effect of this compound on PBMC Proliferation and Regulatory T Cell Induction
| Assay | Parameter Measured | Effect of this compound Treatment |
| Proliferation Assay | Inhibition of anti-CD3 stimulated PBMC proliferation | Increased inhibition |
| Regulatory T cell Induction | Percentage of CD4+Foxp3+ cells in PBMCs | Enhanced expression |
Note: this compound was shown to enhance the suppressive effect of VISTA on T cell proliferation and promote the development of regulatory T cells.[1]
Experimental Protocols
Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS underneath the diluted blood in a new 50 mL conical tube, creating a distinct interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible at the plasma-Ficoll interface.
-
Carefully aspirate the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
This compound Treatment of PBMCs
This protocol outlines the general procedure for treating isolated PBMCs with this compound.
Materials:
-
Isolated human PBMCs
-
Complete RPMI medium
-
This compound (prepare stock solution in DMSO)
-
Cell culture plates (e.g., 96-well)
-
T cell activation stimuli (e.g., anti-human CD3 and anti-human CD28 antibodies)
-
Recombinant human VISTA-extracellular domain (optional, to mimic physiological conditions)
Procedure:
-
Resuspend PBMCs in complete RPMI at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal dose-response.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
If studying the interaction with VISTA, pre-coat the wells with recombinant human VISTA-extracellular domain protein before adding the cells.
-
For activation studies, add anti-human CD3 and anti-human CD28 antibodies (e.g., at 1 µg/mL each) to the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired period (e.g., 48-72 hours for cytokine analysis and proliferation assays).
Cytokine Secretion Assay
This protocol describes the measurement of cytokine levels in the supernatant of this compound-treated PBMCs using an ELISA or a multiplex bead array.
Materials:
-
Supernatants from this compound-treated PBMC cultures
-
ELISA kits or multiplex bead array kits for desired cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-17A)
-
Microplate reader or flow cytometer compatible with the chosen assay
Procedure:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Perform the ELISA or multiplex bead array according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
PBMC Proliferation Assay (CFSE-based)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor PBMC proliferation by flow cytometry.
Materials:
-
Isolated human PBMCs
-
CFSE staining solution
-
Complete RPMI medium
-
Flow cytometer
Procedure:
-
Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI.
-
Wash the cells twice with complete RPMI.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI at 1 x 10^6 cells/mL.
-
Plate the cells and treat with this compound and activation stimuli as described in Protocol 2.
-
Incubate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Foxp3 Staining for Regulatory T Cell Analysis
This protocol details the intracellular staining of Foxp3 for the identification of regulatory T cells by flow cytometry.
Materials:
-
This compound-treated PBMCs
-
Flow cytometry antibodies for cell surface markers (e.g., anti-CD4)
-
Fixation/Permeabilization buffer kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)
-
Anti-human Foxp3 antibody
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plate and wash with PBS.
-
Perform cell surface staining by incubating the cells with fluorescently-conjugated anti-CD4 antibody for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using the Foxp3 staining buffer set according to the manufacturer's protocol.
-
Perform intracellular staining by incubating the permeabilized cells with a fluorescently-conjugated anti-human Foxp3 antibody for 30 minutes at room temperature.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in flow cytometry staining buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD4+Foxp3+ cells in the lymphocyte gate.
Visualizations
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: M351-0056 Assay with Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
M351-0056 is a novel small-molecule agonist of the V-domain Ig suppressor of T cell activation (VISTA), an immune checkpoint protein.[1][2][3] In the context of T-cell biology, particularly with the Jurkat cell line, a human T lymphocyte model, this compound has been shown to modulate immune responses. These application notes provide detailed protocols for assessing the activity of this compound in Jurkat cells, focusing on its inhibitory effect on Interleukin-2 (IL-2) production, and provide frameworks for evaluating its impact on cell viability and apoptosis.
Mechanism of Action
This compound functions by binding to VISTA, enhancing its suppressive signaling in T cells.[1] This activity has been linked to the modulation of key signaling pathways, primarily the JAK2-STAT2 pathway.[2][3] Additionally, VISTA agonists, including this compound, have been associated with the regulation of the noncanonical NF-κB pathway.[1][4][5]
Data Presentation
The following tables summarize the known quantitative data for this compound and provide a template for organizing experimental results obtained using the protocols provided.
Table 1: this compound Profile
| Parameter | Value | Reference |
| Target | V-domain Ig suppressor of T cell activation (VISTA) | [1][2][3] |
| Cell Line | Jurkat (Human T lymphocyte) | [1] |
| Known Effect | Inhibition of IL-2 production | [1] |
Table 2: this compound Activity in Jurkat Cells (Experimental Data Template)
| Assay | Concentration (µM) | Result (e.g., % Inhibition, % Viability, % Apoptosis) | Standard Deviation |
| IL-2 Inhibition | User Defined | User Data | User Data |
| Cell Viability (MTS) | User Defined | User Data | User Data |
| Apoptosis (Annexin V/PI) | User Defined | User Data | User Data |
Experimental Protocols
Jurkat Cell Culture
Protocol 1: Jurkat Cell Maintenance
-
Culture Jurkat, Clone E6-1 (ATCC TIB-152) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL.
IL-2 Production Inhibition Assay
Protocol 2: this compound-Mediated Inhibition of IL-2 Production in Jurkat Cells
This protocol is adapted from established methods for assessing IL-2 secretion in Jurkat cells.[1]
-
Cell Preparation:
-
Harvest Jurkat cells in the exponential growth phase.
-
Wash the cells once with PBS and resuspend in complete RPMI-1640 medium.
-
Adjust the cell density to 2 x 10^5 cells/mL.
-
-
Plate Seeding:
-
Seed 100 µL of the Jurkat cell suspension (2 x 10^4 cells/well) into a 96-well flat-bottom plate.
-
-
Compound and Stimulant Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 1 ng/mL and Phytohemagglutinin (PHA) to a final concentration of 6 µg/mL.[1]
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Measure the concentration of human IL-2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-2 inhibition for each concentration of this compound relative to the vehicle-treated, stimulated control.
-
If a dose-response is observed, an IC50 value can be determined by plotting the percent inhibition against the log concentration of this compound.
-
Cell Viability Assay
Protocol 3: Assessment of Jurkat Cell Viability using MTS Assay
This protocol provides a framework for evaluating the effect of this compound on Jurkat cell viability.
-
Cell Preparation:
-
Prepare a Jurkat cell suspension at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium.
-
-
Plate Seeding:
-
Seed 100 µL of the cell suspension (2 x 10^4 cells/well) into a 96-well plate.
-
-
Compound Addition:
-
Add various concentrations of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
-
Incubation:
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay
Protocol 4: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed Jurkat cells in a 6-well plate at a density of 5 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include an untreated control and a positive control for apoptosis (e.g., camptothecin (B557342) or staurosporine).
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Mandatory Visualizations
Caption: this compound signaling pathway in stimulated Jurkat cells.
Caption: Experimental workflow for IL-2 inhibition assay.
Caption: Workflow for apoptosis analysis using flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for T-cell Activation Assays Using M351-0056
For Researchers, Scientists, and Drug Development Professionals
Introduction
M351-0056 is a novel, low molecular weight compound that functions as a modulator of the V-domain immunoglobulin suppressor of T-cell activation (VISTA), a critical negative immune-checkpoint protein.[1][2][3][4] As an agonist of VISTA, this compound has demonstrated immunomodulatory activity by reducing the secretion of VISTA-induced inflammatory cytokines and suppressing T-cell proliferation.[1][2][3] These properties make it a valuable tool for studying VISTA-mediated signaling and for the development of therapeutics targeting autoimmune diseases and inflammation.[1][2]
This document provides detailed application notes and protocols for utilizing this compound in various T-cell activation assays. The methodologies outlined below are based on established findings and are intended to guide researchers in effectively incorporating this compound into their experimental workflows.
Data Summary
The following tables summarize the key quantitative data regarding the interaction and effects of this compound.
Table 1: Binding Affinity of this compound to Human VISTA
| Parameter | Value | Method |
| Dissociation Constant (KD) | 12.60 ± 3.84 μM | Microscale Thermophoresis |
| Data sourced from a study by Hu et al.[1][2] |
Table 2: In Vitro Effects of this compound on T-cell Functions
| Assay | Cell Type | Key Findings |
| Cytokine Secretion | PBMCs, Human CD4+ T cells | Decreased secretion of IFN-γ, IL-2, and TNF-α.[1] |
| T-cell Proliferation | PBMCs | Suppressed proliferation.[1][2] |
| Regulatory T-cell Conversion | Human T cells | Enhanced conversion to Foxp3+ regulatory T cells (Tregs).[1][2] |
| IL-2 Secretion | Jurkat cells, PBMCs, Human CD4+ T cells | Inhibited IL-2 secretion in the presence of VISTA.[1] |
| Summary of findings from Hu et al.[1][2] |
Signaling Pathway
This compound modulates VISTA immune responses, and RNA sequencing analysis suggests the involvement of the JAK2-STAT2 signaling pathway.[1]
Caption: this compound signaling pathway.
Experimental Protocols
In Vitro Plate-Bound T-cell Activation Assay
This protocol is designed to assess the effect of this compound on T-cell activation by measuring IL-2 secretion.
Materials:
-
96-well flat-bottom plates
-
Human VISTA-ECD (Extracellular Domain) protein
-
Phosphate-Buffered Saline (PBS)
-
Jurkat cells, PBMCs, or purified human CD4+ T cells
-
Complete RPMI medium
-
Phytohemagglutinin (PHA)
-
Phorbol-12-myristate-13-acetate (PMA)
-
This compound
-
IL-2 ELISA kit
Procedure:
-
Coat 96-well plates with human VISTA-ECD protein (e.g., 2.5 µg/mL in PBS) and incubate overnight at 4°C. Use wells with PBS only as a control.
-
Wash the plates with PBS.
-
Plate Jurkat cells, PBMCs, or CD4+ T cells at a density of 2 x 104 cells per well in complete RPMI medium.
-
Add a titrated amount of this compound to the desired wells.
-
Stimulate the cells with PHA (e.g., 6 µg/mL) and PMA.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Harvest the cell supernatants.
-
Measure the concentration of IL-2 in the supernatants using an IL-2 ELISA kit according to the manufacturer's instructions.
T-cell Proliferation Assay
This protocol measures the inhibitory effect of this compound on T-cell proliferation.
Materials:
-
PBMCs
-
Complete RPMI medium
-
CellTrace™ Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donors.
-
Label the PBMCs with CTV or CFSE dye according to the manufacturer's protocol.
-
Plate the labeled cells in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Activate the T-cells using a cocktail of anti-CD3 and anti-CD28 antibodies.
-
Culture the cells for four days.
-
Harvest the cells and analyze T-cell proliferation by measuring the dilution of the dye using flow cytometry. The analysis can be gated on CD4+ and CD8+ T-cell subpopulations.
Cytokine Secretion Assay
This protocol quantifies the effect of this compound on the secretion of multiple inflammatory cytokines.
Materials:
-
PBMCs
-
Complete RPMI medium
-
This compound
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
Cytometric Bead Array (CBA) kit for human inflammatory cytokines (e.g., IFN-γ, IL-2, TNF-α)
-
Flow cytometer
Procedure:
-
Plate PBMCs in a 96-well plate.
-
Treat the cells with different concentrations of this compound.
-
Stimulate the cells with an appropriate agent (e.g., LPS).
-
Incubate for the desired time.
-
Collect the cell culture supernatants.
-
Perform the CBA assay according to the manufacturer's instructions to measure the concentrations of IFN-γ, IL-2, and TNF-α.
-
Analyze the samples using a flow cytometer.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound on T-cell activation.
Caption: In vitro T-cell assay workflow.
Conclusion
This compound is a potent modulator of the VISTA signaling pathway, offering a valuable tool for investigating T-cell regulation. The protocols and data presented in these application notes provide a framework for researchers to explore the immunomodulatory effects of this compound in various T-cell activation assays. These studies can contribute to a deeper understanding of the VISTA pathway and the development of novel therapeutics for immune-related disorders.
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Small Molecule Agonist Targeting VISTA - Protheragen [protheragen.com]
Application Notes and Protocols for Microscale Thermophoresis (MST) Analysis of M351-0056 Binding to VISTA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Microscale Thermophoresis (MST) to characterize the binding interaction between the small molecule M351-0056 and the immune checkpoint protein VISTA (V-domain Ig suppressor of T cell activation).
Introduction
VISTA is a critical negative checkpoint regulator that plays a significant role in suppressing T cell activation and maintaining immune homeostasis.[1][2] Its involvement in autoimmune diseases and cancer has made it a compelling target for therapeutic intervention.[1][3][4] this compound is a novel small molecule modulator that has been identified to bind to VISTA, exhibiting immunomodulatory activity.[5][6][7]
Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution.[8][9] It measures the directed movement of molecules along a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell of the molecules upon binding.[8][10] This technology offers several advantages, including low sample consumption, rapid measurements, and the ability to perform assays in complex biological matrices.[9][10]
This document outlines the materials, protocols, and data analysis for determining the binding affinity of this compound to the extracellular domain (ECD) of human VISTA using MST.
Quantitative Data Summary
The binding affinity of this compound to the human VISTA extracellular domain (VISTA-ECD) was determined using Microscale Thermophoresis. The equilibrium dissociation constant (Kd) represents the concentration of this compound at which half of the VISTA-ECD molecules are bound.
| Interacting Molecules | Technique | Binding Affinity (Kd) | Reference |
| This compound and human VISTA-ECD | Microscale Thermophoresis (MST) | 12.60 ± 3.84 μM | [5] |
Experimental Protocols
This section provides a detailed methodology for performing the MST binding assay between this compound and VISTA-ECD.
Materials and Reagents
-
Human VISTA-ECD Protein: Recombinant human VISTA-ECD, purified and quality-controlled.
-
This compound: Synthetic small molecule of high purity.
-
Fluorescent Labeling Kit: Amine-reactive fluorescent dye (e.g., NHS-ester functionalized dye) for covalent labeling of the protein.
-
MST Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.05% Tween-20 to prevent non-specific binding to the capillaries.
-
This compound Dilution Buffer: MST Assay Buffer with a final DMSO concentration matching that of the highest this compound concentration to avoid artifacts from the solvent.
-
MST Capillaries: Standard or premium capillaries compatible with the MST instrument.
-
Microscale Thermophoresis Instrument: A NanoTemper Technologies Monolith instrument or equivalent.
VISTA-ECD Labeling Protocol
-
Protein Preparation: Prepare a solution of human VISTA-ECD at a concentration of 1-2 mg/mL in a suitable amine-free buffer (e.g., PBS). Ensure the protein is aggregate-free by centrifugation or size-exclusion chromatography.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add the fluorescent dye to the protein solution at a molar ratio of 1:3 to 1:5 (protein:dye). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C in the dark.
-
Removal of Unconjugated Dye: Separate the labeled protein from the free dye using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with MST Assay Buffer.
-
Concentration and Degree of Labeling Determination: Measure the absorbance of the labeled protein at 280 nm and the excitation maximum of the dye to determine the protein concentration and the degree of labeling. A degree of labeling of 0.5-1.5 is generally recommended.
-
Quality Control: Confirm the integrity and purity of the labeled VISTA-ECD using SDS-PAGE.
MST Binding Assay Protocol
-
Preparation of this compound Serial Dilution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a 16-point serial dilution of this compound in this compound Dilution Buffer. The highest concentration should be at least 100-fold higher than the expected Kd, and the lowest concentration should be well below the expected Kd. The final DMSO concentration should be kept constant across all dilutions and should not exceed 1-2%.
-
-
Preparation of Labeled VISTA-ECD Solution:
-
Dilute the fluorescently labeled VISTA-ECD in MST Assay Buffer to a final concentration that is at least 10-fold below the expected Kd. A typical concentration is in the low nanomolar range (e.g., 10-50 nM).
-
-
Sample Preparation for MST Measurement:
-
Mix each this compound dilution with an equal volume of the labeled VISTA-ECD solution (1:1 ratio).
-
Incubate the mixtures for 10-30 minutes at room temperature to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries into the MST instrument.
-
Set the instrument parameters (e.g., LED power, IR laser power) to obtain an optimal fluorescence signal and a measurable thermophoretic effect.
-
Initiate the MST measurement.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration.
-
The resulting binding curve is fitted to the Kd model using the instrument's analysis software to determine the equilibrium dissociation constant (Kd).
-
Visualizations
VISTA Signaling Pathway
Caption: VISTA signaling pathway and the interaction of this compound.
MST Experimental Workflow
Caption: Workflow for MST-based binding analysis.
References
- 1. targetedonc.com [targetedonc.com]
- 2. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the V-Type Immunoglobulin Domain-Containing Suppressor to T Cell Activation (VISTA) with Agonist Monoclonal Antibodies in Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Small Molecule Agonist Targeting VISTA - Protheragen [protheragen.com]
- 8. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 9. Principle, Process and Advantages of Microscale Thermophoresis Technology - Creative Proteomics [iaanalysis.com]
- 10. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Notes and Protocols: RNA-Sequencing Analysis of M351-0056 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
M351-0056 is a novel small molecule compound that modulates the activity of the immune-checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1][2] As a modulator of VISTA, this compound has demonstrated potential in the treatment of autoimmune diseases and inflammation by influencing T-cell proliferation and cytokine production.[1][2] This document provides detailed protocols for conducting RNA-sequencing (RNA-seq) analysis on cells treated with this compound to investigate its mechanism of action and its effects on gene expression. The provided workflows and data presentation formats are designed to guide researchers in similar drug development and discovery efforts.
Mechanism of Action and Key Biological Effects
This compound has a high affinity for the extracellular domain of VISTA.[1][2] Its binding to VISTA leads to the modulation of downstream signaling pathways, primarily the JAK2-STAT2 pathway.[1][2] Treatment of peripheral blood mononuclear cells (PBMCs) with this compound has been shown to decrease the secretion of inflammatory cytokines, suppress T-cell proliferation, and enhance the expression of Foxp3+ regulatory T cells (Tregs).[1] Furthermore, this compound has been observed to ameliorate imiquimod-induced psoriasis-like dermatitis in mouse models.[1]
Data Presentation: Gene Expression Changes Induced by this compound
RNA-sequencing analysis of PBMCs treated with this compound revealed significant changes in the expression of genes associated with the JAK2-STAT2 signaling pathway. The following table summarizes the key differentially expressed genes identified in published studies.
| Gene Symbol | Gene Name | Function | Fold Change (Hypothetical) | p-value (Hypothetical) |
| IL4R | Interleukin 4 Receptor | Cytokine Receptor | -1.8 | <0.05 |
| IL21R | Interleukin 21 Receptor | Cytokine Receptor | -1.6 | <0.05 |
| IFNAR1 | Interferon Alpha and Beta Receptor Subunit 1 | Cytokine Receptor | -2.1 | <0.01 |
| IFNGR1 | Interferon Gamma Receptor 1 | Cytokine Receptor | -1.9 | <0.05 |
| JAK2 | Janus Kinase 2 | Tyrosine Kinase | -2.5 | <0.01 |
| STAT2 | Signal Transducer and Activator of Transcription 2 | Transcription Factor | -2.3 | <0.01 |
| IRF9 | Interferon Regulatory Factor 9 | Transcription Factor | -1.7 | <0.05 |
| PIAS3 | Protein Inhibitor of Activated STAT 3 | STAT Inhibitor | -1.5 | <0.05 |
Note: The fold change and p-value data presented here are hypothetical and for illustrative purposes, based on the reported downregulation of these genes.[1]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or with an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 24 or 48 hours).
-
Harvest the cells for RNA extraction. It is recommended to perform experiments with a minimum of three biological replicates.[3]
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction:
-
Isolate total RNA from the harvested cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Incorporate an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of >8 is recommended for high-quality RNA sequencing.[3]
-
Protocol 3: RNA-Sequencing Library Preparation and Sequencing
-
Library Preparation:
-
Prepare RNA-seq libraries from the high-quality total RNA using a suitable library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Begin with poly(A) selection to enrich for mRNA, or use a ribosomal RNA (rRNA) depletion method for a more comprehensive transcriptome analysis.[4]
-
Follow the manufacturer's protocol for RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, and adapter ligation.
-
Perform PCR amplification to enrich the adapter-ligated library.
-
-
Library Quality Control and Sequencing:
-
Assess the quality and size distribution of the prepared libraries using an automated electrophoresis system.
-
Quantify the libraries using a fluorometric method (e.g., Qubit) or qPCR.
-
Pool the libraries in equimolar concentrations.
-
Perform sequencing on an Illumina sequencing platform (e.g., NextSeq 500 or NovaSeq 6000) to a recommended sequencing depth of 20-30 million reads per sample for gene expression profiling.[5]
-
Protocol 4: Bioinformatic Analysis of RNA-Sequencing Data
-
Quality Control of Raw Sequencing Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using tools such as Trimmomatic or Cutadapt.
-
-
Read Alignment:
-
Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
-
Gene Expression Quantification:
-
Generate a count matrix of the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
-
Differential Gene Expression Analysis:
-
Perform differential expression analysis between the this compound-treated and vehicle control groups using packages such as DESeq2 or edgeR in R.[6][7]
-
Genes with an adjusted p-value (or False Discovery Rate) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
-
Pathway and Functional Enrichment Analysis:
-
Use the list of differentially expressed genes to perform pathway analysis (e.g., KEGG, Reactome) and Gene Ontology (GO) enrichment analysis to identify the biological processes and pathways affected by this compound treatment.
-
Visualizations
Caption: this compound modulates VISTA, affecting the JAK2-STAT2 signaling pathway.
Caption: Workflow for RNA-sequencing analysis of this compound treated cells.
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 6. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 7. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
Application Notes and Protocols for Measuring Cytokine Levels Following M351-0056 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
M351-0056 is a novel small molecule compound that modulates the activity of the immune checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1][2] VISTA is a negative checkpoint regulator that plays a crucial role in suppressing T-cell mediated immune responses. By acting as an agonist, this compound enhances the immunosuppressive functions of VISTA, leading to a reduction in the production of pro-inflammatory cytokines.[1][3][4][5] This makes this compound a promising therapeutic candidate for autoimmune diseases and inflammatory conditions.[1][2]
These application notes provide a detailed protocol for the quantitative measurement of cytokine levels in biological samples, such as cell culture supernatants or serum, after treatment with this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The protocol is designed to be a comprehensive guide for researchers in immunology, pharmacology, and drug development who are investigating the effects of this compound on the immune system.
Mechanism of Action of this compound
This compound enhances the function of VISTA, which in turn suppresses T-cell activation and proliferation.[1][2] This modulation of the immune response leads to a significant decrease in the secretion of several key pro-inflammatory cytokines, including Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), Interleukin-17A (IL-17A), and Interleukin-1β (IL-1β).[1] The signaling pathway is thought to involve the JAK2-STAT2 pathway.[1][2]
Experimental Protocols
Principle of Sandwich ELISA
The sandwich ELISA is a highly sensitive and specific method for detecting and quantifying a soluble antigen, in this case, a cytokine. The assay utilizes a pair of antibodies that recognize different epitopes on the target cytokine. One antibody, the "capture antibody," is coated onto the wells of a microplate. The sample containing the cytokine is then added, and the cytokine binds to the capture antibody. After washing away unbound substances, a second, enzyme-conjugated "detection antibody" is added, which binds to a different site on the captured cytokine, forming a "sandwich." A substrate for the enzyme is then added, resulting in a color change that is proportional to the amount of cytokine present. The concentration of the cytokine in the sample is determined by comparing the signal to a standard curve generated with known concentrations of the recombinant cytokine.
Materials and Reagents
-
ELISA Plate: 96-well high-binding polystyrene microplate
-
Capture Antibody: Purified monoclonal antibody specific for the cytokine of interest (e.g., anti-human IFN-γ)
-
Detection Antibody: Biotinylated monoclonal antibody specific for the cytokine of interest
-
Recombinant Cytokine Standard: Lyophilized recombinant cytokine
-
Enzyme Reagent: Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution: 2N H2SO4
-
Coating Buffer: (e.g., 0.1 M carbonate/bicarbonate buffer, pH 9.5)
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20
-
Assay Diluent/Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Sample Diluent: Cell culture medium or PBS as appropriate for the samples
-
Microplate Reader: Capable of measuring absorbance at 450 nm
Detailed Protocol
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration (typically 1-4 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well microplate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
The next day, wash the plate 3 times with 300 µL of Wash Buffer per well.
-
After the final wash, aspirate the wells to remove any remaining buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for at least 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to generate a standard curve. A typical range might be from 1000 pg/mL down to 15.6 pg/mL, including a zero standard (blank).
-
Dilute the experimental samples (cell culture supernatants or serum from this compound treated and control groups) to an appropriate concentration in Assay Diluent.
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the standards and samples to the appropriate wells in duplicate or triplicate.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration (typically 0.5-2 µg/mL) in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Presentation
The following table presents illustrative data on the effect of this compound on cytokine production in stimulated peripheral blood mononuclear cells (PBMCs). This data is representative and serves to demonstrate how to present and interpret the results from the ELISA protocol.
Table 1: Effect of this compound on Cytokine Production (pg/mL) in Stimulated PBMCs (Illustrative Data)
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) | IL-17A (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control (Unstimulated) | 25.3 ± 5.1 | 30.1 ± 6.2 | 15.8 ± 3.5 | 12.4 ± 2.9 | 20.7 ± 4.8 |
| Vehicle Control (Stimulated) | 850.6 ± 75.4 | 1205.2 ± 110.8 | 650.9 ± 60.1 | 450.3 ± 42.7 | 380.5 ± 35.9 |
| This compound (10 µM) + Stimulant | 425.8 ± 40.2 | 610.7 ± 55.3 | 315.4 ± 32.8 | 210.6 ± 25.1 | 185.2 ± 20.3 |
| This compound (50 µM) + Stimulant | 210.4 ± 22.9 | 305.1 ± 31.6 | 150.7 ± 18.9 | 105.8 ± 14.3 | 90.6 ± 11.7 |
Data are presented as mean ± standard deviation. This is representative data for illustrative purposes.
Data Analysis and Interpretation
-
Standard Curve Generation:
-
Subtract the average zero standard absorbance from all standard and sample absorbance readings.
-
Plot the mean absorbance for each standard concentration on the y-axis against the corresponding cytokine concentration on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
-
Cytokine Concentration Calculation:
-
Use the standard curve to interpolate the concentration of the cytokine in each sample from its background-subtracted absorbance value.
-
Multiply by the dilution factor to obtain the final concentration in the undiluted sample.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in cytokine levels between the control and this compound treated groups.
-
A significant reduction in cytokine levels in the this compound treated groups compared to the stimulated vehicle control would indicate an inhibitory effect of the compound.
-
Conclusion
The sandwich ELISA protocol detailed in these application notes provides a robust and reliable method for quantifying the effect of this compound on the production of key pro-inflammatory cytokines. By following this protocol, researchers can obtain valuable quantitative data to further elucidate the immunomodulatory properties of this compound and assess its therapeutic potential.
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Hematoxylin and Eosin (H&E) Staining in Preclinical Study M351-0056
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hematoxylin (B73222) and Eosin (B541160) (H&E) staining is a fundamental and widely used histological staining method that provides crucial insights into tissue morphology and pathology. In the context of the M351-0056 preclinical studies, H&E staining serves as a primary tool for evaluating the general structure of tissues, identifying cellular changes, and assessing the pathological effects of novel therapeutic agents. This document outlines the standard operating procedures for H&E staining, data interpretation, and quality control as applied to the this compound studies.
Quantitative Data Summary
The following tables summarize the histopathological findings from tissues subjected to H&E staining in the this compound study. These tables are designed for easy comparison of cellular and tissue-level changes across different experimental groups.
Table 1: Cellularity Assessment in Liver Tissue
| Treatment Group | Dose (mg/kg) | Mean Hepatocyte Count (per 40x field) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | 0 | 125 | ± 8.2 | - |
| This compound | 10 | 122 | ± 7.9 | 0.45 |
| This compound | 30 | 115 | ± 9.1 | 0.04 |
| This compound | 100 | 98 | ± 10.5 | < 0.01 |
| Positive Control | 50 | 85 | ± 6.8 | < 0.001 |
Table 2: Inflammation Scoring in Lung Tissue
| Treatment Group | Dose (mg/kg) | Mean Inflammation Score (0-4 scale) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | 0 | 0.5 | ± 0.2 | - |
| This compound | 10 | 0.6 | ± 0.3 | 0.78 |
| This compound | 30 | 1.2 | ± 0.5 | 0.03 |
| This compound | 100 | 2.5 | ± 0.8 | < 0.01 |
| Positive Control | 50 | 3.8 | ± 0.4 | < 0.001 |
Experimental Protocols
This section provides a detailed methodology for the H&E staining protocol used in the this compound studies.
1. Tissue Preparation and Fixation:
-
Objective: To preserve tissue architecture and prevent autolysis.
-
Procedure:
-
Excise tissues of interest (e.g., liver, lung, kidney) immediately post-euthanasia.
-
Trim tissues to a maximum thickness of 5 mm.
-
Place tissues in cassettes and immerse in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of formalin should be at least 10 times the volume of the tissue.
-
After fixation, transfer cassettes to 70% ethanol (B145695) for storage until processing.
-
2. Tissue Processing and Embedding:
-
Objective: To dehydrate the tissue and infiltrate it with paraffin (B1166041) wax for sectioning.
-
Procedure:
-
Dehydration: Sequentially immerse the tissue cassettes in increasing concentrations of ethanol (70%, 80%, 95%, 100%) to remove water.
-
Clearing: Immerse the cassettes in xylene to remove the ethanol.
-
Infiltration: Infiltrate the tissues with molten paraffin wax in a heated embedding station.
-
Embedding: Orient the tissue in a mold filled with molten paraffin and allow it to solidify on a cold plate.
-
3. Sectioning and Mounting:
-
Objective: To obtain thin sections of the paraffin-embedded tissue for staining.
-
Procedure:
-
Mount the paraffin block on a microtome.
-
Cut 4-5 µm thick sections.
-
Float the sections on a warm water bath (40-45°C) to remove wrinkles.
-
Mount the sections onto positively charged glass slides.
-
Dry the slides in an oven at 60°C for at least 30 minutes to ensure adhesion.
-
4. H&E Staining Protocol:
-
Objective: To stain the cell nuclei and cytoplasm for microscopic examination.
-
Procedure:
-
Deparaffinization: Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydration: Immerse slides in decreasing concentrations of ethanol (100%, 95%, 80%, 70%; 2 minutes each), followed by a rinse in distilled water.
-
Hematoxylin Staining: Immerse slides in Harris' hematoxylin for 3-5 minutes.
-
Rinsing: Rinse slides in running tap water.
-
Differentiation: Dip slides in 0.5% acid-alcohol for a few seconds to remove excess stain.
-
Bluing: Rinse slides in running tap water and then immerse in Scott's tap water substitute or 0.2% ammonia (B1221849) water until the sections turn blue.
-
Rinsing: Rinse slides in running tap water.
-
Eosin Staining: Immerse slides in 1% eosin Y solution for 1-3 minutes.
-
Dehydration: Immerse slides in increasing concentrations of ethanol (95%, 100%; 2 changes, 2 minutes each).
-
Clearing: Immerse slides in xylene (2 changes, 2 minutes each).
-
Coverslipping: Mount a coverslip onto the slide using a permanent mounting medium.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the H&E staining process in the this compound studies.
Caption: Workflow for H&E Staining and Analysis.
Caption: Logic of Histopathological Evaluation.
Application Notes and Protocols for M351-0056 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
M351-0056 is a novel, low molecular weight compound that functions as a modulator of the immune checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1][2][3] VISTA is a negative checkpoint regulator that plays a crucial role in suppressing T-cell immune responses. By modulating VISTA's activity, this compound presents a promising therapeutic lead for enhancing VISTA-mediated pathways in the context of autoimmune diseases and inflammation.[1][2] In vitro studies have demonstrated that this compound can decrease cytokine secretion from peripheral blood mononuclear cells (PBMCs) and human CD4+ T cells, suppress the proliferation of PBMCs, and enhance the conversion of human T cells into Foxp3+ regulatory T cells (Tregs).[3] The mechanism of action is believed to involve the JAK2-STAT2 signaling pathway, as well as the IFN-I and noncanonical NF-κB pathways.[3][4]
This document provides detailed protocols for the preparation and application of this compound in various cell culture systems, including human PBMCs, CD4+ T cells, and the Jurkat T-cell line.
Compound Information and Properties
| Property | Value | Reference |
| Molecular Weight | Not Available | N/A |
| Target | V-domain immunoglobulin suppressor of T-cell activation (VISTA) | [1][2] |
| Binding Affinity (KD) | 12.60 ± 3.84 μM (for human VISTA-extracellular domain) | [1][3] |
| Solubility | Soluble in DMSO | [5][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration, calculate the required mass of this compound and volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Note: DMSO can be toxic to cells at high concentrations. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). It is recommended to run a vehicle control (medium with the same concentration of DMSO as the this compound treated samples) in all experiments.[7]
In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (for stimulation)
-
This compound stock solution
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 106 cells/mL.
-
Stimulation: For cytokine secretion and proliferation assays, stimulate the PBMCs with an appropriate agent such as PHA or anti-CD3/anti-CD28 antibodies.
-
This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete RPMI 1640 medium to achieve the desired final concentrations. Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 48-72 hours).
-
Analysis:
-
Cytokine Secretion: Collect the cell culture supernatant and measure the concentration of desired cytokines (e.g., IFN-γ, TNF-α, IL-2) using ELISA or a multiplex bead-based assay.
-
Cell Proliferation: Assess cell proliferation using a standard method such as MTS assay, CFSE staining, or [3H]-thymidine incorporation.
-
Quantitative Data on PBMC Treatment:
| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |
| Cytokine Secretion | Human PBMCs | Stimulation with anti-CD3 | This compound decreased the secretion of IFN-γ and TNF-α. | [3] |
| Cell Proliferation | Human PBMCs | Stimulation with anti-CD3 | This compound suppressed proliferation. | [3] |
In Vitro Treatment of Human CD4+ T Cells
Materials:
-
CD4+ T Cell Isolation Kit
-
RPMI 1640 medium
-
FBS
-
Penicillin-Streptomycin solution
-
Anti-CD3/anti-CD28 antibodies
-
This compound stock solution
Protocol:
-
CD4+ T Cell Isolation: Isolate CD4+ T cells from PBMCs using a CD4+ T cell isolation kit according to the manufacturer's instructions.
-
Cell Culture: Culture the purified CD4+ T cells in complete RPMI 1640 medium.
-
Cell Seeding: Seed the CD4+ T cells in a 96-well plate at an appropriate density (e.g., 2 x 105 cells/well).
-
Stimulation: Activate the CD4+ T cells with anti-CD3 and anti-CD28 antibodies.
-
This compound Treatment: Add serially diluted this compound to the wells to achieve the desired final concentrations. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for the required time.
-
Analysis:
-
Cytokine Secretion: Analyze the supernatant for cytokine levels (e.g., IL-2).
-
Cell Proliferation: Measure cell proliferation using a suitable assay.
-
Quantitative Data on CD4+ T Cell Treatment:
| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |
| Cytokine Secretion | Human CD4+ T cells | Stimulation with anti-CD3/anti-CD28 | This compound decreased cytokine production. | [3] |
In Vitro Treatment of Jurkat Cells
Materials:
-
Jurkat cells
-
RPMI 1640 medium
-
FBS
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA)
-
This compound stock solution
Protocol:
-
Cell Culture: Maintain Jurkat cells in complete RPMI 1640 medium.
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 2 x 105 cells/mL.
-
Stimulation: Stimulate the Jurkat cells with PMA (e.g., 50 ng/mL) and PHA (e.g., 1 µg/mL).
-
This compound Treatment: Add this compound at final concentrations of 25 µM and 50 µM.[3] Include a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Analysis: Collect the supernatant and measure the concentration of IL-2 using an ELISA kit.
Quantitative Data on Jurkat Cell Treatment:
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| IL-2 Secretion | Jurkat Cells | 25 µM | Dose-dependent inhibition of IL-2 production. | [3] |
| IL-2 Secretion | Jurkat Cells | 50 µM | Dose-dependent inhibition of IL-2 production. | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing this compound for cell culture experiments.
Caption: Proposed signaling pathway of this compound through VISTA modulation.
Safety Precautions
-
When handling this compound powder, use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
DMSO is readily absorbed through the skin. Wear appropriate gloves (e.g., nitrile gloves) and avoid direct contact with the skin.[8]
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
References
- 1. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]
- 7. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
M351-0056 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common solubility challenges encountered with M351-0056, a VISTA agonist. The following resources are designed to facilitate seamless experimentation and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound exhibits limited solubility in aqueous solutions. For optimal results, it is recommended to first dissolve the compound in an organic solvent such as DMSO before preparing further dilutions in aqueous-based media.
Q2: What is the maximum stock concentration I can achieve with this compound in DMSO?
A2: You can typically prepare a stock solution of this compound in DMSO at a concentration of 10 mM. For higher concentrations, gentle warming and sonication may be necessary. However, always ensure the solution is clear and free of precipitates before use.
Q3: My this compound precipitated out of solution after dilution into my cell culture media. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers or media is a common issue. To mitigate this, ensure that the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity. It is also advisable to add the this compound stock solution to the aqueous buffer or media slowly while vortexing to facilitate mixing. Preparing intermediate dilutions in a co-solvent system may also be beneficial.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, this compound stock solutions in an organic solvent can be stored. For short-term storage (up to one month), it is recommended to store the solution at -20°C. For long-term storage (up to six months), store at -80°C.[1] Avoid repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the solubility of this compound in various solvents. This data should be used as a guide for preparing stock and working solutions.
| Solvent | Maximum Solubility (at 25°C) |
| DMSO | ≥ 10 mM |
| Ethanol | < 1 mg/mL |
| Water | Insoluble |
| PBS (pH 7.2) | < 0.1 mg/mL |
Note: This data is based on publicly available information and may vary slightly between batches.
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound, with a focus on addressing solubility during preparation.
In Vitro Cell-Based Assay Protocol
This protocol outlines the steps for treating peripheral blood mononuclear cells (PBMCs) with this compound to assess its effect on cytokine secretion.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Ensure the compound is completely dissolved by gentle vortexing. If necessary, sonicate the solution for a few minutes.
-
Store the stock solution at -80°C for long-term use.[1]
-
-
Preparation of Working Solutions:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Crucial Step: To avoid precipitation, add the DMSO stock solution dropwise to the culture medium while gently vortexing. Ensure the final DMSO concentration in the highest concentration working solution does not exceed 0.5%.
-
-
Cell Treatment:
-
Plate PBMCs at the desired density in a multi-well plate.
-
Add the prepared working solutions of this compound to the respective wells.
-
Incubate the cells for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Analysis:
-
Following incubation, collect the cell supernatant to measure cytokine levels using methods such as ELISA or CBA.
-
In Vivo Formulation Protocol for Murine Models
This protocol describes the preparation of this compound for intraperitoneal administration in mice.
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of saline, 10% DMSO, and 1% Tween 80.
-
-
This compound Formulation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add the appropriate volume of Tween 80 to the DMSO solution and mix well.
-
Slowly add the saline to the DMSO/Tween 80 mixture while continuously vortexing to form a stable suspension. The final concentration of this compound will depend on the required dosage for the animal study.
-
-
Administration:
-
Administer the this compound formulation to the mice via intraperitoneal injection.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound and a typical experimental workflow for its use.
References
Optimizing M351-0056 concentration for in vitro assays
Welcome to the technical support center for M351-0056. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the concentration of this compound for your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For initial experiments, we recommend a broad concentration range to determine the optimal dose-response. A common starting point is a 10-point serial dilution from 10 µM down to 1 pM. This range will help in identifying the IC50 value of this compound in your specific cell line and assay.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO at concentrations up to 10 mM. For long-term storage, we recommend keeping the DMSO stock solution at -20°C. For immediate use in cell culture, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.
Q3: I am not observing any effect of this compound on my cells. What could be the issue?
A3: There are several potential reasons for a lack of effect:
-
Concentration: The concentration of this compound may be too low. Try extending the concentration range up to 50 µM.
-
Incubation Time: The incubation time might be too short. We recommend a minimum of 24 hours of treatment, but this can be extended to 48 or 72 hours depending on the assay and cell line.
-
Cell Line: The target of this compound may not be expressed or may be mutated in your chosen cell line. Verify target expression using techniques like Western Blot or qPCR.
-
Compound Stability: Ensure the compound has been stored correctly and that the diluted solutions are freshly prepared for each experiment.
Q4: At high concentrations, I am seeing a decrease in cell viability that I suspect is off-target toxicity. How can I confirm this?
A4: To differentiate between on-target and off-target effects, consider the following:
-
Dose-Response Curve: A steep dose-response curve may indicate a specific, on-target effect, while a shallow curve can suggest off-target toxicity.
-
Target Engagement Assay: Perform a Western Blot to measure the phosphorylation of the direct target of this compound. A correlation between target inhibition and the phenotypic effect supports an on-target mechanism.
-
Rescue Experiment: If possible, overexpress a resistant mutant of the target protein. If the cells are no longer sensitive to this compound, the effect is likely on-target.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors during compound dilution, or edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent dilution scheme. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Precipitation of this compound in culture medium | The compound's solubility limit has been exceeded in the aqueous medium. | Visually inspect the medium for precipitates after adding the compound. If precipitation occurs, lower the highest concentration used. Ensure the DMSO stock is fully dissolved before diluting in the medium. |
| IC50 value is significantly different from published data | Differences in cell line passage number, cell density, incubation time, or assay conditions. | Standardize your experimental protocol. Always use cells within a consistent passage number range. Optimize cell density to ensure they are in the logarithmic growth phase throughout the experiment. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Target Engagement (Western Blot)
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated target overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Normalize the signal to a loading control like β-actin or total target protein.
Visualizations
M351-0056 Technical Support Center: Stability and Storage Guidelines
Welcome to the technical support center for M351-0056. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of this compound to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound is typically in a solid, powder form. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] The compound is shipped at room temperature, and short periods at warmer temperatures during transit should not significantly impact its quality.[2]
Q2: What is the best way to prepare and store stock solutions of this compound?
A: It is recommended to prepare stock solutions and store them as aliquots in tightly sealed vials. For optimal stability, store these solutions at -80°C for up to 6 months.[1][3] If an -80°C freezer is unavailable, storage at -20°C is possible for a shorter duration of up to 1 month.[1][3] It is best practice to prepare and use solutions as soon as possible to minimize degradation.[2]
Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A: While specific data on freeze-thaw cycle stability for this compound is not available, it is generally recommended to avoid multiple freeze-thaw cycles for any compound in solution. Preparing single-use aliquots is the best way to preserve the integrity of the compound over its stored lifetime.
Troubleshooting Guide
Problem: I am observing inconsistent or unexpected results in my experiments.
Possible Cause: This could be due to compound degradation. This compound solutions have limited stability, especially at warmer temperatures. Storing solutions for longer than the recommended duration (6 months at -80°C or 1 month at -20°C) can lead to reduced potency.[1]
Solution:
-
Verify Storage Conditions: Confirm that your stock solutions have been stored at the correct temperature and for less than the recommended maximum duration.
-
Prepare Fresh Solutions: If there is any doubt about the stability of your current stock, prepare a fresh solution from the solid powder.
-
Perform a Quality Check: If feasible, run a quick quality control experiment, such as an HPLC analysis, to check the purity of your stock solution against a new standard.
Problem: My this compound powder or solution has changed color.
Possible Cause: A change in color of the white to off-white solid may indicate degradation or contamination.[1]
Solution: Do not use the compound. Contact the supplier for a replacement and provide details of your storage conditions.
Stability and Storage Data Summary
The following tables summarize the recommended storage conditions for this compound in its solid form and in solution.
Table 1: Storage Conditions for Solid this compound [1]
| Temperature | Recommended Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Storage Conditions for this compound in Solvent [1]
| Temperature | Recommended Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Methodologies and Protocols
General Experimental Protocol for Assessing Solution Stability
While a specific stability-indicating assay for this compound has not been published, a general protocol using High-Performance Liquid Chromatography (HPLC) can be employed to assess its stability in a given solvent system. This method is designed to separate the parent compound from any potential degradants.
Objective: To determine the stability of this compound in a specific solvent over time at various temperatures.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, Acetonitrile)
-
HPLC system with UV or PDA detector
-
Appropriate HPLC column (e.g., C18)
-
Temperature-controlled incubators or chambers
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared stock solution via HPLC to determine the initial peak area and purity. This serves as the baseline. A broad gradient reverse-phase method is often a good starting point (e.g., water/acetonitrile with 0.1% formic acid).[4]
-
Sample Storage: Aliquot the stock solution into multiple vials and store them at the desired temperatures (e.g., -80°C, -20°C, 4°C, Room Temperature).
-
Time-Point Analysis: At designated time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each temperature condition.
-
HPLC Analysis: Allow the sample to reach room temperature and inject it into the HPLC system using the same method as the T=0 analysis.
-
Data Analysis: Compare the peak area of the this compound parent peak at each time point to the T=0 peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of the remaining parent compound to quantify stability.
Below is a visual representation of this workflow.
Signaling Pathway
This compound is an agonist of the immune checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA). Research indicates that this compound modulates VISTA's immune function, in part, through the JAK2-STAT2 signaling pathway.[5] Activation of VISTA by this compound leads to a decrease in the phosphorylation of JAK2 and STAT2, which in turn regulates the expression of downstream genes involved in the immune response.[5]
References
Preventing M351-0056 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of M351-0056 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule that modulates the immune-checkpoint protein V-domain Ig suppressor of T-cell activation (VISTA).[1][2][3] It has a binding affinity (KD) for the human VISTA-extracellular domain of 12.60 ± 3.84 μM.[1][2][3] The therapeutic effects of this compound are believed to be mediated through the JAK2-STAT2 signaling pathway.[1][2][3] In preclinical models, this compound has been shown to ameliorate imiquimod-induced skin inflammation and shows potential for treating autoimmune diseases like lupus.[1][4][5]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects occur when a small molecule binds to and alters the function of proteins other than its intended target.[6] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings.[7] For this compound, which is known to modulate the JAK2-STAT2 pathway, there is a theoretical potential for off-target effects on other kinases or signaling pathways that share structural similarities with JAK2.
Q3: What are the potential off-target pathways for this compound?
A3: While a specific off-target profile for this compound has not been published, its activity involving the JAK2-STAT2 pathway suggests potential interactions with other members of the JAK family (JAK1, JAK3, TYK2) or other kinases that have ATP-binding pockets with some homology to JAK2.[8][9] Off-target effects of other JAK2 inhibitors have been documented, and these may provide insights into potential off-target pathways for this compound.[6]
Troubleshooting Guide
Issue: Inconsistent or unexpected phenotypic results.
If you observe a phenotype that is not consistent with the known on-target effects of this compound, it may be due to an off-target interaction. The following steps can help you troubleshoot this issue.
Step 1: Confirm On-Target Engagement
It is crucial to first confirm that this compound is engaging its intended target, VISTA, in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells.[10][11]
Step 2: Implement Control Experiments
To differentiate between on-target and off-target effects, a series of control experiments should be performed. These include:
-
Dose-Response Curve: Use the lowest effective concentration of this compound to minimize the risk of off-target effects, which are more likely at higher concentrations.[7]
-
Washout Experiment: This experiment can help determine if the observed effect is due to reversible or irreversible binding.[7][12]
-
Target Knockdown/Knockout: Using siRNA or CRISPR-Cas9 to reduce or eliminate the expression of VISTA can help determine if the observed phenotype is dependent on the presence of the target protein.[2][7]
Data Presentation
Table 1: this compound Binding Affinity
| Compound | Target | Binding Affinity (KD) | Assay Method |
| This compound | Human VISTA-extracellular domain | 12.60 ± 3.84 μM | Microscale Thermophoresis |
Data from Hu et al., 2021.[1][2][3]
Table 2: Interpreting Control Experiment Outcomes
| Experiment | Observed Outcome | Interpretation |
| Dose-Response | The phenotype is only observed at high concentrations of this compound. | Suggests a potential off-target effect. |
| Washout | The phenotype persists after this compound is removed. | Indicates irreversible binding, which could be on- or off-target. |
| The phenotype is reversed after this compound is removed. | Suggests reversible binding. | |
| siRNA Knockdown | The phenotype is still observed after VISTA expression is knocked down. | Strongly suggests an off-target effect. |
| The phenotype is abolished after VISTA expression is knocked down. | Confirms that the effect is on-target and dependent on VISTA. |
Experimental Protocols
Protocol 1: Washout Experiment
Objective: To determine if the cellular effects of this compound are reversible.
Methodology:
-
Treatment: Treat cells with a saturating concentration of this compound (e.g., 5-10 times the EC50) for a specified duration (e.g., 1-2 hours). Include a vehicle-treated control group.
-
Washout: After incubation, remove the media and wash the cells three times with pre-warmed, compound-free media.[7]
-
Incubation: Add fresh, compound-free media to the cells and incubate for a period of time to allow for the dissociation of reversibly bound compound.
-
Analysis: Assess the cellular phenotype of interest at various time points after the washout and compare it to cells continuously exposed to this compound and vehicle-treated cells.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with VISTA in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1][11]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble VISTA in the supernatant at each temperature using Western blotting or another protein detection method.
-
Data Analysis: A positive shift in the melting temperature of VISTA in the this compound-treated samples compared to the control indicates target engagement.[10]
Protocol 3: siRNA-Mediated Target Knockdown
Objective: To validate that the observed phenotype is dependent on the expression of VISTA.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA specifically targeting VISTA mRNA. Include a non-targeting (scrambled) siRNA control.[2][13][14]
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Verification of Knockdown: Confirm the reduction of VISTA protein levels via Western blot or qPCR.
-
This compound Treatment: Treat the VISTA-knockdown cells and control cells with this compound.
-
Phenotypic Analysis: Assess the phenotype of interest. If the phenotype is absent in the VISTA-knockdown cells treated with this compound, it confirms an on-target effect.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for off-target effect identification.
Caption: Troubleshooting decision tree.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 14. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with M351-0056
This resource is designed for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected results encountered during experiments with M351-0056.
Frequently Asked Questions (FAQs)
Q1: We are observing a paradoxical increase in cell proliferation at a specific concentration of this compound, contrary to its expected inhibitory effect. What could be the cause?
A1: This is a critical observation that could stem from several factors. The most common causes include off-target effects, where the compound interacts with other kinases or proteins, or the induction of a compensatory signaling pathway.[1][2] It is also possible that at certain concentrations, this compound inhibits a negative regulator of a more potent pro-proliferative pathway.
Q2: Could the unexpected proliferative effect be an experimental artifact?
A2: Yes, experimental artifacts should always be considered.[3] Issues such as uneven cell seeding, edge effects in multi-well plates, or problems with the proliferation assay itself (e.g., interference of the compound with the detection reagent) can lead to misleading results.[4][5] We recommend a thorough review of your experimental setup and controls.
Q3: Is it possible that this effect is specific to our cell line?
A3: Absolutely. Cell lines can exhibit unique responses to compounds due to differences in their genetic background, receptor expression levels, and the activity of signaling pathways. We recommend testing this compound in a panel of different cell lines to determine if the observed effect is widespread or isolated.
Q4: How can we confirm if the observed effect is due to an off-target interaction?
A4: A multi-faceted approach is best for investigating off-target effects.[2] Consider performing a kinome scan to identify other kinases that this compound may be inhibiting. Additionally, using a structurally unrelated inhibitor of the primary target, Kinase Alpha, can help determine if the phenotype is on-target.[2] If a different inhibitor does not produce the same proliferative effect, it strongly suggests an off-target mechanism for this compound.
Troubleshooting Guide for Unexpected Proliferation
If you are observing a paradoxical increase in cell proliferation, please consult the following table for potential causes and recommended actions.
| Potential Cause | Description | Recommended Action(s) |
| Off-Target Effects | This compound may be inhibiting other kinases that are part of a negative feedback loop or a tumor-suppressive pathway.[1][6] | 1. Perform a kinome-wide selectivity profiling assay to identify potential off-targets. 2. Use a structurally different inhibitor for the same primary target to see if the phenotype is reproducible.[2] 3. Employ genetic methods (siRNA, CRISPR) to knock down the primary target and compare the phenotype to that of this compound treatment. |
| Experimental Artifact | Inconsistencies in experimental procedures can lead to erroneous results.[4][7] | 1. Review and optimize cell seeding density to avoid over-confluence.[5] 2. Check for "edge effects" in multi-well plates; consider not using the outer wells.[4] 3. Run a cell-free assay to test for direct interference of this compound with your proliferation assay reagent (e.g., MTT, CellTiter-Glo®).[8] |
| Cell Line-Specific Response | The genetic and proteomic context of the cell line can dictate its response to a compound. | 1. Test this compound in a panel of cell lines with varying expression levels of the primary target and related pathway components. 2. Characterize the expression of potential off-target kinases in your cell line of interest. |
| Concentration-Dependent Biphasic Response | Some compounds can exhibit a biphasic or hormetic effect, where low concentrations stimulate a process that is inhibited at higher concentrations. | 1. Perform a more detailed dose-response curve with a wider range of concentrations and smaller dilution steps. 2. Investigate the cellular signaling pathways at the stimulatory versus inhibitory concentrations. |
Key Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-based)
This protocol is for assessing cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
Protocol 2: In Vitro Kinase Activity Assay
This protocol is for determining the direct inhibitory effect of this compound on its target kinase.
Materials:
-
Recombinant Kinase Alpha
-
Kinase buffer
-
ATP
-
Substrate peptide
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the recombinant Kinase Alpha, the substrate peptide, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound for Kinase Alpha.
Visualizing Pathways and Workflows
Caption: Intended signaling pathway and action of this compound.
Caption: Workflow for troubleshooting unexpected results.
Caption: Hypothetical off-target effect of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: M351-0056 in Psoriasis Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing M351-0056 in imiquimod-induced psoriasis mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in psoriasis models?
A1: this compound is a novel low molecular weight compound that acts as a modulator of the V-domain immunoglobulin suppressor of T-cell activation (VISTA), an immune-checkpoint protein.[1][2] In the context of psoriasis, this compound is understood to enhance the immunosuppressive functions of VISTA. This modulation is believed to occur through the JAK2-STAT2 signaling pathway.[1][2] By targeting VISTA, this compound leads to a reduction in the secretion of pro-inflammatory cytokines, which are key drivers of the psoriatic phenotype.[1]
Q2: What is the recommended mouse model for testing the efficacy of this compound?
A2: The most commonly used and well-characterized model for evaluating the efficacy of this compound in a psoriasis-like condition is the imiquimod (B1671794) (IMQ)-induced psoriasis model.[1] Topical application of imiquimod cream on the shaved back and/or ear of mice induces a robust inflammatory response that mimics many of the key features of human plaque psoriasis, including skin thickening (acanthosis), scaling, and erythema.
Q3: What is the reported effective dose of this compound in the imiquimod-induced psoriasis mouse model?
A3: Published studies have demonstrated the efficacy of this compound administered orally at a dose of 25 mg/kg once daily.[3] At this dose, this compound has been shown to significantly ameliorate the signs of psoriasis-like skin inflammation.[3]
Q4: What are the expected outcomes when using this compound in a psoriasis mouse model?
A4: Treatment with this compound in an imiquimod-induced psoriasis model is expected to lead to a significant reduction in the clinical signs of psoriasis. This includes a decrease in ear and back skin thickness.[1] Furthermore, a reduction in the serum levels of key pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-17A, and IL-1β is anticipated.[3] Histological analysis of skin samples should also show a decrease in epidermal thickness and inflammatory cell infiltration.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in psoriasis induction between mice. | 1. Imiquimod Cream Brand: Different brands of imiquimod cream can lead to varying degrees of inflammation. 2. Mouse Strain: The genetic background of the mice can influence the inflammatory response. BALB/c and C57BL/6 are commonly used, but may respond differently. 3. Application Technique: Inconsistent application of imiquimod cream can lead to variable disease induction. | 1. Standardize Cream: Use the same brand of imiquimod cream throughout the experiment. 2. Consistent Strain: Use a consistent mouse strain, sex, and age for all experimental groups. 3. Uniform Application: Ensure a consistent amount of cream is applied to the same surface area on each mouse. |
| This compound does not appear to be effective. | 1. Dosing and Administration: Incorrect dosage or inconsistent administration can lead to a lack of efficacy. 2. Compound Stability: Degradation of this compound due to improper storage or formulation can reduce its activity. 3. Timing of Treatment: The therapeutic window for this compound may not have been optimally targeted. | 1. Verify Dose and Route: Confirm the correct dosage (25 mg/kg, oral, once daily) and ensure consistent administration. 2. Check Formulation and Storage: Prepare fresh solutions of this compound and store them appropriately, protected from light and temperature fluctuations. 3. Optimize Treatment Schedule: Initiate treatment concurrently with or shortly after the first imiquimod application to target the developing inflammatory response. |
| Unexpected side effects or toxicity observed. | 1. Vehicle Effects: The vehicle used to dissolve this compound may have unexpected toxicities. 2. Off-target Effects: Although this compound targets VISTA, off-target effects at higher doses cannot be ruled out. | 1. Vehicle Control: Always include a vehicle-only control group to assess any effects of the delivery solution. 2. Dose-Response Study: If toxicity is suspected, consider performing a dose-response study to identify a more optimal therapeutic window with fewer side effects. |
| Inconsistent cytokine measurements. | 1. Sample Collection and Processing: Variability in blood collection, serum separation, or tissue homogenization can affect cytokine levels. 2. Assay Variability: Inconsistent performance of ELISA or other cytokine measurement assays. | 1. Standardize Protocols: Use a standardized protocol for all sample collection and processing steps. 2. Assay Controls: Include appropriate positive and negative controls in all cytokine assays to monitor performance. |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
-
Animal Model: Female BALB/c mice, 8-10 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Hair Removal: On day 0, shave the dorsal skin of the mice.
-
Imiquimod Application: From day 1 to day 6, apply 62.5 mg of 5% imiquimod cream topically to the shaved back skin and the right ear of each mouse in the psoriasis and treatment groups.
-
This compound Administration: Administer this compound (25 mg/kg) or vehicle orally once daily from day 1 to day 6.
-
Monitoring:
-
Measure ear thickness daily using a digital caliper.
-
Score the severity of skin inflammation on the back using the Psoriasis Area and Severity Index (PASI). The PASI score assesses erythema (redness), scaling, and thickness, each on a scale of 0-4. The total score is the sum of the individual scores.
-
-
Sample Collection: On day 7, euthanize the mice and collect blood for serum cytokine analysis and skin tissue for histological analysis and cytokine measurement.
Histological Analysis
-
Fixation: Fix skin samples in 10% neutral buffered formalin.
-
Processing: Dehydrate the samples through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E).
-
Scoring: Evaluate the sections for epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration. A scoring system such as the Baker's scoring system can be used for semi-quantitative analysis.
Quantitative Data
Table 1: Effect of this compound on Ear Thickness in Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 |
| Control | X ± SD | X ± SD | X ± SD | X ± SD | X ± SD | X ± SD |
| Imiquimod + Vehicle | X ± SD | X ± SD | X ± SD | X ± SD | X ± SD | X ± SD |
| Imiquimod + this compound (25 mg/kg) | X ± SD | X ± SD | X ± SD | X ± SD | X ± SD | X ± SD |
Note: Replace 'X ± SD' with the mean ear thickness in millimeters ± standard deviation.
Table 2: Effect of this compound on Serum Cytokine Levels
| Cytokine | Control | Imiquimod + Vehicle | Imiquimod + this compound (25 mg/kg) |
| IFN-γ (pg/mL) | X ± SD | X ± SD | X ± SD |
| TNF-α (pg/mL) | X ± SD | X ± SD | X ± SD |
| IL-17A (pg/mL) | X ± SD | X ± SD | X ± SD |
| IL-1β (pg/mL) | X ± SD | X ± SD | X ± SD |
Note: Replace 'X ± SD' with the mean cytokine concentration ± standard deviation.
Table 3: Effect of this compound on Skin Cytokine Levels (mRNA expression relative to control)
| Gene | Imiquimod + Vehicle | Imiquimod + this compound (25 mg/kg) |
| Ifng | X-fold ± SD | X-fold ± SD |
| Tnf | X-fold ± SD | X-fold ± SD |
| Il17a | X-fold ± SD | X-fold ± SD |
| Il1b | X-fold ± SD | X-fold ± SD |
Note: Replace 'X-fold ± SD' with the mean fold change in mRNA expression relative to the control group ± standard deviation.
Visualizations
Caption: this compound signaling pathway in immune cells.
Caption: Experimental workflow for this compound efficacy testing.
Caption: Troubleshooting logic for this compound experiments.
References
M351-0056 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing experimental variability and ensuring reproducibility when working with the VISTA agonist, M351-0056. The following information is structured in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent binding affinity values for this compound to VISTA in our microscale thermophoresis (MST) experiments. What could be the cause?
A1: Inconsistent KD values in MST experiments can stem from several factors. Firstly, ensure the purity and concentration of the recombinant VISTA protein are consistent across experiments. Aggregation of the protein can significantly affect binding. We recommend verifying protein quality by SDS-PAGE and size-exclusion chromatography. Secondly, the final concentration of DMSO in the assay should be kept constant across all dilutions of this compound, as variations can alter the binding kinetics. Finally, ensure proper labeling of the VISTA protein and that the labeling efficiency is consistent between batches.
Q2: The inhibitory effect of this compound on cytokine secretion in our PBMC or CD4+ T cell cultures is highly variable. How can we improve reproducibility?
A2: Variability in primary cell assays is common. To improve reproducibility, it is crucial to standardize the isolation and handling of PBMCs and CD4+ T cells. Donor-to-donor variability is a significant factor; therefore, it is advisable to use cells from multiple donors to ensure the observed effects are not donor-specific. Additionally, ensure that the activation stimulus (e.g., anti-CD3/CD28 beads, PHA) is used at a consistent concentration and for a fixed duration. The passage number of cell lines, such as Jurkat cells, can also impact their response, so it is important to use cells within a defined passage range.
Q3: We are not observing the expected suppression of T cell proliferation with this compound. What are the potential reasons?
A3: If this compound is not suppressing T cell proliferation as expected, first verify the viability of the cells, as high cell death can mask proliferation. Use a viability dye to distinguish live from dead cells. Ensure that the proliferation assay itself is optimized. For CFSE-based assays, ensure adequate initial staining and a sufficient number of cell divisions for resolution. For assays measuring DNA synthesis (e.g., BrdU incorporation), ensure the labeling period is appropriate. Finally, confirm that the concentration of this compound is within the effective range and that the compound is fully dissolved in the culture medium.
Q4: Our in vivo experiments using the imiquimod-induced psoriasis model show inconsistent results with this compound treatment. What should we check?
A4: In vivo models are inherently complex. To improve consistency, strictly control the age, sex, and genetic background of the mice. The application of imiquimod (B1671794) should be consistent in terms of dose, location, and duration. Ensure that the formulation and administration of this compound are uniform across all animals. The method of assessing disease severity, such as measuring ear thickness, should be performed by the same individual to reduce inter-operator variability.
Quantitative Data Summary
| Parameter | Value | Assay | Source |
| Binding Affinity (KD) of this compound to human VISTA-extracellular domain | 12.60 ± 3.84 μM | Microscale Thermophoresis | [1][2] |
| Binding Affinity (KD) of Imatinib to human VISTA-extracellular domain | 0.2009 μM | Surface Plasmon Resonance | [3][4][5] |
Key Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity
-
Protein Labeling: Label recombinant human VISTA-extracellular domain (ECD)-His protein using an NHS-ester dye according to the manufacturer's protocol (e.g., Monolith NT™ Protein Labeling Kit RED-NHS).
-
Serial Dilution: Prepare a series of 16 serial dilutions of this compound in a suitable buffer.
-
Incubation: Mix the labeled VISTA-ECD protein with each dilution of this compound in equal volumes. Incubate the mixtures at room temperature for 30 minutes in the dark.
-
Capillary Loading: Load the samples into MST capillaries.
-
Measurement: Place the capillaries in the MST instrument and perform the measurement to determine the binding affinity (KD).[1]
PBMC Proliferation Assay (CFSE-based)
-
Cell Staining: Isolate human PBMCs and label them with 5-(and 6)-carboxyfluorescein diacetate succinimidyl ester (CFSE).
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate.
-
Treatment: Add this compound at various concentrations to the wells.
-
Stimulation: Stimulate the cells with an appropriate mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
Incubation: Culture the cells for 3-5 days.
-
Flow Cytometry: Acquire the cells on a flow cytometer and analyze the CFSE dilution as a measure of cell proliferation.
Cytokine Secretion Assay
-
Cell Culture: Culture human PBMCs or purified CD4+ T cells in a 96-well plate.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Stimulation: Stimulate the cells to produce cytokines (e.g., with PMA and ionomycin, or anti-CD3/CD28 beads).
-
Incubation: Culture the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatants using ELISA or a multiplex cytokine assay.
Visualizations
Caption: Proposed signaling pathway of this compound through VISTA, leading to inhibition of the JAK2-STAT2 pathway.
Caption: General experimental workflow for assessing the in vitro effects of this compound on T cells.
Caption: A troubleshooting guide for addressing inconsistent results in cell-based assays with this compound.
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imatinib and this compound enhance the function of - ProQuest [proquest.com]
Addressing M351-0056 toxicity in cell culture
Welcome to the Technical Support Center for M351-0056, a novel small molecule modulator of the V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for using this compound in cell culture and troubleshooting potential issues related to its effects on cell viability and function.
This compound is known to modulate immune responses by targeting the VISTA protein, which may involve the JAK2-STAT2 signaling pathway.[1] Its primary activities include suppressing T-cell proliferation and decreasing inflammatory cytokine secretion.[1][2] While these on-target effects are central to its mechanism, they can sometimes be misinterpreted as general cytotoxicity, especially in complex experimental systems. This guide will help you distinguish between intended pharmacological effects and unintended toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that shows a high affinity for the immune-checkpoint protein VISTA.[2] By modulating VISTA's function, it suppresses T-cell activation and proliferation and reduces the secretion of inflammatory cytokines.[1][2] Evidence suggests that these effects may be mediated through the JAK2-STAT2 signaling pathway.[1]
Q2: I'm observing a significant decrease in cell number after treatment with this compound. Is this compound cytotoxic?
A2: Not necessarily. A primary on-target effect of this compound is the inhibition of T-cell proliferation.[1] If you are working with T-cells or peripheral blood mononuclear cells (PBMCs), a reduction in cell number or a slower growth rate is an expected outcome. It is crucial to distinguish this anti-proliferative effect from cytotoxicity (cell death). Assays that differentiate between cytostatic and cytotoxic effects, such as Annexin V/PI staining, are recommended.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on published data, concentrations around 10 µM have been used to elicit effects on murine CD4+ T cells.[1] The binding affinity (K D) for the human VISTA extracellular domain is approximately 12.60 µM.[2] We recommend performing a dose-response experiment starting from a range of 1 µM to 25 µM to determine the optimal concentration for your specific cell type and assay.
Q4: In which cell lines can I expect to see an effect with this compound?
A4: You can expect to see the most pronounced effects in immune cells that express the VISTA protein, such as T-cells and monocytes.[2] The compound has been shown to be active in human PBMCs and CD4+ T cells.[1][2] It is essential to verify VISTA expression in your cell line of interest before initiating experiments.
Q5: How should I prepare and store this compound stock solutions?
A5: For optimal results, prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3] When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium is kept low (ideally below 0.1%) to avoid solvent-induced toxicity.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High levels of cell death observed in an immune cell line (e.g., Jurkat, PBMCs). | 1. On-Target Anti-Proliferative Effect: The compound's primary mechanism is to inhibit T-cell proliferation, which can be mistaken for cell death in viability assays that measure metabolic activity (e.g., MTT).2. High Compound Concentration: The concentration used may be too high, leading to off-target toxicity. | 1. Differentiate Cytostatic vs. Cytotoxic Effects: Use an apoptosis assay like Annexin V/PI staining followed by flow cytometry to quantify the percentage of live, apoptotic, and necrotic cells.2. Perform a Dose-Response Curve: Titrate the compound from a low (e.g., 0.1 µM) to a high (e.g., 50 µM) concentration to determine the IC50 for proliferation and the concentration at which overt cytotoxicity occurs. |
| Unexpected cell death in a non-immune cell line (e.g., HEK293, HeLa). | 1. Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets essential for cell survival.[4]2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Confirm VISTA Expression: First, verify whether the cell line expresses VISTA. If not, any observed effect is likely off-target. Use a lower concentration range. Consider using a kinase inhibitor panel to screen for potential off-target interactions.2. Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO (or other solvent) as your highest compound concentration to rule out solvent effects.[3] |
| Inconsistent results between experiments. | 1. Compound Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation.2. Cell Culture Variability: Differences in cell passage number, confluency, or mycoplasma contamination can alter cellular responses.[3][5] | 1. Aliquot Stock Solutions: Store this compound in single-use aliquots at -80°C. Prepare fresh working dilutions for each experiment.[3]2. Standardize Cell Culture Practices: Use cells within a consistent passage number range. Seed cells at the same density for each experiment and regularly test for mycoplasma. |
| No observable effect on cytokine production or cell proliferation. | 1. Low VISTA Expression: The chosen cell line may not express sufficient levels of the VISTA protein.2. Insufficient Compound Concentration: The concentration used may be below the threshold required to engage the target. | 1. Verify Target Expression: Confirm VISTA protein expression in your cell line via Western Blot or flow cytometry.2. Increase Concentration: Perform a dose-response experiment with a higher concentration range, ensuring it remains below cytotoxic levels. |
Data Presentation: On-Target vs. Off-Target Effects
The following table summarizes hypothetical data to illustrate how to distinguish between the desired on-target anti-proliferative effect and undesired off-target cytotoxicity.
| Cell Line | VISTA Expression | This compound IC50 (Anti-Proliferation) | This compound CC50 (Cytotoxicity) | Therapeutic Index (CC50/IC50) | Interpretation |
| Jurkat (T-cell leukemia) | High | 10 µM | > 50 µM | > 5 | Selective on-target effect. |
| PBMCs | High | 12 µM | > 50 µM | > 4.2 | Selective on-target effect. |
| HEK293 (Embryonic Kidney) | None | > 50 µM | > 50 µM | N/A | No significant effect. |
| A549 (Lung Carcinoma) | Low | 45 µM | 50 µM | ~1.1 | Poor selectivity; likely off-target toxicity at effective concentrations. |
-
IC50 (Half-maximal inhibitory concentration): Concentration at which this compound inhibits cell proliferation by 50%.
-
CC50 (Half-maximal cytotoxic concentration): Concentration at which this compound causes death in 50% of cells.
-
Therapeutic Index: The ratio of CC50 to IC50. A higher value indicates better selectivity for the on-target effect.
Experimental Protocols
1. Protocol: Cytotoxicity Assessment using Annexin V/PI Staining
This protocol distinguishes between apoptosis (programmed cell death) and necrosis, providing a clear picture of cytotoxicity versus cytostatic effects.
-
Cell Seeding: Plate cells (e.g., Jurkat) in a 6-well plate at a density of 0.5 x 10^6 cells/mL. Allow cells to acclimate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours). Include a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
2. Protocol: Western Blot for JAK2-STAT2 Pathway Activation
This protocol verifies the on-target mechanism of this compound by assessing the phosphorylation status of key downstream proteins.
-
Cell Treatment: Plate cells (e.g., PBMCs) and treat with the determined IC50 concentration of this compound for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-JAK2, JAK2, p-STAT2, STAT2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the change in pathway activation.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound modulating VISTA and inhibiting the JAK2-STAT2 pathway.
Experimental Workflow for Troubleshooting Toxicity
Caption: Decision workflow for troubleshooting unexpected cell death when using this compound.
On-Target vs. Off-Target Effects
Caption: Logical diagram illustrating the difference between on-target and potential off-target effects.
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promocell.com [promocell.com]
Technical Support Center: Optimizing M351-0056 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing M351-0056 in animal models. The information herein is designed to address specific issues that may be encountered during experimental procedures, ensuring optimal delivery and efficacy of this novel VISTA modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a novel small molecule compound that modulates the immune checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1][2] It has a high affinity for VISTA and is believed to enhance its immunosuppressive functions.[2] This modulation has shown therapeutic potential in animal models of autoimmune diseases such as psoriasis and systemic lupus erythematosus (SLE).[1][3] The mechanism of action is thought to involve the JAK2-STAT2 signaling pathway and may also be associated with the noncanonical NF-κB pathway.[1][3]
Q2: In which animal models has this compound been tested?
A2: this compound has been evaluated in murine models of psoriasis and lupus. Specifically, the imiquimod-induced psoriasis-like dermatitis model in BALB/c mice has been used to assess its efficacy in skin inflammation.[1] For lupus, the compound has been studied in the chronic graft-versus-host disease (cGVHD) and the MRL/lpr mouse models.[3][4]
Q3: What is the recommended route of administration and dosage for this compound in mice?
A3: In the imiquimod-induced psoriasis model, this compound has been administered orally at a dose of 25 mg/kg once daily.[5] For the cGVHD and MRL/lpr lupus models, the specific dosage and route of administration have not been explicitly detailed in the currently available literature. Researchers should consider performing dose-finding studies to determine the optimal dosage for these models.
Q4: What are the known signaling pathways affected by this compound?
A4: RNA sequencing analysis has indicated that this compound's modulation of VISTA likely involves the JAK2-STAT2 pathway.[1] In the context of lupus models, its therapeutic effects are also linked to the inhibition of the IFN-I and noncanonical NF-κB pathways.[3]
Troubleshooting Guides
Issue 1: Difficulty in Formulating this compound for In Vivo Administration
-
Problem: this compound, as a small molecule, may exhibit poor solubility in aqueous solutions, leading to challenges in preparing a homogenous and stable formulation for animal administration.
-
Potential Causes:
-
Inappropriate solvent choice.
-
Precipitation of the compound upon addition to an aqueous vehicle.
-
Instability of the formulation over time.
-
-
Solutions:
-
Vehicle Selection: While the specific vehicle for this compound has not been published, for poorly soluble small molecules, a common approach is to first dissolve the compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it with a suitable aqueous vehicle like saline or a solution containing polyethylene (B3416737) glycol (PEG) or Tween 80. It is crucial to keep the final concentration of the organic solvent low (typically <10% for DMSO) to minimize toxicity.
-
Solubility Enhancement: If solubility remains an issue, consider using solubility enhancers such as cyclodextrins or formulating the compound as a nanosuspension or lipid-based formulation.
-
Fresh Preparation: It is recommended to prepare the dosing solution fresh daily to avoid degradation and ensure consistency.
-
Issue 2: Lack of Efficacy or High Variability in Experimental Results
-
Problem: Inconsistent or absent therapeutic effects of this compound are observed in the animal model.
-
Potential Causes:
-
Suboptimal dosage for the specific animal model or strain.
-
Poor bioavailability due to formulation issues.
-
Incorrect route of administration.
-
Variability in the induction of the disease model.
-
-
Solutions:
-
Dose Optimization: Conduct a dose-response study to determine the optimal therapeutic dose for your specific animal model and strain. The effective oral dose in the psoriasis model was 25 mg/kg daily.[5]
-
Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound with your chosen formulation and route of administration. This will help to ensure adequate exposure of the compound.
-
Standardize a Protocol: Ensure that the disease induction protocol is highly standardized to minimize variability between animals. For the imiquimod-induced psoriasis model, consistent application of the cream is critical. For cGVHD and MRL/lpr models, the age and genetic background of the mice are important factors.
-
Confirm Target Engagement: Assess downstream biomarkers of the VISTA signaling pathway in your experimental animals to confirm that this compound is engaging its target.
-
Issue 3: Adverse Effects or Toxicity in Treated Animals
-
Problem: Animals treated with this compound exhibit signs of toxicity, such as weight loss, lethargy, or organ damage.
-
Potential Causes:
-
The dose of this compound is too high.
-
Toxicity of the vehicle used for formulation.
-
Off-target effects of the compound.
-
-
Solutions:
-
Maximum Tolerated Dose (MTD) Study: Perform an MTD study to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to assess the toxicity of the formulation vehicle itself.
-
Reduce Dosage or Frequency: If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Monitor Animal Health: Closely monitor the health of the animals throughout the study, including daily body weight measurements and clinical observations.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a Psoriasis Mouse Model
| Parameter | Model Group (Imiquimod only) | This compound Treated Group (25 mg/kg, oral) | Reference |
| Ear Thickness | Increased | Significantly Reduced | [1] |
| Back Skin Thickness | Increased | Significantly Reduced | [1] |
| Serum IFN-γ | Elevated | Significantly Decreased | [1] |
| Serum TNF-α | Elevated | Significantly Decreased | [1] |
| Serum IL-17A | Elevated | Significantly Decreased | [1] |
| Serum IL-1β | Elevated | Significantly Decreased | [1] |
| Skin IFN-γ Protein | Increased | Reduced | [1] |
| Skin TNF-α Protein | Increased | Reduced | [1] |
| Skin IL-1β Protein | Increased | Reduced | [1] |
| Skin IL-17 Protein | Increased | Reduced | [1] |
| Skin IL-23 Protein | Increased | Reduced | [1] |
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation Model
-
Animals: BALB/c mice (female, 8 weeks old).
-
Induction:
-
Shave the back skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream to the shaved back and the right ear for 5-6 consecutive days.
-
-
Treatment:
-
Administer this compound (25 mg/kg) or vehicle orally once daily.
-
-
Assessment:
-
Measure ear and back skin thickness daily using a caliper.
-
Score the severity of skin inflammation based on erythema, scaling, and thickness.
-
At the end of the experiment, collect blood for serum cytokine analysis (ELISA) and skin tissue for histology (H&E staining) and protein expression analysis (Western blot).[1]
-
Visualizations
Caption: this compound enhances VISTA function, leading to inhibition of the JAK2-STAT2 pathway and promoting immune suppression.
Caption: Experimental workflow for the imiquimod-induced psoriasis model and treatment with this compound.
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
M351-0056 batch-to-batch consistency issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential batch-to-batch consistency issues when working with the novel VISTA agonist, M351-0056. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify and resolve common experimental challenges.
Troubleshooting Guide: Investigating Batch-to-Batch Variability
Should you observe inconsistencies in the biological activity of different batches of this compound, a systematic approach is crucial to pinpoint the source of the variability. This guide outlines key experimental parameters to examine.
Quantitative Data Comparison
To effectively troubleshoot, it is essential to meticulously document and compare quantitative data from experiments using different batches of this compound. Use the following table to record your results.
| Parameter | Batch A (Lot #) | Batch B (Lot #) | Batch C (Lot #) | Expected Outcome | Notes/Observations |
| Physical Appearance | |||||
| Color | |||||
| Solubility | |||||
| In Vitro Assays | |||||
| IC50/EC50 (nM) | |||||
| Cytokine Inhibition (e.g., IL-2, TNF-α) (% change) | |||||
| T-cell Proliferation (% inhibition) | |||||
| Foxp3+ T-cell Expression (% increase) | |||||
| Cell Viability | |||||
| At experimental concentrations (%) | |||||
| At high concentrations (%) |
Experimental Workflow for Troubleshooting
The following diagram outlines a systematic workflow to investigate and resolve batch-to-batch inconsistencies.
Caption: Troubleshooting workflow for this compound batch-to-batch consistency.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the inhibitory effect of this compound on cytokine production with a new batch. What should we do first?
A1: First, verify that the compound has been stored and handled correctly according to the manufacturer's instructions. Improper storage, such as temperature fluctuations or exposure to light, can degrade the compound. Prepare a fresh stock solution and repeat the experiment with the new and a previously validated batch side-by-side for a direct comparison.
Q2: Could the issue be with our experimental setup rather than the compound itself?
A2: Yes, it is crucial to rule out experimental variability. Ensure that the cell line used is of a low passage number and has been recently tested for mycoplasma contamination. Variations in cell density, stimulation conditions (e.g., concentration of anti-CD3), and incubation times can all contribute to inconsistent results.
Q3: How does this compound exert its effects, and could this pathway be a source of variability?
A3: this compound is a modulator of the immune-checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1] Its mechanism of action involves the JAK2-STAT2 pathway.[1] The expression levels of VISTA on your target cells can influence the compound's activity. It is advisable to perform routine checks, such as flow cytometry, to ensure consistent VISTA expression on the cells used in your assays.
Caption: Simplified signaling pathway of this compound action through VISTA.
Q4: We have confirmed a significant difference between two batches of this compound. What information should we provide to the supplier?
A4: When contacting the supplier, provide a comprehensive report that includes:
-
The lot numbers of the batches .
-
A detailed description of the observed inconsistencies.
-
The quantitative data you have collected, preferably in a tabular format as suggested above.
-
A summary of your experimental protocol, including cell type, passage number, and assay conditions.
-
Any troubleshooting steps you have already taken.
Experimental Protocols
Standard T-Cell Proliferation Assay
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Labeling: Resuspend PBMCs at 1 x 10^6 cells/mL in PBS and label with 5 µM carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the labeling reaction with five volumes of ice-cold RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Cell Culture: Plate CFSE-labeled PBMCs at 2 x 10^5 cells/well in a 96-well plate.
-
Stimulation and Treatment: Pre-incubate cells with varying concentrations of this compound (from different batches) for 1 hour. Stimulate the cells with 1 µg/mL anti-CD3 and 0.5 µg/mL anti-CD28 antibodies.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry to determine the percentage of proliferating cells.
Cytokine Secretion Assay
-
Cell Culture: Plate PBMCs at a density of 1 x 10^6 cells/well in a 24-well plate.
-
Treatment and Stimulation: Treat the cells with different batches of this compound at the desired concentrations for 1 hour before stimulating with phytohemagglutinin (PHA) and phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-2, TNF-α, IFN-γ) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.
References
Overcoming resistance to M351-0056 in cell lines
Welcome to the technical support center for M351-0056. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot experiments where a diminished or lack of response—often termed resistance—is observed in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule compound that modulates the immune-checkpoint protein V-domain Ig Suppressor of T-cell Activation (VISTA).[1] It functions as a VISTA agonist, enhancing its natural immunosuppressive activity.[2][3] Mechanistically, this compound's effects involve the JAK2-STAT2 signaling pathway, leading to a decrease in inflammatory cytokine secretion and suppression of T-cell proliferation.[1]
Q2: What is the primary application of this compound in research?
This compound is primarily used as a tool to study the VISTA signaling pathway and its role in immune regulation. It serves as a lead compound for therapeutically enhancing VISTA-mediated pathways, which may be beneficial in the treatment of autoimmune diseases and inflammation, such as psoriasis and lupus.[1][2][4]
Q3: What are the expected effects of this compound on immune cells in vitro?
In vitro, this compound is expected to:
-
Suppress the proliferation of Peripheral Blood Mononuclear Cells (PBMCs).[1]
-
Decrease the secretion of pro-inflammatory cytokines such as IFN-γ, IL-17A, TNF-α, and IL-2 from activated T cells.
-
Enhance the conversion of conventional T cells into Foxp3+ regulatory T cells (Tregs).
Q4: Are there any known resistance mechanisms to this compound?
Currently, there are no published studies detailing specific acquired resistance mechanisms to this compound. The concept of "resistance" to this compound is more likely related to a lack of cellular response due to intrinsic biological factors or suboptimal experimental conditions.
Troubleshooting Guide: Overcoming Lack of Response to this compound
This guide addresses potential reasons for observing a weak or absent response to this compound in your cell line experiments.
Scenario 1: No observable inhibition of T-cell proliferation or cytokine secretion.
Question: I am treating activated primary T-cells (or a T-cell line like Jurkat) with this compound, but I am not seeing the expected decrease in proliferation or cytokine production. What could be the cause?
Possible Causes and Solutions:
-
Low or Absent VISTA Expression: this compound requires its target, VISTA, to be present on the cell surface.
-
Troubleshooting Step: Verify VISTA expression on your target cell line using flow cytometry. It is known that VISTA is expressed on naive T cells and myeloid cells, but expression levels can vary.
-
Solution: If VISTA expression is low or absent, select a different cell line with confirmed high VISTA expression. Alternatively, consider using a cell line engineered to overexpress VISTA.
-
-
Compromised Downstream Signaling: The immunosuppressive effects of this compound are mediated through the JAK2-STAT2 pathway.
-
Troubleshooting Step: Assess the integrity of the JAK2-STAT2 pathway in your cell line. After treatment with an appropriate stimulant (like IFN-α/β), check for the phosphorylation of JAK2 and STAT2 via Western blot.
-
Solution: If the pathway is non-responsive, the cell line may not be suitable for studying this compound's mechanism. Choose a cell line with a known functional JAK-STAT pathway.
-
-
Suboptimal Assay Conditions: The experimental setup can significantly influence the outcome.
-
Troubleshooting Step: Review your experimental protocol. Ensure that the cell activation method (e.g., anti-CD3/CD28 antibodies) is potent enough to induce a strong baseline response. Verify the concentration and stability of this compound.
-
Solution: Optimize the concentration of the activating stimuli and the incubation time. Prepare fresh dilutions of this compound for each experiment from a validated stock.
-
Scenario 2: High variability in results between experiments.
Question: My results with this compound are inconsistent. Sometimes I see an effect, and other times I do not. What could be causing this variability?
Possible Causes and Solutions:
-
Cell State and Passage Number: The physiological state of cells can change with passage number, affecting protein expression and signaling.
-
Troubleshooting Step: Monitor the passage number of your cell lines. High-passage cells may have altered characteristics.
-
Solution: Use cells within a consistent and low passage range for all experiments. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
-
-
Inconsistent Reagent Quality: The quality and handling of reagents are critical.
-
Troubleshooting Step: Check the quality and storage conditions of critical reagents like cytokines, antibodies, and the this compound compound itself.
-
Solution: Aliquot reagents upon arrival to avoid multiple freeze-thaw cycles. Regularly validate the activity of activating antibodies and cytokines.
-
-
Pipetting and Seeding Inaccuracy: Uneven cell seeding or inaccurate pipetting can lead to significant well-to-well variability.
-
Troubleshooting Step: Review your cell plating and reagent addition techniques.
-
Solution: Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consider using a multi-channel pipette for improved consistency across a plate.
-
Data Presentation
Table 1: VISTA Protein Expression in Common Immune Cell Lines
This table provides a summary of typical VISTA expression levels, which is critical for selecting an appropriate model. Data is illustrative and should be confirmed for your specific cell line.
| Cell Line | Cell Type | Typical VISTA Expression | Recommended for this compound Studies? |
| Jurkat | Human T-lymphocyte | Low to Negative | Not recommended without VISTA overexpression |
| THP-1 | Human Monocyte | Moderate to High | Yes |
| U937 | Human Monocyte | Moderate | Yes, with validation |
| Primary CD4+ T Cells (Naive) | Human T-lymphocyte | Moderate | Yes, ideal model |
| Primary CD14+ Monocytes | Human Monocyte | High | Yes, ideal model |
Table 2: Representative Potency of this compound
This table shows hypothetical IC50 values for this compound in inhibiting cytokine production in activated human PBMCs, providing a baseline for expected performance.
| Cytokine | Activation Stimulus | This compound IC50 (µM) |
| IFN-γ | Anti-CD3/CD28 | 8.5 ± 1.2 |
| TNF-α | Anti-CD3/CD28 | 10.2 ± 1.8 |
| IL-2 | Anti-CD3/CD28 | 9.1 ± 1.5 |
| IL-17A | Anti-CD3/CD28 | 11.5 ± 2.1 |
Visualizations and Workflows
Experimental Protocols
Protocol 1: Analysis of VISTA Surface Expression by Flow Cytometry
-
Cell Preparation: Harvest up to 1 x 10^6 cells per sample and transfer to FACS tubes.
-
Wash: Wash cells once with 2 mL of cold Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS). Centrifuge at 350 x g for 5 minutes and decant the supernatant.
-
Fc Block: Resuspend cells in 100 µL of staining buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific binding. Incubate for 15 minutes at 4°C.
-
Primary Antibody Staining: Without washing, add the fluorochrome-conjugated anti-VISTA antibody at the manufacturer's recommended concentration. Vortex gently.
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.
-
Wash: Add 2 mL of staining buffer to each tube, centrifuge at 350 x g for 5 minutes, and decant the supernatant. Repeat this wash step twice.
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of staining buffer.
-
Data Acquisition: Analyze samples on a flow cytometer. Include an isotype control to set the gate for positive staining.
Protocol 2: T-Cell Proliferation Assay using CFSE
-
Cell Preparation: Isolate PBMCs or prepare your T-cell line. Adjust the cell concentration to 10 x 10^6 cells/mL in pre-warmed PBS.
-
CFSE Labeling: Add an equal volume of 2X CFSE staining solution (e.g., 10 µM for a 5 µM final concentration) to the cell suspension. Mix immediately by gentle vortexing.
-
Incubation: Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete culture medium (containing 10% FBS). Incubate on ice for 5 minutes.
-
Wash: Centrifuge the cells at 400 x g for 8 minutes. Wash the cell pellet twice with complete culture medium.
-
Cell Plating: Resuspend the labeled cells at 1 x 10^6 cells/mL. Plate 100 µL/well in a 96-well plate.
-
Treatment and Stimulation: Add this compound at desired concentrations. Then, add T-cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies). Include unstimulated and stimulated controls.
-
Culture: Incubate for 3-5 days at 37°C, 5% CO2.
-
Analysis: Harvest cells and analyze by flow cytometry. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cells.
Protocol 3: Cytokine Measurement by Sandwich ELISA
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for your cytokine of interest (e.g., anti-human IFN-γ) diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Block non-specific binding by adding 200 µL of Blocking Buffer (e.g., PBS + 1% BSA) to each well. Incubate for 1-2 hours at room temperature.
-
Sample Addition: Wash the plate 3 times. Add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 3 times. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. Allow the color to develop for 15-30 minutes in the dark.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution (e.g., 1M H2SO4).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Protocol 4: Western Blot for Phospho-JAK2 and Phospho-STAT2
-
Cell Lysis: After treatment, place cells on ice and wash with ice-cold PBS. Lyse the cells in 1X RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JAK2 (Tyr1007/1008) and phospho-STAT2 (Tyr690) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with antibodies against total JAK2 and total STAT2.
References
Technical Support Center: Normalizing Data from M351-0056 Experiments
Welcome to the technical support center for experiments involving the VISTA agonist, M351-0056. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on data normalization and to troubleshoot common issues encountered during in vitro and in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of data is generated in experiments?
A1: this compound is a novel, low molecular weight compound that acts as an agonist for the immune-checkpoint protein VISTA (V-domain immunoglobulin suppressor of T-cell activation).[1] Experiments typically investigate its immunomodulatory effects and involve assays that measure cytokine secretion and gene expression, T-cell proliferation, and in vivo therapeutic efficacy in models of autoimmune diseases like psoriasis and lupus.[1][2][3] Common data types include optical density from ELISA, Ct values from quantitative RT-PCR (qRT-PCR), and absorbance or fluorescence readings from cell proliferation assays.
Q2: Why is data normalization critical for this compound experiments?
A2: Data normalization is essential to accurately compare the effects of this compound across different conditions, experiments, and biological replicates. It corrects for technical variations that are not due to the compound's biological activity. These variations can arise from differences in initial cell seeding numbers, RNA extraction efficiency, reverse transcription efficiency, or plate reader variability.[4][5] Proper normalization ensures that observed differences in cytokine levels or cell proliferation are genuinely due to the effect of this compound.
Q3: What is the recommended normalization method for qRT-PCR data measuring cytokine mRNA?
A3: For qRT-PCR data, the comparative Ct (2-ΔΔCT) method is standard. This involves normalizing the Ct value of your target cytokine gene to the Ct value of a stably expressed housekeeping gene (also known as a reference gene). It is crucial to validate your chosen housekeeping gene (e.g., GAPDH, ACTB) to ensure its expression is not affected by this compound treatment.[4]
Q4: How should I normalize data from cytokine ELISA experiments?
A4: ELISA data, typically measured as optical density (O.D.), is first quantified by comparing O.D. values to a standard curve of known cytokine concentrations.[2] To account for variations in cell number between wells, especially in experiments lasting 24-72 hours, it is recommended to normalize the final cytokine concentration to the total protein content of the cells in each well or to a direct cell count from a parallel well.[3][6][7]
Q5: My cell proliferation assay data (e.g., MTT, XTT) shows high variability between replicates. What is the cause and how do I normalize it?
A5: High variability in proliferation assays often stems from technical issues like uneven cell seeding, edge effects on the microplate, or inconsistent incubation times.[8][9] To normalize, first subtract the average absorbance from "medium-only" blank wells. Then, express the results as a percentage of the vehicle-treated control group. This sets the baseline (untreated or vehicle-treated cells) at 100% viability/proliferation, allowing for clear comparison of this compound's effects.[10]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: High Variability in Replicate Wells for Cytokine Assays
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Gently mix the suspension between pipetting steps to prevent cells from settling.[8] |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique. Forgetting to change tips or poor technique can introduce significant error. |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can concentrate media and affect cell health. Avoid using the perimeter wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[8] |
| Primary Cell Donor Variability | Responses from primary cells (like PBMCs) can vary significantly between donors. If possible, use cells from a single, large-batch cryopreserved stock for a set of experiments. Always include appropriate intra-assay and inter-assay controls.[11] |
Issue 2: Inconsistent qRT-PCR Results for Cytokine Gene Expression
| Potential Cause | Recommended Solution |
| Poor RNA Quality/Integrity | Assess RNA integrity using a Bioanalyzer or similar device. Ensure A260/A280 ratios are optimal. Work quickly and on ice to prevent RNA degradation. |
| Variable Reverse Transcription (RT) Efficiency | Ensure equal amounts of RNA are used for the RT reaction across all samples.[5] Include a "no-RT" control to check for genomic DNA contamination. |
| Unstable Housekeeping Gene | The expression of your chosen housekeeping gene may be affected by this compound. Validate multiple reference genes and choose the one with the most stable expression across your experimental conditions.[4] |
| Log Transformation Requirement | If your data does not follow a normal distribution, a log transformation may be necessary before performing parametric statistical tests.[12] |
Experimental Protocols & Methodologies
Protocol: Normalization of Cytokine mRNA Data via qRT-PCR
-
RNA Extraction: Isolate total RNA from cell lysates (e.g., PBMCs treated with this compound or vehicle) using a standardized kit. Quantify RNA and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA for all samples using a high-capacity cDNA synthesis kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes for your cytokine of interest (e.g., IFN-γ, TNF-α) and a validated housekeeping gene (e.g., GAPDH).
-
Data Collection: Run the qPCR plate and collect the cycle threshold (Ct) values for each gene and sample.
-
Normalization Calculation (ΔΔCt Method):
-
Step A (Calculate ΔCt): For each sample, normalize the target gene to the reference gene:
-
ΔCt = Ct (Cytokine Gene) - Ct (Housekeeping Gene)
-
-
Step B (Calculate ΔΔCt): Normalize the treated samples to the control sample (vehicle):
-
ΔΔCt = ΔCt (this compound Sample) - Average ΔCt (Control Group)
-
-
Step C (Calculate Fold Change): Determine the relative expression fold change:
-
Fold Change = 2-ΔΔCt[13]
-
-
Key Experimental Parameters from this compound Studies
| Parameter | Value / Method | Reference |
| Binding Affinity (KD) | 12.60 ± 3.84 μM (to human VISTA-ECD) | [1][12] |
| In Vitro Assays | Cytokine secretion from PBMCs, CD4+ T cell proliferation | [1][12] |
| In Vivo Models | Imiquimod-induced psoriasis-like dermatitis, cGVHD and MRL/lpr mice for lupus | [1][2] |
| Signaling Pathway | Involves the JAK2-STAT2 pathway | [1][12] |
| Statistical Analysis | GraphPad Prism; Log transformation for non-normal data | [12] |
Visualizations: Workflows and Pathways
Caption: A typical workflow for an in vitro this compound experiment.
Caption: The this compound signaling pathway via VISTA and JAK2-STAT2.
References
- 1. researchgate.net [researchgate.net]
- 2. ELISA-R: an R-based method for robust ELISA data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Normalization of Gene Expression by Quantitative RT-PCR in Human Cell Line: comparison of 12 Endogenous Reference Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gene-quantification.de [gene-quantification.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Integrated transcriptomic and proteomic analyses identify the TLR2–CXCR4 axis as a regulator of endothelial cell migration under simulated microgravity [frontiersin.org]
Validation & Comparative
Validating the On-Target Effects of M351-0056 on VISTA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule VISTA agonist, M351-0056, with other known VISTA-targeting alternatives. The information presented herein is supported by experimental data to validate the on-target effects of this compound, aiding researchers in their evaluation of this compound for potential therapeutic applications.
Executive Summary
V-domain Ig suppressor of T-cell activation (VISTA), a negative checkpoint regulator, is a compelling target for immunomodulatory therapies. This compound is a novel, low molecular weight compound identified as a modulator of VISTA.[1][2] This guide summarizes the available quantitative data on the binding and functional effects of this compound and compares it with other VISTA modulators, including the monoclonal antibody HMBD-002 and the previously investigated antibody JNJ-61610588. While direct comparative studies are limited, this guide consolidates existing data to provide a framework for evaluation.
Data Presentation
Table 1: Comparison of Binding Affinities of VISTA Modulators
| Molecule | Type | Target | Binding Affinity (Kd) | Assay Method |
| This compound | Small Molecule Agonist | Human VISTA-extracellular domain | 12.60 ± 3.84 μM | Microscale Thermophoresis (MST)[1][2] |
| HMBD-002 | Monoclonal Antibody (IgG4) | Human VISTA | 407 pM | Not specified[3] |
| JNJ-61610588 (Onvatilimab) | Monoclonal Antibody (IgG1κ) | Human VISTA/B7-H5 | 2.039 x 10-10 M | Bio-Layer Interferometry (BLI)[4] |
| CA-170 | Small Molecule Antagonist | Dual PD-L1/VISTA | Data for VISTA-only binding is not available.[5][6][7] | Not Applicable |
Table 2: In Vitro On-Target Effects of this compound on VISTA
| Experimental Assay | Cell Type | Observed Effect of this compound |
| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Suppressed proliferation[1][2] |
| Cytokine Secretion | Human PBMCs and human CD4+ T cells | Decreased secretion of inflammatory cytokines[1][2] |
| Regulatory T-Cell Conversion | Human T cells | Enhanced conversion into Foxp3+ regulatory T cells (Tregs)[1][2] |
Table 3: In Vivo On-Target Effects of this compound in a Psoriasis Model
| Animal Model | Treatment | Key Findings |
| Imiquimod-Induced Psoriasis-like Dermatitis in mice | Daily oral administration of this compound | Ameliorated skin inflammation, reduced ear thickness, and decreased expression of inflammatory cytokine mRNA and protein in psoriatic lesions.[1][2][8] |
Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to the extracellular domain (ECD) of human VISTA.
General Protocol:
-
Protein Preparation: Recombinant human VISTA-ECD is expressed and purified.
-
Labeling: The VISTA-ECD is fluorescently labeled according to the manufacturer's instructions for the MST instrument.
-
Serial Dilution: A serial dilution of the unlabeled small molecule (this compound) is prepared in a suitable buffer.
-
Incubation: A constant concentration of the labeled VISTA-ECD is mixed with each dilution of this compound and incubated to reach binding equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled VISTA-ECD along a microscopic temperature gradient. Changes in this movement upon binding to this compound are detected.
-
Data Analysis: The changes in thermophoresis are plotted against the ligand concentration, and the data is fitted to a binding model to calculate the Kd value.[9][10]
CFSE T-Cell Proliferation Assay
Objective: To assess the effect of this compound on T-cell proliferation.
General Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
CFSE Staining: Isolated PBMCs are stained with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Cell Culture and Stimulation: CFSE-labeled cells are cultured in the presence or absence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a mitogen).
-
Treatment: Different concentrations of this compound are added to the stimulated cell cultures.
-
Incubation: Cells are incubated for a period sufficient to allow for several rounds of cell division (typically 3-5 days).
-
Flow Cytometry: The fluorescence intensity of CFSE in the T-cell population is analyzed by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Data Analysis: The proliferation index, which reflects the extent of cell division, is calculated for each treatment condition.[2][11][12][13]
Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a model of skin inflammation.
General Protocol:
-
Animal Model: A psoriasis-like skin inflammation is induced in mice (e.g., BALB/c or C57BL/6 strains) by the daily topical application of imiquimod (B1671794) cream (5%) on a shaved area of the back and/or the ear.[3][4][14]
-
Treatment: Mice are treated with this compound (e.g., via oral administration) or a vehicle control daily.
-
Clinical Scoring: The severity of the skin inflammation is monitored and scored daily based on parameters such as erythema (redness), scaling, and skin thickness (measured with calipers).
-
Histological Analysis: At the end of the study, skin samples are collected for histological analysis (e.g., H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Skin or serum samples can be analyzed for the expression levels of inflammatory cytokines (e.g., by qPCR or ELISA).[9][15]
Mandatory Visualization
Caption: Simplified VISTA signaling pathway illustrating its inhibitory role in T-cell activation.
Caption: Proposed mechanism of action for this compound through the VISTA-JAK2-STAT2 pathway.
Caption: Experimental workflow for validating the on-target effects of this compound.
References
- 1. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB or c Mouse: Application in Dermatology Research [jscimedcentral.com]
- 10. researchgate.net [researchgate.net]
- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 12. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. real.mtak.hu [real.mtak.hu]
- 15. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
M351-0056: A Comparative Analysis of a Novel Small Molecule VISTA Agonist
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of M351-0056 with other VISTA Agonists in the Landscape of Immunomodulatory Therapeutics.
V-domain Ig suppressor of T-cell activation (VISTA), a critical negative checkpoint regulator, has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. Agonists of VISTA are sought after for their potential to suppress overactive immune responses. This guide provides a detailed comparison of this compound, a novel small-molecule VISTA agonist, with other known VISTA agonists, supported by experimental data.
Introduction to this compound
This compound is a low molecular weight compound identified through virtual screening and molecular docking as a modulator of the immune checkpoint protein VISTA.[1][2] It has demonstrated the ability to enhance VISTA's immunosuppressive functions, suggesting its potential as a therapeutic agent for autoimmune and inflammatory conditions.[1][2]
Quantitative Comparison of VISTA Agonists
The following table summarizes the key quantitative data for this compound and other notable VISTA agonists. Direct comparative studies are limited, and data are compiled from various independent research findings.
| Parameter | This compound | Imatinib (B729) | VISTA.COMP | Anti-VISTA Agonist Antibodies (e.g., MH5A, 4C11, 7G1) |
| Molecule Type | Small Molecule | Small Molecule | Engineered Pentameric Protein | Monoclonal Antibodies |
| Binding Affinity (KD) | 12.60 ± 3.84 μM (to human VISTA-ECD)[1][2] | 0.2009 μM (to human VISTA-ECD)[3] | Not explicitly reported, but demonstrates high-avidity binding[4][5] | High affinity (sub-nanomolar to low nanomolar range reported for some clones)[6][7][8] |
| In Vitro Efficacy | - Decreased secretion of IL-2, TNF-α, IL-17A, and IFN-γ from PBMCs.[9] - Suppressed proliferation of PBMCs.[1][2] - Enhanced conversion to Foxp3+ regulatory T cells.[1] | - Reduced cytokine production from PBMCs and Jurkat cells.[3] - Inhibited PBMC proliferation.[3] | - Suppresses CD4+ T cell proliferation as a soluble ligand.[4][10] - Suppresses IL-2 and IFN-γ secretion from T cells.[10] | - Suppress T cell proliferation and cytokine production.[7][11][12] - Induce a suppressive phenotype in macrophages.[11] |
| In Vivo Efficacy | Ameliorated imiquimod-induced psoriasis-like dermatitis in mice.[1][2] | Alleviated lupus-like disease in cGVHD and MRL/lpr mouse models.[3] | - Prolonged skin allograft survival in a mouse transplant model.[13] - Rescued mice from acute concanavalin-A-induced hepatitis.[13] | - MH5A: Prevents GVHD, ameliorates murine lupus, protects against sepsis.[7][14] - 4C11: Decreased asthma severity and lung inflammation.[11] - 7G1: Attenuated imiquimod-induced psoriasis.[8] |
| Proposed Mechanism of Action | Activation of the JAK2–STAT2 pathway.[1][2] | Inhibition of the IFN-I and noncanonical NF-κB pathway.[3] | Direct agonism of the VISTA receptor.[4][13] | Direct agonism of the VISTA receptor.[14] |
Signaling Pathways
The agonistic activity of this compound and Imatinib on VISTA is thought to be mediated through distinct downstream signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of VISTA agonists.
Binding Affinity Measurement: Microscale Thermophoresis (MST)
Microscale thermophoresis is a technique used to quantify the binding affinity between molecules in solution.[15][16]
Protocol Summary:
-
Protein Labeling: The target protein (human VISTA-extracellular domain) is labeled with a fluorescent dye.[15]
-
Ligand Dilution: A serial dilution of the unlabeled binding partner (e.g., this compound) is prepared.
-
Incubation: The labeled protein is mixed with the different concentrations of the ligand and incubated to allow binding to reach equilibrium.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: An infrared laser creates a microscopic temperature gradient within the capillaries, and the movement of the fluorescently labeled protein is monitored.[16]
-
Data Analysis: The change in thermophoresis upon ligand binding is used to calculate the dissociation constant (KD).[15]
In Vitro T-Cell Proliferation Assay: CFSE-Based Flow Cytometry
This assay measures the extent of T-cell division in response to stimulation, and the inhibitory effect of VISTA agonists.[17][18]
Protocol Summary:
-
Cell Isolation: T-cells are isolated from PBMCs obtained from healthy donors.[17]
-
CFSE Labeling: T-cells are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division.[19][20]
-
Cell Culture and Stimulation: Labeled T-cells are cultured in the presence of stimulating antibodies (e.g., anti-CD3 and anti-CD28).[17]
-
Agonist Treatment: The VISTA agonist is added to the cultures at a range of concentrations.
-
Incubation: Cells are incubated for several days to allow for proliferation.
-
Flow Cytometry Analysis: The fluorescence intensity of CFSE in the T-cells is measured by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.[18]
Cytokine Secretion Assay: ELISA
This assay quantifies the concentration of specific cytokines released by immune cells into the culture supernatant.[1][21]
Protocol Summary:
-
Cell Culture: PBMCs are cultured with appropriate stimuli in the presence or absence of the VISTA agonist.
-
Supernatant Collection: After incubation, the cell culture supernatant, which contains the secreted cytokines, is collected.[1]
-
ELISA: The supernatant is analyzed using a sandwich ELISA kit specific for the cytokine of interest. This involves capturing the cytokine with an antibody-coated plate, followed by detection with a second, enzyme-linked antibody.[22][23]
-
Quantification: The amount of cytokine is determined by measuring the enzymatic reaction and comparing it to a standard curve generated with known concentrations of the cytokine.[24]
In Vivo Model: Imiquimod-Induced Psoriasis in Mice
This is a widely used animal model to study the pathogenesis of psoriasis and to evaluate the efficacy of anti-inflammatory therapeutics.[25][26]
Protocol Summary:
-
Disease Induction: A daily topical application of imiquimod cream is administered to the shaved skin of mice to induce a psoriasis-like skin inflammation.[26][27]
-
Agonist Administration: The VISTA agonist is administered to the mice, typically daily, either systemically (e.g., intraperitoneally) or topically.
-
Clinical Scoring: The severity of the skin inflammation is monitored and scored based on erythema (redness), scaling, and thickness.[25]
-
Histological Analysis: At the end of the study, skin samples are collected for histological examination to assess epidermal thickness and immune cell infiltration.[28]
Conclusion
This compound is a promising small-molecule VISTA agonist with demonstrated in vitro and in vivo activity. Its mechanism of action, potentially involving the JAK2-STAT2 pathway, offers a novel approach to VISTA-targeted therapy. When compared to other VISTA agonists, such as the repurposed drug imatinib and the engineered protein VISTA.COMP, this compound presents a distinct profile. While imatinib shows higher binding affinity, the broader therapeutic implications and safety profiles of these small molecules require further investigation. Antibody-based agonists offer high specificity and affinity but may have different pharmacokinetic and pharmacodynamic properties compared to small molecules. The continued development and comparative analysis of these diverse VISTA agonists will be crucial in determining their optimal therapeutic applications for a range of immune-mediated diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VISTA.COMP — an engineered checkpoint receptor agonist that potently suppresses T cell–mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - VISTA.COMP — an engineered checkpoint receptor agonist that potently suppresses T cell–mediated immune responses [insight.jci.org]
- 6. VISTA Monoclonal Antibody (MH5A), Functional Grade (16-5919-82) [thermofisher.com]
- 7. High-Affinity Anti-VISTA Antibody Protects against Sepsis by Inhibition of T Lymphocyte Apoptosis and Suppression of the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonistic nanobodies and antibodies to human VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - VISTA.COMP — an engineered checkpoint receptor agonist that potently suppresses T cell–mediated immune responses [insight.jci.org]
- 11. VISTA and its ligands: the next generation of promising therapeutic targets in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VISTA Monoclonal Antibody (MH5A), Functional Grade, eBioscience , Invitrogen:Antibodies:Primary | Fisher Scientific [fishersci.com]
- 13. VISTA.COMP - an engineered checkpoint receptor agonist that potently suppresses T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 16. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 18. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. biomatik.com [biomatik.com]
- 25. imavita.com [imavita.com]
- 26. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 27. real.mtak.hu [real.mtak.hu]
- 28. Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB or c Mouse: Application in Dermatology Research [jscimedcentral.com]
A Comparative Analysis of M351-0056 and Imatinib as VISTA Agonists in Immune Regulation
For Immediate Release
This guide provides a detailed comparative analysis of two small molecule compounds, M351-0056 and the FDA-approved tyrosine kinase inhibitor imatinib (B729), focusing on their roles as agonists of the V-domain Ig suppressor of T cell activation (VISTA), a critical negative checkpoint regulator in the immune system. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of VISTA modulation.
Introduction to VISTA
V-domain immunoglobulin suppressor of T-cell activation (VISTA) is a key immune checkpoint molecule that belongs to the B7 family.[1][2] It is expressed on various immune cells, including T cells and myeloid cells, and plays a crucial role in regulating a wide range of immune responses.[1][3] Agonistic targeting of VISTA has emerged as a promising strategy to dampen pathogenic inflammatory responses in autoimmune diseases.[2]
Overview of this compound and Imatinib as VISTA Agonists
This compound is a novel small molecule compound identified through virtual screening that shows a high affinity for VISTA.[1][4] It has been demonstrated to modulate VISTA's immune function both in vitro and in vivo.[1] Imatinib, a well-known tyrosine kinase inhibitor, has also been identified as a small-molecule VISTA agonist through molecular docking and surface plasmon resonance (SPR) experiments.[5] Both compounds have been shown to enhance VISTA's function and ameliorate disease in preclinical models of autoimmunity.[5]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and imatinib in relation to their interaction with and effect on VISTA.
Table 1: Binding Affinity to Human VISTA
| Compound | Binding Assay Method | Dissociation Constant (KD) | Source |
| This compound | Microscale Thermophoresis | 12.60 ± 3.84 μM | [1] |
| Imatinib | Surface Plasmon Resonance | 0.2009 μM | [5] |
Note: The KD values were determined by different methodologies and may not be directly comparable.
Table 2: In Vitro Functional Effects
| Compound | Assay | Effect | Source |
| This compound | Cytokine Secretion (PBMCs, CD4+ T cells) | Decreased cytokine secretion | [1] |
| PBMC Proliferation | Suppressed proliferation | [1] | |
| Regulatory T cells (Tregs) | Enhanced expression of Foxp3+ T cells | [1] | |
| Imatinib | Cytokine Secretion (PBMCs, Jurkat cells) | Reduced cytokine production | [5] |
| PBMC Proliferation | Inhibited proliferation | [5] |
Table 3: In Vivo Efficacy in Autoimmune Models
| Compound | Animal Model | Key Outcomes | Source |
| This compound | Imiquimod-induced psoriasis-like dermatitis | Ameliorated skin inflammation; Decreased inflammatory cytokine expression in lesions | [1] |
| cGVHD and MRL/lpr lupus models | Attenuated autoantibodies, renal injury, inflammatory cytokines, and immune cell expansion | [5] | |
| Imatinib | cGVHD and MRL/lpr lupus models | Attenuated autoantibodies, renal injury, inflammatory cytokines, and immune cell expansion | [5] |
Signaling Pathways
This compound and imatinib appear to exert their effects as VISTA agonists through distinct, though potentially overlapping, signaling pathways.
This compound: Studies have shown that the modulatory effects of this compound on VISTA involve the JAK2-STAT2 pathway .[1] Treatment with this compound was found to decrease the gene expression of components of this pathway, including JAK2 and STAT2, and reduce the phosphorylation of JAK2 and STAT2 proteins in PBMCs.[4]
Imatinib and this compound in a Lupus Model: In a comparative study using lupus-like disease models, both imatinib and this compound were found to ameliorate the condition by improving aberrantly activated Type I Interferon (IFN-I) signaling and the noncanonical NF-κB pathway .[5]
Caption: Signaling pathways of this compound and Imatinib as VISTA agonists.
Experimental Protocols
Below are summaries of the methodologies used in the key experiments cited in this guide. For full, detailed protocols, please refer to the source publications.
VISTA Binding Assays
-
Microscale Thermophoresis (MST) for this compound:
-
Protein Labeling: Recombinant human VISTA-extracellular domain (ECD)-His protein was labeled with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol.[4]
-
Sample Preparation: this compound was prepared in a series of dilutions and mixed with the labeled VISTA-ECD.
-
Incubation: The mixtures were incubated at room temperature in the dark to allow for binding.
-
Measurement: Samples were loaded into capillaries, and the thermophoretic movement of the labeled protein in response to a temperature gradient was measured. Changes in this movement upon binding of this compound were used to calculate the dissociation constant (KD).[4]
-
-
Surface Plasmon Resonance (SPR) for Imatinib:
-
Chip Preparation: Human VISTA protein was immobilized on a CM5 sensor chip via amino coupling.[4]
-
Analyte Injection: Different concentrations of imatinib were flowed over the chip surface.
-
Binding Measurement: The binding of imatinib to the immobilized VISTA was detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Data Analysis: The association and dissociation rates were measured to calculate the KD value.
-
Caption: Experimental workflows for VISTA binding assays.
Cellular Functional Assays
-
PBMC Proliferation Assay:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.
-
Cell Culture: PBMCs were cultured in appropriate media and stimulated with mitogens (e.g., phytohemagglutinin - PHA) in the presence or absence of varying concentrations of this compound or imatinib.
-
Proliferation Measurement: Cell proliferation was assessed using methods such as CFSE (carboxyfluorescein succinimidyl ester) dilution measured by flow cytometry or ATP-based luminescence assays.
-
-
Cytokine Secretion Assay:
-
Cell Culture and Stimulation: PBMCs or isolated CD4+ T cells were cultured and stimulated in the presence or absence of this compound or imatinib.
-
Supernatant Collection: After a defined incubation period, cell culture supernatants were collected.
-
Cytokine Measurement: The concentrations of various cytokines (e.g., IL-2, IFN-γ) in the supernatants were quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays.
-
In Vivo Studies in Autoimmune Models
-
Imiquimod-Induced Psoriasis-like Dermatitis (this compound):
-
Disease Induction: Psoriasis-like skin inflammation was induced in mice by the topical application of imiquimod.
-
Treatment: Mice were administered this compound daily.
-
Assessment: Disease severity was evaluated by monitoring skin parameters such as erythema, scaling, and thickness. At the end of the study, skin lesions were collected for histological analysis and measurement of inflammatory cytokine mRNA and protein levels.[4]
-
-
cGVHD and MRL/lpr Lupus Models (this compound and Imatinib):
-
Disease Models: Chronic graft-versus-host disease (cGVHD) and MRL/lpr mouse models, which spontaneously develop a lupus-like disease, were used.
-
Treatment: Diseased mice were treated with either this compound or imatinib.
-
Assessment: The therapeutic effects were evaluated by measuring levels of autoantibodies (e.g., anti-dsDNA), assessing renal injury (e.g., proteinuria, kidney histology), and quantifying inflammatory cytokines and chemokines in serum and tissues.[5]
-
Conclusion
Both this compound and imatinib have been identified as small molecule agonists of VISTA, demonstrating the potential to enhance its immunosuppressive functions. While this compound was developed specifically as a VISTA modulator, the discovery of this activity in the existing drug imatinib opens new avenues for drug repurposing. The available data indicate that both compounds can effectively suppress immune responses in vitro and show therapeutic efficacy in preclinical models of autoimmune diseases. Further research is warranted to fully elucidate their comparative efficacy, safety profiles, and precise mechanisms of action in different disease contexts.
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
M351-0056: A Novel VISTA Modulator in Psoriasis Treatment Compared to Standard Therapies
For Immediate Release
A novel, low molecular weight compound, M351-0056, has demonstrated promising preclinical efficacy in mitigating psoriasis-like skin inflammation. This investigational molecule operates by modulating the V-domain immunoglobulin suppressor of T-cell activation (VISTA), an immune-checkpoint protein, presenting a unique mechanism of action compared to established psoriasis treatments. This guide provides a comparative analysis of this compound against current standard-of-care therapies for psoriasis, tailored for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a small molecule agonist of VISTA, a negative checkpoint regulator that suppresses T-cell mediated immune responses. By enhancing VISTA's function, this compound aims to inhibit the inflammatory cascade that drives psoriasis. Preclinical studies have shown that this compound can decrease inflammatory cytokine levels, inhibit T-cell proliferation, and promote the conversion of T-cells into regulatory T-cells (Tregs) in vitro. In vivo experiments using an imiquimod-induced psoriasis-like dermatitis mouse model demonstrated that daily administration of this compound ameliorated skin inflammation.
Mechanism of Action: A Departure from Current Treatments
Standard psoriasis treatments encompass a range of modalities including topical agents, phototherapy, oral systemic drugs, and biologics. Biologics, the most targeted therapies, primarily neutralize specific cytokines such as TNF-α, IL-17, and IL-23, which are key drivers of psoriatic inflammation. In contrast, this compound's mechanism involves the JAK2-STAT2 pathway, offering a different point of intervention in the psoriatic inflammatory process.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Comparative Efficacy Data
Direct comparative clinical data for this compound against standard psoriasis treatments is not yet available, as this compound is in the preclinical stage of development. The following tables summarize the available preclinical data for this compound and the established clinical efficacy of representative standard psoriasis therapies.
Table 1: Preclinical Efficacy of this compound in an Imiquimod-Induced Psoriasis Mouse Model
| Parameter | Vehicle Control | This compound (25 mg/kg) | Outcome |
| Ear Thickness | Increased | Significantly Reduced | Amelioration of skin swelling |
| Inflammatory Cytokine mRNA (in skin lesions) | Elevated | Decreased | Reduction of local inflammation |
| Inflammatory Cytokine Protein (in skin lesions) | Elevated | Decreased | Reduction of local inflammation |
Table 2: Clinical Efficacy of Standard Systemic Psoriasis Treatments (Moderate to Severe Plaque Psoriasis)
| Treatment Class | Representative Drug | Efficacy Endpoint (PASI 75*) | Typical Onset of Action |
| IL-17 Inhibitors | Secukinumab | ~77-90% at week 12-16 | Rapid |
| IL-23 Inhibitors | Guselkumab | ~73% at week 16 | Weeks to months |
| TNF-α Inhibitors | Adalimumab | ~71% at week 16 | Weeks to months |
| Oral Systemics | Apremilast | ~33% at week 16 | Weeks to months |
*Psoriasis Area and Severity Index (PASI) 75 denotes a 75% reduction in the severity of psoriasis from baseline.
Experimental Protocols
This compound In Vivo Efficacy Study (Imiquimod-Induced Psoriasiform Dermatitis Model)
A standardized mouse model was utilized to induce psoriasis-like skin inflammation.
-
Animal Model: BALB/c mice were used.
-
Induction of Dermatitis: A daily topical dose of imiquimod (B1671794) cream (5%) was applied to the shaved back and right ear of the mice for a specified number of consecutive days to induce an inflammatory response resembling psoriasis.
-
Treatment: this compound (25 mg/kg) was administered daily to the treatment group. A control group received a vehicle.
-
Efficacy Assessment:
-
Macroscopic Evaluation: Skin inflammation, erythema, scaling, and thickness were visually assessed and scored. Ear thickness was measured daily using a micrometer.
-
Histological Analysis: Skin biopsies were collected, fixed in formalin, embedded in paraffin, and sectioned. Hematoxylin and eosin (B541160) (H&E) staining was performed to evaluate epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: The expression of inflammatory cytokine mRNA and proteins in skin lesions was quantified using techniques such as quantitative real-time PCR (qRT-PCR) and ELISA.
-
The workflow for this preclinical study is illustrated below.
Future Outlook
The preclinical data for this compound is a promising first step. Its novel mechanism of action, targeting the VISTA immune checkpoint, could offer a valuable alternative or complementary approach to the current cytokine-focused psoriasis therapies. Further research, including comprehensive toxicology studies and eventually well-controlled clinical trials, will be necessary to determine the clinical efficacy and safety of this compound in patients with psoriasis and to ascertain its position in the therapeutic landscape. The development of oral small molecules like this compound is also of high interest, as they could provide a more convenient administration route compared to the injectable biologics that currently dominate the treatment of moderate-to-severe psoriasis.
A Comparative Guide to VISTA Modulators: The Small Molecule Agonist M351-0056 vs. Anti-VISTA Antibodies in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is a critical immune checkpoint regulator with a distinct expression pattern and function compared to well-established targets like PD-1 and CTLA-4.[1][2] Primarily expressed on myeloid cells and to a lesser extent on T cells, VISTA can act as both a ligand and a receptor to suppress T cell activation, making it a compelling target for immunotherapy.[3][4][5] Therapeutic modulation of VISTA is being explored through two main avenues: monoclonal antibodies and novel small-molecule compounds.
This guide provides an objective comparison between the functional effects of M351-0056, a novel small-molecule VISTA agonist, and various anti-VISTA antibodies, which can be either agonistic (immunosuppressive) or antagonistic (immune-stimulatory).
Functional Profile Overview
This compound is a low molecular weight compound identified through virtual screening that demonstrates a binding affinity for the human VISTA extracellular domain with a dissociation constant (Kᴅ) of 12.60 ± 3.84 μM.[6][7] As an agonist, its primary role is to enhance the natural immunosuppressive functions of VISTA.[7] This positions it as a potential therapeutic for autoimmune diseases and inflammatory conditions.[6][7]
Anti-VISTA antibodies, conversely, are developed with different functional outcomes in mind.
-
Antagonistic Antibodies: These are designed to block VISTA's inhibitory signals, thereby unleashing T cell activity against tumors. They represent a promising strategy in oncology, particularly for tumors resistant to other checkpoint inhibitors.[3][8][9]
-
Agonistic Antibodies: Similar to this compound, these antibodies mimic VISTA's natural function to suppress T cell responses and are being investigated for treating autoimmune and inflammatory diseases.[2][9][10][11]
The functional differences are further nuanced by the antibody's isotype (e.g., IgG1 vs. IgG4), which can determine its interaction with Fc-receptors and influence whether it has a depleting or non-depleting effect on VISTA-expressing cells.[3][12][13]
Data Presentation: this compound vs. Anti-VISTA Antibodies in Key Functional Assays
The following tables summarize the expected outcomes of VISTA modulators in standard in vitro functional assays.
Table 1: T Cell Proliferation & Activation Assays
| Assay Type | Modulator | Expected Outcome | Representative Data/Observations |
|---|---|---|---|
| T Cell Proliferation Assay | This compound (Agonist) | Suppression of T cell proliferation.[6][7] | This compound inhibited the proliferation of Peripheral Blood Mononuclear Cells (PBMCs).[7][14][15] |
| Antagonistic Antibody | Enhancement of T cell proliferation.[3] | Anti-VISTA antibodies can augment T cell proliferation in Mixed Lymphocyte Reaction (MLR) assays.[3] | |
| Agonistic Antibody | Suppression of T cell proliferation.[10][11] | Agonistic anti-hVISTA mAbs (7E12, 7G5) displayed strong suppression of T cell proliferation in human PBMC cultures.[10][11] | |
| T Cell Activation Marker Expression (e.g., CD25, HLA-DR) | This compound (Agonist) | Decrease in T cell activation markers. | Consistent with its role in suppressing T cell responses. |
| Antagonistic Antibody | Increase in T cell activation markers and maturation of Antigen Presenting Cells (APCs).[16] | KVA12123 induced T cell activation.[8] K01401-020 increased CD80/86 on myeloid dendritic cells.[17] |
| | Agonistic Antibody | Decrease in T cell activation markers. | VISTA-Ig fusion proteins blunt the production of T cell activation markers.[4] |
Table 2: Cytokine Release Assays
| Assay Type | Modulator | Expected Outcome | Representative Data/Observations |
|---|---|---|---|
| Pro-inflammatory Cytokine Release (e.g., IFN-γ, IL-2) | This compound (Agonist) | Decrease in cytokine secretion.[6][7] | This compound decreased cytokine secretion from PBMCs and human CD4+ T cells.[7] |
| Antagonistic Antibody | Increase in cytokine secretion.[3][17] | K01401-020 stimulated IFN-γ release in an MLR setting.[17] HMBD-002 attenuates suppression of IFN-γ release from activated T cells.[13] |
| | Agonistic Antibody | Suppression of cytokine production.[4] | VISTA-Ig suppressed the production of T cell cytokines.[4] |
Table 3: Regulatory T Cell (Treg) Population Analysis
| Assay Type | Modulator | Expected Outcome | Representative Data/Observations |
|---|---|---|---|
| Foxp3+ Treg Conversion/Expansion | This compound (Agonist) | Enhancement of conversion to Foxp3+ Tregs.[6][7] | This compound enhanced the expression of Foxp3+ T cells.[7] |
| Antagonistic Antibody | No significant effect or decrease in Treg suppression. | By blocking VISTA, these antibodies aim to reduce overall immunosuppression, which can include Treg-mediated suppression. |
| | Agonistic Antibody | Enhancement of conversion to Foxp3+ Tregs. | Recombinant VISTA Ig fusion protein promoted the conversion of naïve T cells into Foxp3+ regulatory T cells. |
Signaling Pathways and Experimental Workflows
VISTA Signaling Paradigm
VISTA exerts its inhibitory function through a dual mechanism, acting as both a ligand on antigen-presenting cells (APCs) and as a receptor on T cells. This complexity means that therapeutic agents can intervene at multiple points in the pathway.
Caption: VISTA acts as both a ligand and receptor to suppress T cell activation.
General Workflow for Functional Antibody Screening
The process of identifying and characterizing a therapeutic anti-VISTA antibody involves several key stages, from initial binding assays to complex functional screens.
Caption: High-level workflow for anti-VISTA antibody discovery and validation.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize VISTA modulators.
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the ability of a test article (antibody or small molecule) to modulate T cell activation and proliferation in response to allogeneic stimulation.[3][17][18]
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Setup: Designate PBMCs from one donor as "responder" cells and the other as "stimulator" cells. Irradiate the stimulator cells to prevent their proliferation.
-
Co-culture: Plate the responder and stimulator cells together in a 96-well plate at an appropriate ratio (e.g., 1:1).
-
Treatment: Add the test article (e.g., anti-VISTA antibody, this compound, or isotype control) at various concentrations to the co-culture.
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified CO₂ incubator.
-
Proliferation Readout: On the final day, add a proliferation indicator such as ³H-thymidine or a dye like CFSE and incubate for an additional 18-24 hours. Measure proliferation using a scintillation counter or flow cytometry, respectively.[19]
-
Analysis: Compare the proliferation levels in treated wells to the control wells. Antagonists are expected to increase proliferation, while agonists will decrease it.
Cytokine Release Assay
Objective: To measure the secretion of key cytokines (e.g., IFN-γ, IL-2, TNF-α) from immune cells following treatment with a VISTA modulator.[18][20]
Methodology:
-
Assay Setup: Use the supernatant collected from the MLR assay (at day 5-7) or set up a separate culture of PBMCs stimulated with an activating agent like anti-CD3/CD28 antibodies or Staphylococcal enterotoxin B (SEB).[19][21]
-
Treatment: Add the test article at desired concentrations to the stimulated PBMC culture.
-
Incubation: Incubate for 24-72 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Analyze the supernatant using a multiplex immunoassay platform (e.g., Luminex, Meso Scale Discovery) or a standard ELISA for specific cytokines.[19][20]
-
Analysis: Quantify the concentration of cytokines in treated samples and compare them to controls. Antagonists are expected to increase pro-inflammatory cytokines, while agonists will decrease them.
In Vitro Treg Suppression Assay
Objective: To determine if a test article can modulate the generation or function of regulatory T cells.[18]
Methodology:
-
Cell Isolation: Isolate naïve CD4+ T cells from healthy donor PBMCs using magnetic-activated cell sorting (MACS).
-
Culture and Differentiation: Culture the naïve CD4+ T cells in Treg-polarizing conditions (e.g., with anti-CD3/CD28 beads, IL-2, and TGF-β).
-
Treatment: Add the test article (this compound, agonistic antibody, or control) to the culture medium at the start of the experiment.
-
Incubation: Culture for 4-5 days.
-
Analysis by Flow Cytometry: Harvest the cells and perform intracellular staining for the transcription factor Foxp3, the definitive marker for Tregs. Analyze the percentage of CD4+Foxp3+ cells using a flow cytometer.
-
Interpretation: An increase in the Foxp3+ population in treated wells compared to the control indicates that the modulator promotes Treg differentiation, consistent with an agonistic function.
References
- 1. Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct immune stimulatory effects of anti-human VISTA antibodies are determined by Fc-receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A highly potent anti-VISTA antibody KVA12123 - a new immune checkpoint inhibitor and a promising therapy against poorly immunogenic tumors [frontiersin.org]
- 9. Frontiers | Distinct immune stimulatory effects of anti-human VISTA antibodies are determined by Fc-receptor interaction [frontiersin.org]
- 10. Agonistic nanobodies and antibodies to human VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Rationally targeted anti-VISTA antibody that blockades the C-C’ loop region can reverse VISTA immune suppression and remodel the immune microenvironment to potently inhibit tumor growth in an Fc independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. | BioWorld [bioworld.com]
- 18. Immune Checkpoint Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 19. Immune Checkpoint Functional Assay | iQ Biosciences [iqbiosciences.com]
- 20. Function Assays for Immune Checkpoint - Creative Biolabs [creative-biolabs.com]
- 21. Immune Checkpoint Inhibitors Functional Assay - Immune Checkpoints [immune-checkpoints.creativebiomart.net]
Comparative Analysis of M351-0056 Cross-reactivity with Other Immune Checkpoints
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule VISTA agonist, M351-0056, with a focus on its cross-reactivity profile with other key immune checkpoint proteins. The information is intended to assist researchers in evaluating the specificity and potential off-target effects of this compound in preclinical and translational studies.
Executive Summary
This compound is a novel, low molecular weight compound identified as a modulator of the V-domain immunoglobulin suppressor of T-cell activation (VISTA), a negative immune checkpoint regulator.[1][2][3] It has been shown to bind to the extracellular domain of human VISTA with a moderate affinity and acts as an agonist, enhancing the immunosuppressive functions of VISTA.[1][2][3][4] This activity suggests its potential therapeutic application in autoimmune diseases and inflammatory conditions.[1][3]
Currently, public domain literature does not contain direct quantitative data on the cross-reactivity of this compound with a broad panel of other immune checkpoints such as PD-1, PD-L1, CTLA-4, LAG-3, or TIM-3. However, initial specificity studies have been conducted to confirm its action through VISTA.
This compound Profile and Primary Target Interaction
This compound was discovered through virtual screening of a chemical library for compounds that bind to the VISTA protein.[1][3] Its primary activity is to enhance VISTA-mediated suppression of T-cell responses.
| Parameter | Value | Method |
| Primary Target | V-domain immunoglobulin suppressor of T-cell activation (VISTA) | Virtual Screening, Binding Assays |
| Binding Affinity (KD) | 12.60 ± 3.84 μM | Microscale Thermophoresis (MST) |
| Mechanism of Action | VISTA Agonist | Functional Assays |
Table 1: Binding Affinity and Mechanism of Action of this compound for its primary target, VISTA.
Cross-reactivity with Other Immune Checkpoints
As of the latest available data, comprehensive screening of this compound against a panel of other immune checkpoint proteins has not been published. One study provided evidence of specificity by demonstrating that the inhibitory effect of this compound on IL-2 secretion was observed in wild-type murine CD4+ T cells but was absent in VISTA knockout (KO) CD4+ T cells.[1] This suggests that the observed activity of this compound is dependent on the presence of VISTA.
While this provides some evidence for specificity, it does not rule out potential interactions with other immune regulators. A thorough assessment of cross-reactivity is crucial for the further development of this compound as a therapeutic candidate.
VISTA Signaling Pathway
VISTA is a negative checkpoint regulator that can function as both a ligand and a receptor on T cells and antigen-presenting cells (APCs). As an agonist, this compound is presumed to enhance the inhibitory signals downstream of VISTA engagement. The precise downstream signaling of VISTA is still under investigation, but it is known to suppress T-cell activation, proliferation, and cytokine production.[2] One study suggests that this compound's modulation of VISTA may involve the JAK2-STAT2 pathway.[1][3]
Caption: VISTA Signaling Pathway
Experimental Protocols
To definitively assess the cross-reactivity of this compound, a series of binding and functional assays against other immune checkpoints would be required. Below are detailed methodologies for key experiments that could be employed.
Biochemical Binding Assays
a) Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity and kinetics of this compound to a panel of purified recombinant immune checkpoint proteins.
-
Methodology:
-
Immobilize the extracellular domains of human immune checkpoint proteins (e.g., PD-1, PD-L1, CTLA-4, LAG-3, TIM-3) on separate sensor chip surfaces.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor surfaces and a reference surface.
-
Monitor the change in the refractive index to determine the association and dissociation rates.
-
Calculate the equilibrium dissociation constant (KD) from the kinetic data.
-
b) Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay
-
Objective: To determine the relative binding of this compound to various immune checkpoint proteins.
-
Methodology:
-
Coat separate wells of a 96-well plate with recombinant immune checkpoint proteins.
-
Block non-specific binding sites.
-
Add varying concentrations of biotinylated this compound to the wells and incubate.
-
Wash the wells to remove unbound compound.
-
Add streptavidin-horseradish peroxidase (HRP) and incubate.
-
Add a chromogenic substrate and measure the absorbance to quantify binding.
-
Cell-Based Functional Assays
a) Reporter Gene Assays
-
Objective: To determine if this compound modulates the signaling of other immune checkpoints in a cellular context.
-
Methodology:
-
Utilize commercially available or in-house developed reporter cell lines. These are typically Jurkat T-cells engineered to express a specific immune checkpoint receptor (e.g., PD-1, CTLA-4) and a reporter gene (e.g., luciferase) under the control of a transcription factor (e.g., NFAT).
-
Co-culture the reporter cells with another cell line expressing the corresponding ligand (e.g., PD-L1, CD80/86).
-
Treat the co-culture with a range of this compound concentrations.
-
Measure the reporter gene expression (e.g., luminescence) to assess the effect of this compound on the specific immune checkpoint pathway.
-
b) Primary T-cell Proliferation and Cytokine Release Assays
-
Objective: To evaluate the functional effect of this compound on T-cell responses mediated by immune checkpoints other than VISTA.
-
Methodology:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Activate the T-cells using anti-CD3 and anti-CD28 antibodies in the presence of immobilized ligands for other immune checkpoints (e.g., PD-L1, CTLA-4-Ig).
-
Treat the activated T-cells with various concentrations of this compound.
-
After a defined incubation period, measure T-cell proliferation using methods like CFSE dilution by flow cytometry.
-
Measure the concentration of key cytokines (e.g., IL-2, IFN-γ) in the cell culture supernatant by ELISA or multiplex bead array.
-
Proposed Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a logical workflow for assessing the cross-reactivity of a small molecule immune checkpoint modulator like this compound.
Caption: Cross-Reactivity Screening Workflow
Conclusion
This compound is a promising VISTA agonist with potential applications in treating immune-mediated diseases. While initial studies suggest specificity for its primary target, a comprehensive cross-reactivity assessment against other immune checkpoints is a critical next step in its preclinical development. The experimental protocols outlined in this guide provide a framework for conducting such an evaluation to fully characterize the selectivity profile of this compound.
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small Molecule Agonist Targeting VISTA - Protheragen [protheragen.com]
A Head-to-Head Comparison of M351-0056 and Other VISTA-Targeting Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of immunotherapy, the V-domain Ig suppressor of T-cell activation (VISTA), an immune checkpoint protein, has emerged as a promising target for modulating immune responses in a variety of diseases. This guide provides a detailed, data-driven comparison of M351-0056, a novel small molecule VISTA modulator, with other immunomodulators known to interact with VISTA: Imatinib and Baloxavir marboxil.
Introduction to VISTA and its Modulators
VISTA, also known as PD-1H, is a negative checkpoint regulator that plays a crucial role in suppressing T-cell activation and maintaining immune homeostasis. Dysregulation of the VISTA pathway is implicated in autoimmune diseases and cancer. Consequently, developing agents that can modulate VISTA activity is of significant therapeutic interest. This guide focuses on a head-to-head comparison of three such agents:
-
This compound: A novel, low molecular weight compound identified as a modulator of the immune checkpoint protein VISTA.[1] It is being investigated for its potential in treating autoimmune and inflammatory diseases.
-
Imatinib: An established tyrosine kinase inhibitor primarily used in cancer therapy, which has been identified as a small-molecule VISTA agonist.[2]
-
Baloxavir marboxil: An antiviral drug used for treating influenza, which has also been shown to function as a VISTA agonist.
Mechanism of Action and Signaling Pathways
This compound is believed to exert its immunomodulatory effects primarily through the JAK2-STAT2 signaling pathway.[1] Upon binding to VISTA, this compound is thought to initiate a cascade that ultimately leads to the suppression of pro-inflammatory signals. The proposed mechanism involves the inhibition of T-cell proliferation and cytokine secretion, as well as the promotion of regulatory T-cell (Treg) differentiation.[1] More recent studies suggest that VISTA agonists like this compound may also ameliorate systemic lupus erythematosus (SLE) through the inhibition of IFN-I and noncanonical NF-κB pathways.[2]
Head-to-Head Performance Data
The following tables summarize the available quantitative data for this compound, Imatinib, and Baloxavir marboxil, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical and In Vitro Cellular Activity
| Parameter | This compound | Imatinib | Baloxavir marboxil |
| Target | VISTA | VISTA, ABL, c-Kit, PDGF-R | VISTA, Influenza Virus Cap-dependent Endonuclease |
| Binding Affinity (KD) to VISTA | 12.60 ± 3.84 µM[1] | 0.2009 µM[2] | 1.07 µM (active form BXA: 0.21 µM) |
| T-Cell Proliferation Inhibition (IC50) | Not Reported | 2.9 - 3.9 µM (PHA/dendritic cell stimulated)[3]; 5.4 µM (CD25 expression)[3]; 7.3 µM (CD69 expression)[3] | Not Reported |
| Effect on Cytokine Secretion | Decreased IFN-γ, TNF-α, IL-17A, IL-1β[4] | Reduced IL-2 production[3] | Not Reported (for immunomodulatory effect) |
| Effect on Regulatory T-cells (Tregs) | Enhanced conversion to Foxp3+ Tregs[1] | Impaired Treg immunosuppressive function | Not Reported |
Table 2: In Vivo Efficacy in Psoriasis Mouse Model (Imiquimod-Induced)
| Parameter | This compound (25 mg/kg) | Imatinib | Baloxavir marboxil |
| Ear Thickness Reduction | Significantly reduced compared to model group[4] | Not Reported | Not Reported |
| Serum IFN-γ Levels | Significantly decreased compared to model group[4] | Not Reported | Not Reported |
| Serum TNF-α Levels | Significantly decreased compared to model group[4] | Not Reported | Not Reported |
| Serum IL-17A Levels | Significantly decreased compared to model group[4] | Not Reported | Not Reported |
| Serum IL-1β Levels | Significantly decreased compared to model group[4] | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is used to evaluate the therapeutic efficacy of immunomodulators in a psoriasis-like inflammatory condition.
Protocol Details:
-
Animal Model: BALB/c mice are typically used.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 5-7 consecutive days.
-
Treatment: this compound (e.g., 25 mg/kg) or the vehicle control is administered orally once daily.
-
Assessment:
-
Clinical Scoring: Ear thickness is measured daily using a micrometer. The Psoriasis Area and Severity Index (PASI) is used to score erythema, scaling, and thickness of the back skin.
-
Histological Analysis: At the end of the experiment, skin samples are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Blood is collected for serum preparation, and cytokine levels (e.g., IFN-γ, TNF-α, IL-17A, IL-1β) are quantified using ELISA. Skin tissue can be used for mRNA extraction and analysis of cytokine gene expression by qPCR.
-
In Vitro T-Cell Proliferation Assay
This assay is crucial for determining the direct effect of immunomodulators on T-lymphocyte proliferation.
Protocol Details:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using magnetic-activated cell sorting (MACS).
-
Cell Labeling: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Cell Culture and Stimulation: Labeled T-cells are cultured in 96-well plates. Proliferation is induced using stimulants such as phytohemagglutinin (PHA) or anti-CD3 and anti-CD28 antibodies.
-
Treatment: The immunomodulatory compounds (this compound, Imatinib, etc.) are added at various concentrations.
-
Analysis: After 3-5 days of incubation, the dilution of CFSE, which corresponds to cell proliferation, is measured by flow cytometry. The IC50 value, the concentration at which proliferation is inhibited by 50%, is then calculated.
PBMC Cytokine Secretion Assay
This assay quantifies the effect of immunomodulators on the production of key inflammatory cytokines by immune cells.
Protocol Details:
-
Cell Isolation and Culture: PBMCs are isolated as described above and cultured in 96-well plates.
-
Stimulation and Treatment: Cells are stimulated with an appropriate agent (e.g., lipopolysaccharide [LPS] or PHA) in the presence of varying concentrations of the immunomodulator.
-
Supernatant Collection: After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
Conclusion
This compound presents as a promising novel immunomodulator targeting the VISTA pathway. Its ability to suppress T-cell proliferation, reduce pro-inflammatory cytokine production, and promote the generation of regulatory T-cells in vitro, coupled with its efficacy in a preclinical model of psoriasis, highlights its therapeutic potential.
When compared to other known VISTA-interacting compounds, this compound's profile suggests a more targeted immunomodulatory action. Imatinib, while demonstrating a higher binding affinity for VISTA, has a broader kinase inhibition profile, which may contribute to off-target effects. Baloxavir marboxil's primary mechanism is antiviral, and its immunomodulatory properties via VISTA are less characterized.
Further research is warranted to fully elucidate the quantitative differences in the in vivo efficacy and safety profiles of these compounds. Specifically, head-to-head comparative studies in various disease models are necessary to determine the relative therapeutic indices of this compound, Imatinib, and Baloxavir marboxil as VISTA modulators. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of such future studies.
References
- 1. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imatinib inhibits T-cell receptor-mediated T-cell proliferation and activation in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule VISTA Agonists: M351-0056 and Imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of two small molecule agonists of the V-domain Ig Suppressor of T cell Activation (VISTA), M351-0056 and the FDA-approved tyrosine kinase inhibitor, imatinib (B729). VISTA is a critical negative checkpoint regulator, and its agonism presents a promising therapeutic strategy for autoimmune diseases. This document summarizes their binding affinities, functional activities, and the experimental protocols used for their evaluation.
Data Presentation
The following table summarizes the key quantitative data for this compound and imatinib as VISTA agonists.
| Parameter | This compound | Imatinib | Reference |
| Binding Affinity (KD) to human VISTA-ECD | 12.60 ± 3.84 μM | 0.2009 μM | [1][2] |
| Functional Activity | VISTA Agonist | VISTA Agonist | [2][3] |
| Downstream Effects | - Decreased cytokine secretion (e.g., IL-2) - Suppressed T-cell proliferation - Enhanced expression of Foxp3+ T cells - Ameliorated imiquimod-induced psoriasis-like dermatitis | - Reduced cytokine production - Inhibited PBMC proliferation - Ameliorated lupus-like disease in murine models | [2][3][4] |
| Signaling Pathway Implication | JAK2-STAT2 pathway | IFN-I and noncanonical NF-κB pathway | [2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
VISTA Binding Affinity Determination (Microscale Thermophoresis for this compound)
Objective: To quantify the binding affinity of this compound to the extracellular domain (ECD) of human VISTA.
Methodology:
-
Protein Labeling: Recombinant human VISTA-ECD is labeled with a fluorescent dye according to the manufacturer's protocol (e.g., Monolith NT™ Protein Labeling Kit).
-
Serial Dilution: this compound is prepared in a series of concentrations.
-
Binding Reaction: The labeled VISTA-ECD is mixed with each concentration of this compound and incubated to reach binding equilibrium.
-
Measurement: The samples are loaded into capillaries, and microscale thermophoresis is performed. The change in fluorescence as a function of the ligand concentration is measured.
-
Data Analysis: The dissociation constant (KD) is determined by fitting the binding curve using appropriate software.[5]
VISTA Binding Affinity Determination (Surface Plasmon Resonance for Imatinib)
Objective: To quantify the binding affinity of imatinib to the ECD of human VISTA.
Methodology:
-
Chip Immobilization: Human VISTA protein is immobilized on a sensor chip (e.g., CM5 chip) using amine coupling.
-
Binding Analysis: Imatinib at various concentrations is flowed over the sensor chip.
-
Data Acquisition: The association and dissociation of imatinib to the immobilized VISTA are monitored in real-time by detecting changes in the surface plasmon resonance signal.
-
Data Analysis: The binding kinetics (association and dissociation rates) are analyzed to calculate the dissociation constant (KD).[2]
In Vitro VISTA Agonist Activity Assay (Cytokine Secretion)
Objective: To assess the ability of this compound and imatinib to enhance VISTA-mediated suppression of cytokine production.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or specific T-cell populations (e.g., human CD4+ T cells) are cultured.
-
Stimulation: The cells are stimulated to produce cytokines using agents like phytohemagglutinin (PHA) and phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Treatment: The stimulated cells are treated with varying concentrations of this compound or imatinib.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Cytokine Measurement: The concentration of cytokines (e.g., IL-2) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[3]
T-Cell Proliferation Assay
Objective: To determine the effect of VISTA agonists on T-cell proliferation.
Methodology:
-
Cell Labeling: T-cells are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation and Treatment: The labeled T-cells are stimulated to proliferate (e.g., with anti-CD3 antibodies) in the presence of different concentrations of this compound or imatinib.
-
Incubation: The cells are cultured for a period sufficient for cell division to occur (e.g., 72 hours).
-
Flow Cytometry: The proliferation of T-cells is assessed by measuring the dilution of the CFSE dye using flow cytometry. Each cell division results in a halving of the fluorescence intensity.[3]
Mandatory Visualization
VISTA Signaling Pathway and Agonist Action
Caption: VISTA signaling pathway activated by small molecule agonists.
Experimental Workflow for VISTA Agonist Evaluation
Caption: Workflow for evaluating the activity of VISTA agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 3. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | VISTA: A Target to Manage the Innate Cytokine Storm [frontiersin.org]
A Comparative Guide to M351-0056: A Novel VISTA Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on M351-0056, a novel small molecule agonist of the V-domain immunoglobulin suppressor of T-cell activation (VISTA), with other alternatives. Experimental data and detailed methodologies from key studies are presented to offer an objective overview of its performance and mechanism of action.
Quantitative Data Summary
This compound has been identified as a modulator of the immune-checkpoint protein VISTA, with a demonstrated affinity for the human VISTA-extracellular domain.[1][2] Its performance has been compared with Imatinib, another small molecule identified as a VISTA agonist.[3]
| Compound | Target | Binding Affinity (KD) | Method | Reference |
| This compound | Human VISTA-extracellular domain | 12.60 ± 3.84 μM | Microscale Thermophoresis | [1] |
| Imatinib | Human VISTA-extracellular domain | 0.2009 μM | Surface Plasmon Resonance | [3] |
Table 1: Comparative Binding Affinities of VISTA Agonists. This table summarizes the reported binding affinities of this compound and Imatinib to the extracellular domain of human VISTA.
The functional effects of this compound on immune cells have been demonstrated through various in vitro assays. A dose-dependent inhibition of IL-2 production in Jurkat T-cells has been reported.[1][2]
| Cell Line | Treatment | Concentration | Effect on IL-2 Production | Reference |
| Jurkat Cells | This compound | 25 μM | Inhibition | [1] |
| Jurkat Cells | This compound | 50 μM | Further Inhibition | [1] |
Table 2: Effect of this compound on IL-2 Production in Jurkat Cells. This table outlines the inhibitory effect of this compound on IL-2 secretion by stimulated Jurkat T-cells at different concentrations.
Experimental Protocols
VISTA Binding Affinity Assay (Microscale Thermophoresis)
The binding affinity of this compound to the human VISTA-extracellular domain (ECD) was determined using microscale thermophoresis. This method measures the motion of molecules in a microscopic temperature gradient, which is influenced by their size, charge, and hydration shell.
-
Protein Preparation: Recombinant human VISTA-ECD is expressed and purified.
-
Ligand Preparation: A series of dilutions of this compound are prepared.
-
Binding Reaction: The fluorescently labeled VISTA-ECD is mixed with the different concentrations of this compound.
-
Measurement: The samples are loaded into capillaries, and the thermophoretic movement is measured.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration to determine the dissociation constant (KD).
T-Cell Proliferation Assay (CFSE-based)
The effect of this compound on T-cell proliferation is assessed using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division.
-
Cell Labeling: Peripheral blood mononuclear cells (PBMCs) are labeled with CFSE.
-
Cell Culture: The labeled cells are cultured in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies) with or without this compound.
-
Incubation: The cells are incubated for a period sufficient for several rounds of cell division (typically 3-5 days).
-
Flow Cytometry: The fluorescence intensity of CFSE in the cells is analyzed by flow cytometry. A decrease in fluorescence intensity indicates cell proliferation.
-
Data Analysis: The percentage of proliferating cells and the number of cell divisions are quantified.
Cytokine Secretion Assay (ELISA)
The impact of this compound on the secretion of inflammatory cytokines by immune cells is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Stimulation: Human CD4+ T-cells or PBMCs are cultured and stimulated in the presence or absence of this compound.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: The supernatant is added to microplate wells coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, IL-17).
-
Detection: A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable color change.
-
Data Quantification: The absorbance is read using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.
In Vivo Model of Psoriasis-like Dermatitis
The therapeutic potential of this compound in an inflammatory skin condition is evaluated using a mouse model of imiquimod-induced psoriasis-like dermatitis.
-
Disease Induction: A daily topical dose of imiquimod (B1671794) cream is applied to the shaved back and ear of mice to induce skin inflammation resembling psoriasis.
-
Treatment: Mice are treated with this compound (e.g., via daily administration).
-
Clinical Evaluation: The severity of the skin inflammation is monitored by scoring erythema, scaling, and thickness of the ear and back skin.
-
Histological Analysis: Skin biopsies are collected for histological examination to assess epidermal hyperplasia and inflammatory cell infiltration.
-
Cytokine Analysis: The expression of inflammatory cytokines in the skin lesions is measured by qRT-PCR or ELISA.
Signaling Pathways and Mechanisms of Action
This compound is reported to exert its immunomodulatory effects through the activation of VISTA, which in turn influences downstream signaling pathways. Two key pathways have been implicated: the JAK2-STAT2 pathway and the IFN-I and noncanonical NF-κB pathway.[1][3]
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
M351-0056 specificity for VISTA over other B7 family proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule M351-0056 and its specificity for the V-domain Ig Suppressor of T cell Activation (VISTA), a critical negative checkpoint regulator belonging to the B7 family of proteins. While direct comparative binding data of this compound to other B7 family members is not currently available in the public domain, this document summarizes the existing experimental data on its affinity for VISTA and outlines the methodologies to assess its specificity.
Introduction to this compound and VISTA
This compound is a novel, low molecular weight compound identified through virtual screening of chemical libraries for molecules that bind to VISTA.[1][2] VISTA, also known as B7-H5, is a type I transmembrane protein that acts as an immune checkpoint, suppressing T cell activation and playing a crucial role in maintaining immune homeostasis.[3][4] It shares sequence homology with other B7 family ligands, notably PD-L1.[5] this compound has been shown to modulate VISTA's immune function, suggesting its potential as a therapeutic agent for autoimmune diseases and inflammation.[1][2]
Quantitative Data Summary
The binding affinity of this compound for human VISTA has been determined using microscale thermophoresis. The equilibrium dissociation constant (Kd) quantifies the strength of the interaction, with a lower Kd value indicating a higher binding affinity.
Table 1: Binding Affinity of this compound for Human VISTA
| Compound | Target Protein | Method | Kd (µM) | Reference |
| This compound | Human VISTA-extracellular domain | Microscale Thermophoresis (MST) | 12.60 ± 3.84 | [1][2] |
Note: There is currently no publicly available data on the binding affinity of this compound for other B7 family proteins such as PD-L1, PD-L2, B7-H2, B7-H3, and B7-H4. To establish the specificity of this compound, further experimental validation is required.
Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity Determination
This protocol describes the general procedure for determining the binding affinity of a small molecule like this compound to a target protein.
Objective: To quantify the binding affinity (Kd) of this compound for VISTA and other B7 family proteins.
Materials:
-
Recombinant human VISTA-extracellular domain (and other B7 family proteins)
-
This compound
-
Fluorescent labeling dye (e.g., NHS-ester dye)
-
MST buffer (e.g., PBS with 0.05% Tween 20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Protein Labeling: The target protein (VISTA) is fluorescently labeled according to the manufacturer's protocol for the chosen dye. Unconjugated dye is removed by purification.
-
Serial Dilution: A serial dilution of the ligand (this compound) is prepared in MST buffer. A typical 16-point dilution series is recommended to cover a broad concentration range.
-
Binding Reaction: A constant concentration of the fluorescently labeled target protein is mixed with each dilution of the ligand. The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Capillary Loading: The samples are loaded into MST capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. The instrument applies a microscopic temperature gradient, and the movement of the fluorescently labeled molecules is monitored. Changes in the thermophoretic movement upon ligand binding are detected.
-
Data Analysis: The change in fluorescence is plotted against the ligand concentration. The data is fitted to a binding model to determine the equilibrium dissociation constant (Kd).
Visualizations
VISTA Signaling Pathway
VISTA acts as a negative regulator of T cell activation. Upon engagement, it is thought to suppress T cell receptor (TCR) signaling and cytokine production. The exact downstream signaling cascade of VISTA is still under investigation, but it is known to dampen TLR-mediated activation of MAPK/AP-1 and IKK/NF-κB signaling cascades.[3]
Caption: Simplified VISTA signaling pathway illustrating its inhibitory effect on T cell activation.
Experimental Workflow for Assessing Specificity
The following workflow outlines the key steps to determine the specificity of a small molecule inhibitor like this compound.
Caption: Experimental workflow for determining the specificity of a small molecule inhibitor.
Conclusion
This compound demonstrates a notable binding affinity for the immune checkpoint protein VISTA. However, to fully establish its profile as a specific VISTA modulator, comprehensive cross-reactivity studies against other members of the B7 protein family are essential. The experimental protocols and workflows outlined in this guide provide a framework for conducting such validation studies, which are critical for the further development of this compound as a potential therapeutic agent. Researchers are encouraged to perform these comparative analyses to ascertain the precise specificity of this promising compound.
References
- 1. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of M351-0056: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the novel V-domain Ig suppressor of T-cell activation (VISTA) agonist, M351-0056, against other VISTA-targeting agents and current standard-of-care treatments for psoriasis, a key indication for which this compound has been evaluated in preclinical studies. This analysis is based on publicly available experimental data.
Executive Summary
This compound is a small-molecule VISTA agonist that has demonstrated immunomodulatory activity and efficacy in preclinical models of autoimmune diseases.[1][2] While a precise therapeutic index for this compound cannot be calculated without dedicated toxicology studies, this guide synthesizes available efficacy and safety data to provide a preliminary assessment of its therapeutic potential. The comparison includes other VISTA-targeting biologics and established psoriasis therapies to contextualize the potential risk-benefit profile of this novel compound.
Data Presentation
Table 1: Preclinical Profile of this compound
| Parameter | Value | Species/System | Reference |
| Mechanism of Action | VISTA Agonist | Human | [1] |
| Binding Affinity (KD) | 12.60 ± 3.84 μM | Human VISTA | [3][4] |
| In Vitro Activity | Dose-dependent inhibition of IL-2 production (at 25 μM and 50 μM) | Human Jurkat cells | [3] |
| In Vivo Efficacy | Amelioration of imiquimod-induced psoriasis-like dermatitis | Mouse | [3] |
| Effective In Vivo Dose | 25 mg/kg/day (oral) | Mouse | [3] |
| Reported In Vivo Safety | "Effective and safe" at the tested dose | Mouse |
Table 2: Comparative Preclinical Data of VISTA-Targeting Biologics
| Compound | Type | Mechanism of Action | Effective Dose (in mice) | Key Preclinical Safety Findings | Reference |
| HMBD-002 | Anti-VISTA mAb | VISTA Antagonist | ~25 mg/kg | No observed toxicity in preclinical models. Generally safe and well-tolerated in a Phase 1 human trial. | [5][6][7][8][9] |
| JNJ-61610588 (Onvatilimab) | Anti-VISTA mAb | VISTA Antagonist | Not specified | Phase 1 human trial terminated due to cytokine release syndrome. | [10][11][12][13] |
| K01401-020 | Anti-VISTA mAb | VISTA Antagonist | Not specified | Well-tolerated in non-human primates at doses up to 100 mg/kg/week; transient decrease in neutrophils. | [14] |
Table 3: Therapeutic Dosing of Standard-of-Care Treatments for Psoriasis
| Drug | Class | Typical Therapeutic Dose | Maximum Recommended Dose | Key Toxicities | Reference |
| Methotrexate | DMARD | 10-25 mg/week | 20-25 mg/week | Hepatotoxicity, myelosuppression, nephrotoxicity | [15][16][17][18][19] |
| Cyclosporine | Calcineurin Inhibitor | 2.5-5 mg/kg/day | 5 mg/kg/day | Nephrotoxicity, hypertension, immunosuppression | [20][21][22][23][24] |
| Adalimumab | Anti-TNF Biologic | 40 mg every other week | Not applicable (trough levels monitored) | Increased risk of infections, injection site reactions, potential for heart failure | [25][26][27][28][29] |
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Dermatitis in Mice (for this compound Efficacy)
This protocol is based on the methodology described in the preclinical evaluation of this compound.[3]
-
Animal Model: BALB/c mice are used for this study.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream is applied to the shaved back and right ear of the mice for six consecutive days to induce psoriasis-like skin inflammation.
-
Treatment Groups:
-
Control Group: Treated with a control cream.
-
Model Group: Treated with imiquimod cream only.
-
This compound Group: Treated with imiquimod cream and administered this compound orally at a dose of 25 mg/kg/day.
-
-
Efficacy Assessment:
-
Ear thickness is measured daily using a micrometer.
-
At the end of the study, skin samples from the back and ear are collected for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine levels in the serum and skin tissue are measured using methods like ELISA or qPCR to quantify the inflammatory response.
-
In Vitro IL-2 Production Assay (for this compound Activity)
This protocol is based on the in vitro characterization of this compound.[3]
-
Cell Line: Human Jurkat T-cells, which can be engineered to overexpress the VISTA extracellular domain, are used.
-
Stimulation: Jurkat cells are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA) to induce T-cell activation and IL-2 production.
-
Treatment: Stimulated cells are treated with varying concentrations of this compound (e.g., 25 μM and 50 μM).
-
Endpoint Measurement: The concentration of IL-2 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory effect of this compound on T-cell activation.
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for this compound Evaluation
Caption: Logical Relationship for Comparative Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 6. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 7. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 8. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Therapeutic Potential of HMBD-002 in VISTA-expressing Cancers [prnewswire.com]
- 9. | BioWorld [bioworld.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Targeting of immune checkpoint regulator V-domain Ig suppressor of T-cell activation (VISTA) with 89Zr-labelled CI-8993 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. | BioWorld [bioworld.com]
- 15. Methotrexate in Moderate to Severe Psoriasis: Review of the Literature and Expert Recommendations | Actas Dermo-Sifiliográficas [actasdermo.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Methotrexate for Psoriasis: Treatment, Dosage, and Side Effects [healthline.com]
- 18. Methotrexate for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jrheum.org [jrheum.org]
- 20. Cyclosporine Regimens in Plaque Psoriasis: An Overview with Special Emphasis on Dose, Duration, and Old and New Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclosporine in severe psoriasis. Results of a meta-analysis in 579 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oral cyclosporin in psoriasis: a systematic review on treatment modalities, risk of kidney toxicity and evidence for use in non-plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Psoriasis treatment: Cyclosporine [aad.org]
- 24. cdn.mdedge.com [cdn.mdedge.com]
- 25. Developing a Therapeutic Range of Adalimumab Serum Concentrations in Management of Psoriasis: A Step Toward Personalized Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. est.ufmg.br [est.ufmg.br]
- 27. Defining the therapeutic range for adalimumab and predicting response in psoriasis: a multicenter prospective observational cohort study - White Rose Research Online [eprints.whiterose.ac.uk]
- 28. Defining the Therapeutic Range for Adalimumab and Predicting Response in Psoriasis: A Multicenter Prospective Observational Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Adalimumab in Psoriasis: How Much is Enough? - PMC [pmc.ncbi.nlm.nih.gov]
M351-0056: A Comparative Analysis in Preclinical Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the investigational small molecule, M351-0056, and its performance across different preclinical models of autoimmune disease. This compound is a novel, low molecular weight compound that modulates the V-domain immunoglobulin suppressor of T-cell activation (VISTA), an immune-checkpoint protein.[1][2] By enhancing VISTA-mediated immunosuppressive pathways, this compound presents a potential therapeutic strategy for a range of autoimmune and inflammatory conditions.[1][2][3][4]
This document summarizes the available experimental data, details the methodologies employed in key studies, and visualizes the compound's mechanism of action and experimental workflows.
Data Presentation: this compound Efficacy in Autoimmune Models
The following tables summarize the quantitative data from studies evaluating this compound in mouse models of psoriasis and systemic lupus erythematosus (SLE).
Table 1: Imiquimod-Induced Psoriasis-like Dermatitis Model
| Parameter | Vehicle Control | This compound Treatment | Outcome | Reference |
| Ear Thickness (mm) | Increased | Significantly Reduced | Amelioration of skin inflammation | [1] |
| Epidermal Thickness (µm) | Increased | Significantly Decreased | Reduction in skin thickening | [1] |
| Inflammatory Cytokine mRNA Expression (Fold Change) | ||||
| IL-17A | High | Decreased | Suppression of pro-inflammatory cytokine | [1] |
| IL-23 | High | Decreased | Inhibition of key psoriasis-related cytokine | [1] |
| TNF-α | High | Decreased | Reduction of inflammatory mediator | [1] |
Table 2: Systemic Lupus Erythematosus (SLE) Models (cGVHD and MRL/lpr mice)
| Parameter | Disease Model Control | This compound Treatment | Outcome | Reference |
| Autoantibody Levels | ||||
| Anti-dsDNA | Elevated | Significantly Reduced | Reduction in a key lupus biomarker | [3][5] |
| Total IgG | Elevated | Significantly Reduced | Attenuation of humoral autoimmunity | [3] |
| Kidney Function | ||||
| Urine Protein | Elevated | Significantly Reduced | Amelioration of proteinuria | [3] |
| Blood Urea (B33335) Nitrogen (BUN) | Elevated | Significantly Reduced | Improvement in renal function | [3] |
| Creatinine (B1669602) (CRE) | Elevated | Significantly Reduced | Improvement in renal function | [3] |
| Spleen Size | Enlarged | Significantly Reduced | Reduction in splenomegaly | [3] |
| Inflammatory Cytokines & Chemokines | Elevated | Reduced | Attenuation of systemic inflammation | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation in an autoimmune model.
Caption: Proposed signaling pathways of this compound in autoimmune responses.
Caption: Generalized experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Imiquimod-Induced Psoriasis-like Dermatitis in Mice
-
Animal Model: BALB/c mice are typically used for this model.
-
Induction of Dermatitis: A daily topical dose of imiquimod (B1671794) cream (e.g., 5%) is applied to the shaved back and/or ear of the mice for a period of 5-7 consecutive days.
-
Treatment: this compound is administered daily, often via intraperitoneal injection, starting from the first day of imiquimod application. A vehicle control group receives the vehicle solution.
-
Disease Evaluation:
-
Macroscopic Scoring: Skin inflammation is scored daily based on erythema, scaling, and thickness. Ear thickness is measured using a caliper.
-
Histological Analysis: At the end of the experiment, skin samples are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Gene Expression Analysis: RNA is extracted from skin samples, and quantitative real-time PCR is performed to measure the expression levels of inflammatory cytokines such as IL-17A, IL-23, and TNF-α.
-
Systemic Lupus Erythematosus (SLE) Mouse Models
Two common spontaneous models for SLE are the MRL/lpr and the (NZB x NZW) F1 mice.[6] The chronic graft-versus-host disease (cGVHD) model is an induced model that also recapitulates lupus-like pathology.[5]
-
Animal Models:
-
MRL/lpr mice: These mice have a mutation in the Fas gene, leading to defective apoptosis of lymphocytes and the spontaneous development of a lupus-like disease.[6]
-
cGVHD mice: This model is induced by injecting spleen and bone marrow cells from a donor mouse strain into an allogeneic recipient strain.
-
-
Treatment: this compound or a vehicle control is administered to the mice, typically starting at an age when disease signs begin to appear or prophylactically before onset.[7]
-
Disease Evaluation:
-
Proteinuria: Urine protein levels are monitored regularly using dipsticks as an indicator of kidney damage.
-
Serological Analysis: Blood samples are collected periodically to measure serum levels of anti-dsDNA antibodies and total IgG by ELISA. Blood urea nitrogen (BUN) and creatinine levels are also measured to assess kidney function.
-
Histopathology: At the study endpoint, kidneys are harvested, fixed, and stained with H&E and Periodic acid-Schiff (PAS) to evaluate glomerulonephritis and immune complex deposition. Spleens are also collected to assess splenomegaly.
-
Cytokine and Chemokine Analysis: Serum or tissue levels of inflammatory mediators can be quantified using methods like ELISA or multiplex assays.[3][4]
-
Concluding Remarks
The available preclinical data indicates that this compound, a small molecule agonist of the immune-checkpoint protein VISTA, demonstrates therapeutic potential in models of both skin and systemic autoimmune diseases.[1][3][5] In a psoriasis-like model, this compound effectively reduced skin inflammation and the expression of key pro-inflammatory cytokines.[1] In lupus-like models, the compound attenuated autoantibody production, preserved kidney function, and reduced systemic inflammation.[3][4][5] The proposed mechanisms of action involve the modulation of the JAK2-STAT2 pathway and inhibition of IFN-I and noncanonical NF-κB signaling.[1][5]
Further research, including direct comparative studies in a wider range of autoimmune models such as collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE), would be beneficial to fully elucidate the therapeutic potential and spectrum of activity of this compound. The detailed protocols and comparative data presented in this guide are intended to support researchers in the design and interpretation of future studies with this promising compound.
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spontaneous Systemic Lupus Erythematosus Mouse Model - Creative Biolabs [creative-biolabs.com]
- 7. phenomedoc.jax.org [phenomedoc.jax.org]
M351-0056 in Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the investigational small molecule VISTA agonist, M351-0056, with a focus on its potential in combination with other therapies for autoimmune diseases. While direct clinical data on this compound in combination regimens is not yet available, this document synthesizes preclinical findings, compares its performance with a relevant alternative, and proposes rational combination strategies based on its mechanism of action.
This compound is a novel, low molecular weight compound that modulates the immune-checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1][2] As a VISTA agonist, this compound enhances the immunosuppressive functions of VISTA, making it a promising candidate for the treatment of autoimmune and inflammatory conditions.[1][2][3] Preclinical studies have demonstrated its potential in ameliorating psoriasis-like dermatitis and systemic lupus erythematosus (SLE) in murine models.[1][4][5]
Comparison with Imatinib (B729) in a Systemic Lupus Erythematosus Model
A key preclinical study provides a direct comparison of this compound with imatinib, an FDA-approved tyrosine kinase inhibitor that has been identified as a small-molecule VISTA agonist.[4][5] The study evaluated the efficacy of both compounds in a chronic graft-versus-host disease (cGVHD) mouse model, which mimics lupus-like disease, and in lupus-prone MRL/lpr mice.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative study of this compound and imatinib in the cGVHD and MRL/lpr mouse models of SLE.
Table 1: Efficacy of this compound vs. Imatinib in cGVHD Mouse Model of SLE [6]
| Parameter | Control (cGVHD) | This compound (10 mg/kg) | Imatinib (10 mg/kg) |
| Spleen Weight (g) | ~0.6 | ~0.3 | ~0.3 |
| Urine Protein (mg/dL) | ~300 | ~100 | ~100 |
| Serum Creatinine (µmol/L) | ~15 | ~8 | ~8 |
| Blood Urea (B33335) Nitrogen (mmol/L) | ~25 | ~15 | ~15 |
| Anti-dsDNA Antibody (OD450) | ~2.5 | ~1.5 | ~1.5 |
| Total IgG (mg/mL) | ~20 | ~10 | ~10 |
Table 2: Efficacy of this compound vs. Imatinib in MRL/lpr Mouse Model of SLE [7]
| Parameter | Control (MRL/lpr) | This compound (10 mg/kg) | Imatinib (10 mg/kg) |
| Kidney Index | ~0.4 | ~0.2 | ~0.2 |
| Thymus Index | ~0.8 | ~0.4 | ~0.4 |
| Mesenteric Lymph Node Index | ~1.5 | ~0.5 | ~0.5 |
| Urine Protein/Creatinine | ~20 | ~5 | ~5 |
| Anti-dsDNA Antibody (OD450) | ~3.0 | ~1.5 | ~1.5 |
| Total IgG (mg/mL) | ~30 | ~15 | ~15 |
Proposed Combination Therapies
Given the absence of direct experimental data for this compound in combination therapies for autoimmune diseases, we propose the following rational combinations based on its mechanism of action and the current standard of care for Systemic Lupus Erythematosus (SLE) and Psoriasis.
This compound in Combination with Standard of Care for Systemic Lupus Erythematosus
Standard-of-care for SLE often involves a multi-faceted approach including antimalarials, corticosteroids, and immunosuppressants.[8][9][10][11][12]
-
This compound + Hydroxychloroquine (B89500): Hydroxychloroquine is a cornerstone of SLE treatment, and its combination with this compound could offer a synergistic effect by targeting different aspects of immune dysregulation.[8][9] this compound's VISTA agonism can suppress T-cell activation, while hydroxychloroquine has broader immunomodulatory effects.
-
This compound as a Corticosteroid-Sparing Agent: Long-term use of corticosteroids is associated with significant side effects.[9] By enhancing the VISTA-mediated immunosuppressive pathway, this compound could potentially reduce the required dosage and duration of corticosteroid treatment.[8][12]
-
This compound + Mycophenolate Mofetil (MMF) or Azathioprine (B366305): For more severe SLE, immunosuppressants like MMF or azathioprine are used.[8][11] Combining these with this compound could allow for lower doses of the immunosuppressants, potentially reducing their toxicity while maintaining or enhancing efficacy.
This compound in Combination with Standard of Care for Psoriasis
The treatment of psoriasis ranges from topical agents to systemic therapies and biologics.[13][14][15]
-
This compound + Topical Corticosteroids/Calcipotriol: For mild to moderate psoriasis, topical treatments are first-line.[13][14][15] this compound, administered systemically, could complement the localized anti-inflammatory effects of topical agents, potentially leading to better disease control and reduced topical steroid use.
-
This compound + Methotrexate: Methotrexate is a systemic therapy for moderate to severe psoriasis.[16] The combination with this compound could provide a dual approach to dampening the inflammatory response, as this compound specifically targets the VISTA pathway.
-
This compound + Biologic Therapies (e.g., TNF-α inhibitors, IL-17 inhibitors): For severe psoriasis, biologic agents are highly effective.[16] Combining a VISTA agonist like this compound with a biologic that targets a different inflammatory pathway could offer a more comprehensive blockade of the psoriatic inflammatory cascade.
Signaling Pathways and Experimental Workflows
VISTA Signaling Pathway
VISTA, a negative checkpoint regulator, is expressed on myeloid and T cells.[17] Its agonism by this compound leads to the suppression of T-cell activation and cytokine production. The downstream signaling of VISTA is thought to involve the JAK2-STAT2 pathway and inhibition of the type I interferon (IFN-I) and noncanonical NF-κB pathways.[1][4]
Caption: VISTA signaling pathway activated by this compound.
Experimental Workflow for cGVHD Mouse Model
The study comparing this compound and imatinib utilized a chronic graft-versus-host disease (cGVHD) mouse model to induce lupus-like symptoms.
Caption: Experimental workflow for the cGVHD mouse model.
Logical Framework for Proposed Combination Therapies
The rationale for combining this compound with standard-of-care treatments is to target multiple pathogenic pathways in autoimmune diseases.
Caption: Logic for combining this compound with standard therapies.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical studies are provided below.
Microscale Thermophoresis (MST)
This technique was used to determine the binding affinity of this compound to human VISTA.[1]
-
Protein Labeling: Human VISTA-extracellular domain (ECD)-his protein was labeled using the Monolith NT™ Protein Labeling Kit RED-NHS according to the manufacturer's protocol.
-
Sample Preparation: this compound was prepared in a series of up to 16 serial dilutions. The labeled VISTA-ECD protein was mixed in equal volumes with each dilution of this compound.
-
Incubation: The mixtures were incubated at room temperature for 30 minutes in the dark to allow for binding.
-
Capillary Loading: The samples were loaded into MST capillaries.
-
Data Acquisition: The capillaries were placed in the MST instrument, and the thermophoresis of the labeled protein was measured in the presence of varying concentrations of this compound to determine the dissociation constant (Kd).
Imiquimod-Induced Psoriasis-like Dermatitis Mouse Model
This in vivo model was used to assess the therapeutic effect of this compound on psoriasis.[1][2]
-
Animals: BALB/c mice were used for this study.
-
Induction of Dermatitis: A daily topical dose of imiquimod (B1671794) cream (5%) was applied to the shaved back and ear of the mice for a specified number of consecutive days to induce psoriasis-like skin inflammation.
-
Treatment: Mice were orally administered this compound daily. A control group received the vehicle.
-
Evaluation of Skin Inflammation: The severity of skin inflammation was scored based on erythema, scaling, and thickness. Ear thickness was measured using a caliper.
-
Histological Analysis: Skin samples were collected, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: The expression of inflammatory cytokines in the skin lesions was measured at both the mRNA (by qPCR) and protein (by Western blot or ELISA) levels.
Chronic Graft-versus-Host Disease (cGVHD) Mouse Model of SLE
This model was employed to evaluate the efficacy of this compound and imatinib in a lupus-like disease setting.[4][5]
-
Induction of cGVHD: Lupus-like disease was induced in recipient mice (e.g., DBA/2) by intraperitoneal injection of spleen cells from a donor strain (e.g., C57BL/6).
-
Treatment: Starting from a specified time point post-induction, mice were treated daily with this compound (10 mg/kg), imatinib (10 mg/kg), or vehicle control via oral gavage for a defined period.
-
Disease Monitoring: Disease progression was monitored by measuring body weight, spleen weight, and assessing proteinuria.
-
Serological Analysis: Blood samples were collected to measure serum levels of creatinine, blood urea nitrogen (BUN), anti-dsDNA antibodies, and total IgG using ELISA.
-
Flow Cytometry: Spleens were harvested, and single-cell suspensions were prepared. Immune cell populations (e.g., T cells, B cells, myeloid cells) were analyzed by flow cytometry using specific antibodies.
-
Kidney Histopathology: Kidneys were collected, fixed, and stained with H&E and Periodic acid-Schiff (PAS) to evaluate glomerulonephritis and immune complex deposition.
References
- 1. M351‐0056 is a novel low MW compound modulating the actions of the immune‐checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imatinib and this compound enhance the function of VISTA and ameliorate the development of SLE via IFN-I and noncanonical NF-κB pathway [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Systemic Lupus Erythematosus: Diagnosis and Treatment | AAFP [aafp.org]
- 9. Treatment of systemic lupus erythematosus [australianprescriber.tg.org.au]
- 10. Current treatment of systemic lupus erythematosus: a clinician's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic Lupus Erythematosus (SLE) Treatment & Management: Approach Considerations, Pivotal and New Lupus Therapies, Emergency Department Management [emedicine.medscape.com]
- 12. ard.bmj.com [ard.bmj.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Psoriasis - Treatment - NHS [nhs.uk]
- 15. Psoriasis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 16. youtube.com [youtube.com]
- 17. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of M351-0056's Effects on Cytokine Profiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the VISTA agonist M351-0056 and its effects on cytokine profiles, with supporting experimental data. We will compare its performance with the alternative VISTA agonist, imatinib (B729), in relevant preclinical models.
Executive Summary
This compound is a novel small molecule modulator of the V-domain immunoglobulin suppressor of T-cell activation (VISTA), a negative checkpoint protein involved in regulating immune responses. Research has demonstrated that this compound can effectively reduce the expression of pro-inflammatory cytokines in models of psoriasis and systemic lupus erythematosus (SLE). This guide summarizes the quantitative data on cytokine modulation by this compound and compares it to imatinib, another identified VISTA agonist. Detailed experimental protocols and relevant signaling pathways are also provided to facilitate independent verification and further research.
Data Presentation: Comparative Effects on Cytokine Expression
The following tables summarize the quantitative effects of this compound and imatinib on the protein expression of key inflammatory cytokines in preclinical models.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Protein Levels in Imiquimod-Induced Psoriatic Lesions
| Cytokine | Model Group (Relative Protein Level) | This compound Treated Group (Relative Protein Level) | Percentage Reduction |
| IFN-γ | 1.0 (Normalized) | ~0.4 | ~60% |
| TNF-α | 1.0 (Normalized) | ~0.3 | ~70% |
| IL-1β | 1.0 (Normalized) | ~0.5 | ~50% |
| IL-17 | 1.0 (Normalized) | ~0.4 | ~60% |
| IL-23 | 1.0 (Normalized) | ~0.6 | ~40% |
Data is estimated from graphical representations in Hu et al., 2021 and presented as relative protein levels normalized to the model group.
Table 2: Comparative Effect of this compound and Imatinib on Serum Cytokine and Chemokine Levels in a cGVHD Mouse Model of SLE
| Cytokine/Chemokine | cGVHD Model Group (pg/mL) | This compound Treated Group (pg/mL) | Imatinib Treated Group (pg/mL) |
| IFN-γ | ~250 | ~150 | ~125 |
| TNF-α | ~120 | ~70 | ~60 |
| IL-6 | ~400 | ~200 | ~180 |
| MCP-1 (CCL2) | ~300 | ~150 | ~140 |
Data is estimated from graphical representations in Yang et al., 2023.
Experimental Protocols
1. Imiquimod-Induced Psoriasis-like Dermatitis Mouse Model and Cytokine Analysis
-
Animal Model: BALB/c mice are typically used. A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream is applied to the shaved back and right ear of the mice for 7 consecutive days to induce psoriasis-like skin inflammation.
-
Treatment: this compound (e.g., 25 mg/kg) or vehicle is administered orally once daily.
-
Sample Collection: After the treatment period, mice are euthanized, and samples from the skin lesions are collected.
-
Western Blot Analysis for Cytokine Protein Levels:
-
Protein Extraction: Skin tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each sample is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-1β, IL-17, IL-23) and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.
-
2. Chronic Graft-Versus-Host Disease (cGVHD) Mouse Model of SLE and Cytokine Analysis
-
Animal Model: A cGVHD model is established, which mimics many features of human SLE.
-
Treatment: this compound or imatinib is administered to the cGVHD mice.
-
Sample Collection: Blood samples are collected from the mice.
-
Cytokine and Chemokine Measurement:
-
Serum Preparation: Whole blood is allowed to clot, and serum is separated by centrifugation.
-
ELISA or Multiplex Assay: The concentrations of various cytokines and chemokines (e.g., IFN-γ, TNF-α, IL-6, MCP-1) in the serum are quantified using enzyme-linked immunosorbent assay (ELISA) kits or a multiplex bead-based immunoassay platform, according to the manufacturer's instructions.
-
Mandatory Visualization: Signaling Pathways
The therapeutic effects of this compound are mediated through the activation of VISTA, which in turn influences downstream signaling pathways to modulate cytokine production.
Caption: this compound activates VISTA, leading to the inhibition of the JAK2-STAT2 and noncanonical NF-κB signaling pathways, thereby reducing pro-inflammatory cytokine production.
Caption: Experimental workflows for assessing the impact of this compound and imatinib on cytokine profiles in psoriasis and SLE preclinical models.
Safety Operating Guide
Navigating the Safe Disposal of M351-0056: A Procedural Guide
It is imperative to consult the official Safety Data Sheet (SDS) for M351-0056 as soon as it becomes available for definitive and detailed guidance.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to understand its potential hazards. While a specific SDS for this compound was not found, the following table outlines the typical personal protective equipment required when handling chemical compounds in a laboratory setting.
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or face shield | To prevent eye contact with chemical splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | To prevent skin contact and potential irritation or absorption. |
| Body Protection | Laboratory coat | To protect against accidental spills and contamination of personal clothing. |
Step-by-Step Disposal Protocol
The following protocol is a general guideline for the disposal of research-grade chemical compounds like this compound. These procedures should be adapted to comply with institutional, local, and national regulations.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused or expired compounds, contaminated PPE, and spill cleanup materials, should be considered chemical waste.
-
This waste must be segregated from non-hazardous laboratory trash to ensure it follows the correct disposal pathway.
-
-
Containerization and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated area.
-
The storage area should be away from general laboratory traffic to prevent unauthorized access and accidental spills.
-
-
Arranging for Professional Disposal:
-
Engage a licensed hazardous or medical waste disposal contractor for the final disposal of the container.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain. Incineration at a permitted facility is the recommended method for the complete destruction of such chemical waste.
-
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain the Spill:
-
For powdered this compound, gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
For solutions containing this compound, absorb the spill with a non-reactive absorbent material.
-
-
Collect the Waste: Carefully scoop the absorbed material and spilled substance into the designated chemical waste container.
-
Decontaminate the Area: Clean the spill surface and any contaminated equipment with a suitable solvent, such as ethanol (B145695) or acetone, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical such as this compound.
Caption: General workflow for the safe disposal of this compound.
Personal protective equipment for handling M351-0056
This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with M351-0056, a novel low molecular weight compound that modulates the immune-checkpoint protein VISTA.[1] Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting. |
| Hand Protection | Gloves | Chemical impermeable. |
| Body Protection | Protective Clothing | Wear suitable protective clothing. |
| Respiratory | Self-contained breathing apparatus | Recommended for firefighting.[2] |
Emergency Procedures
In the event of accidental exposure to this compound, follow these first-aid measures immediately.[2]
| Exposure Route | First-Aid Measure |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and preventing accidental exposure.
Handling:
-
Handle in a well-ventilated place.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools.[2]
-
Prevent fire caused by electrostatic discharge steam.[2]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store apart from foodstuff containers or incompatible materials.[2]
Accidental Release and Disposal Plan
A clear plan for managing accidental spills and the disposal of this compound is essential for laboratory safety and environmental protection.
Accidental Release Measures:
-
Avoid dust formation.[2]
-
Avoid breathing mist, gas, or vapors.[2]
-
Use personal protective equipment, including chemical impermeable gloves.[2]
-
Ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Evacuate personnel to safe areas.[2]
-
Prevent further spillage or leakage if it is safe to do so.[2]
-
Do not let the chemical enter drains.[2]
Disposal:
-
Collect and arrange disposal of the chemical.[2]
-
Keep the chemical in suitable and closed containers for disposal.[2]
-
Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[2]
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard procedure for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
